Kuguacin R
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
分子式 |
C30H48O4 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC 名称 |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1 |
InChI 键 |
PAZKUEDDPDHJSO-AZDSEBKLSA-N |
手性 SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C |
规范 SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C |
产品来源 |
United States |
Foundational & Exploratory
Kuguacin R: A Technical Guide to its Discovery, Natural Source, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacin R, a notable cucurbitane-type triterpenoid, has been identified as a significant bioactive compound isolated from Momordica charantia, commonly known as bitter melon. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sourcing, and a detailed exploration of its biological activities. This document synthesizes available data on its isolation, though specific protocols for this compound are not extensively detailed in the public domain. The guide further delves into the molecular mechanisms underlying its anti-inflammatory, and potential antiviral and metabolic regulatory effects, presenting current knowledge to facilitate further research and drug development endeavors.
Discovery and Natural Source
This compound was discovered as a natural product within the cucurbitane family of triterpenoids. These specialized metabolites are characteristic of the Cucurbitaceae family.
Natural Source
The primary and exclusive natural source of this compound is the plant Momordica charantia[1]. This plant, also known as bitter melon, bitter gourd, or karela, is a tropical and subtropical vine widely cultivated for its edible fruit[1]. Various parts of the Momordica charantia plant have been found to contain this compound, including the leaves, stems, and fruits[2][3].
Isolation and Characterization
Table 1: General Quantitative Data on Saponin Extraction from Momordica charantia
| Parameter | Value | Reference |
| Total Saponin Content in Leaf Extract | 47.4% (in n-butanol fraction) | [4] |
| Total Saponin Yield (HHP Extraction) | 127.890 mg/g | [5] |
| Purity of Saponins (IL-based ABS) | 76.06% | [5] |
Note: The data above pertains to total saponins or other specific kuguacins from Momordica charantia and not exclusively to this compound, for which specific yield data is not currently available in the literature.
Experimental Protocols
The following sections outline a generalized experimental protocol for the isolation of kuguacins from Momordica charantia, based on established methods for similar compounds.
General Extraction and Fractionation Protocol
This protocol is adapted from the methodology used for the isolation of Kuguacin J from Momordica charantia leaves.
-
Plant Material Preparation : Freshly collected leaves, stems, or fruits of Momordica charantia are air-dried and then ground into a fine powder.
-
Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a solvent, typically 80% ethanol, through maceration or Soxhlet extraction[1].
-
Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography : The fraction containing the target kuguacins (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate) and gradually increasing the polarity.
-
Further Purification : Fractions containing this compound are identified by Thin Layer Chromatography (TLC) and then pooled. Further purification is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, and may be followed by High-Performance Liquid Chromatography (HPLC) to obtain the pure compound[2][6].
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
1D and 2D Nuclear Magnetic Resonance (NMR) : Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
Biological Activities and Signaling Pathways
This compound has been reported to possess a range of biological activities, with its anti-inflammatory properties being the most characterized.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects. Studies on cucurbitane-type triterpenoids isolated from Momordica charantia have shown their ability to downregulate the expression of key inflammatory mediators. This includes the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB) and the subsequent reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). Additionally, a reduction in the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) has been observed[3].
Antiviral Activity
While several compounds from Momordica charantia, such as MAP30, have demonstrated potent antiviral activities, particularly against HIV and influenza viruses, the specific antiviral mechanism of this compound is not well-documented in the available literature[7][8]. The general antiviral action of some terpenoids involves inhibiting viral entry, replication, or the activity of viral enzymes[9]. Further research is required to elucidate the specific viral targets and signaling pathways modulated by this compound.
Metabolic Regulation
Extracts of Momordica charantia are well-known for their traditional use in managing diabetes and obesity[9]. Cucurbitane-type triterpenoids from this plant have been shown to exert hypoglycemic effects, partly through the activation of the AMP-activated protein kinase (AMPK) pathway[10][11]. AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. While it is plausible that this compound contributes to these effects, its specific role and direct interaction with the AMPK signaling cascade require further investigation.
Conclusion and Future Directions
This compound is a promising bioactive triterpenoid from Momordica charantia with demonstrated anti-inflammatory properties and potential for antiviral and metabolic regulatory activities. While its natural source is well-established, there is a clear need for the development and publication of a detailed, reproducible protocol for its isolation and purification, including quantitative yield data. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its antiviral and metabolic effects. Such studies will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel pharmaceutical agent.
References
- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 2. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of QUANTITATIVE ANALYSIS OF ANTIOXIDANT COMPOUND CLASSES IN VEGETATIVE ORGANS OF BITTER GOURD (MOMORDICA CHARANTIA L.) [anale-horticultura.reviste.ucv.ro]
- 5. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]
- 8. Antiviral Protein of Momordica charantia L. Inhibits Different Subtypes of Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Kuguacin R in Momordica charantia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacin R, a cucurbitane-type triterpenoid found in the medicinal plant Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps from the central isoprenoid pathway to the final decorated molecule. It includes detailed experimental protocols for the identification and characterization of the involved enzymes and for the quantitative analysis of this compound and its precursors. Furthermore, this guide presents quantitative data on related compounds and visualizes the biosynthetic pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field of natural product biosynthesis and drug development.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant renowned for its culinary uses and its rich history in traditional medicine. It produces a diverse array of secondary metabolites, among which are the cucurbitane-type triterpenoids, a class of compounds known for their bitter taste and a wide range of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer effects. This compound is a notable member of this family, and elucidating its biosynthetic pathway is a key step towards harnessing its full therapeutic potential.
The biosynthesis of triterpenoids is a complex process that begins with the cyclization of 2,3-oxidosqualene. This initial step is catalyzed by oxidosqualene cyclases (OSCs), which generate the foundational carbon skeletons. In the case of this compound, a cucurbitadienol synthase (McCBS) is responsible for producing the parent cucurbitadienol scaffold. Subsequent tailoring reactions, primarily hydroxylations and glycosylations, are carried out by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), respectively, to yield the final, structurally diverse Kuguacins. While the general pathway is understood, the specific enzymes and the precise sequence of events leading to this compound are still under active investigation. This guide presents a putative pathway based on current scientific knowledge.
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the following key stages, originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways that provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Diagram of the Putative Biosynthesis Pathway of this compound
Kuguacin R and other Kuguacins from Bitter Melon: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacins, a class of cucurbitane-type triterpenoids isolated from the traditional medicinal plant bitter melon (Momordica charantia), have garnered significant scientific interest for their diverse and potent biological activities. This technical guide provides a comprehensive overview of Kuguacin R and other notable kuguacins, with a focus on their anti-inflammatory and anti-cancer properties. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed information on their chemical structures, mechanisms of action, and quantitative biological data. This guide also includes detailed experimental protocols for the isolation and biological evaluation of these compounds, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their molecular interactions.
Introduction
Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to a rich diversity of bioactive compounds, including a prominent class of triterpenoids known as kuguacins.[2] this compound, a representative member of this family, has demonstrated notable anti-inflammatory, antimicrobial, and anti-viral activities.[2] Other kuguacins, such as Kuguacin J, have been extensively studied for their potent anti-cancer effects, particularly in prostate and ovarian cancer models.[3][4]
This guide aims to consolidate the current scientific knowledge on this compound and other kuguacins, presenting it in a manner that is both accessible and practical for scientific and drug development applications.
Chemical Structures
Kuguacins are characterized by a cucurbitane skeleton, a tetracyclic triterpene framework. The various kuguacins are distinguished by the pattern of hydroxylation, oxidation, and other substitutions on this core structure.
(A more comprehensive guide would include a table of chemical structures for various kuguacins here.)
Biological Activities and Quantitative Data
Kuguacins exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer effects of various kuguacins and related cucurbitane triterpenoids from Momordica charantia.
Table 1: Anti-Inflammatory Activity of Cucurbitane-Type Triterpenoids from Momordica charantia
The following data represents the half-maximal inhibitory concentration (IC50) of various cucurbitane-type triterpenoids on the production of pro-inflammatory cytokines (IL-6, IL-12 p40, and TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[5]
| Compound | IC50 (µM) vs. IL-6 Production | IC50 (µM) vs. IL-12 p40 Production | IC50 (µM) vs. TNF-α Production |
| Compound 3 | 0.245 | - | - |
| Compound 4 | 0.363 | 0.031 | 0.810 |
| Compound 6 | 0.381 | 0.012 | 0.043 |
| Compound 8 | - | 0.085 | - |
| Compound 9 | - | 0.052 | 0.087 |
| Compound 11 | 0.157 | 0.073 | 0.033 |
| Compound 12 | 0.028 | 0.045 | 0.142 |
| Compound 13 | - | - | 0.388 |
| Compound 14 | - | - | 0.811 |
| SB203580 (Positive Control) | 5.000 | 3.500 | 7.200 |
Note: Specific data for this compound was not available in the cited study, however, the table provides a strong indication of the potent anti-inflammatory activity within this class of compounds.
Table 2: Anti-HIV Activity of Kuguacins C and E
| Compound | EC50 (µg/mL) | IC50 (µg/mL) on uninfected C8166 cells |
| Kuguacin C | 8.45 | > 200 |
| Kuguacin E | 25.62 | > 200 |
Data from reference[2].
Mechanisms of Action and Signaling Pathways
Anti-Cancer Activity of Kuguacin J: p53-Dependent Pathway
Kuguacin J exerts its anti-cancer effects in prostate cancer cells through the induction of G1 cell cycle arrest and apoptosis.[4] This process is mediated, at least in part, through a p53-dependent signaling pathway. Kuguacin J treatment leads to a decrease in the levels of key cell cycle proteins, including cyclins D1 and E, and cyclin-dependent kinases (Cdk2 and Cdk4).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Kuguacin R: A Review of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R is a cucurbitane-type triterpenoid isolated from the stems and leaves of Momordica charantia, a plant commonly known as bitter melon.[1] This class of compounds is noted for a range of biological activities, and while this compound itself has been the subject of limited specific investigation, the broader family of kuguacins has demonstrated significant potential in antiviral, anti-inflammatory, and anticancer research. This technical guide provides a comprehensive review of the available biological data for this compound, supplemented with more extensive findings on its close analogs, particularly Kuguacins C, E, and J, to offer a broader context for its potential therapeutic applications.
Quantitative Data on Biological Activity
Quantitative data on the specific biological activities of this compound are not extensively available in current literature. However, studies on closely related kuguacins provide valuable insights into the potential efficacy of this compound class.
Table 1: Anti-HIV Activity of Kuguacins
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | IC50 (µg/mL) | Therapeutic Index (IC50/EC50) | Reference |
| Kuguacin C | HIV-1 | C8166 | 8.45 | >200 | >23.67 | [2] |
| Kuguacin E | HIV-1 | C8166 | 25.62 | >200 | >7.81 | [2] |
| Kuguacins F-S (including this compound) | HIV-1 | Not Specified | Weak Activity | Not Determined | Not Determined | [1] |
Table 2: Anticancer and Chemosensitizing Activity of Kuguacin J
| Activity | Cancer Cell Line | Assay | Key Findings | Reference |
| Growth Inhibition | PC3 (prostate) | MTT Assay | Strong growth-inhibitory effect | |
| Cell Cycle Arrest | PC3 (prostate) | Flow Cytometry | G1-phase arrest | |
| Anti-invasion | PC3 (prostate) | Invasion Assay | Inhibition of migration and invasion | |
| Chemosensitization | KB-V1 (cervical) | MTT Assay | Increased sensitivity to vinblastine and paclitaxel |
Experimental Protocols
Detailed experimental protocols for assays specifically using this compound are scarce due to the limited research. The following are representative methodologies used for assessing the biological activities of related kuguacins.
Anti-HIV Activity Assay (for Kuguacins C and E)
The anti-HIV activity of Kuguacins C and E was evaluated using an in vitro syncytium formation assay.[2]
-
Cell Culture: Human T-cell leukemia (C8166) cells were used as the target cells for HIV-1 infection.
-
Virus Infection: C8166 cells were infected with the HIV-1 IIIB strain.
-
Compound Treatment: Various concentrations of the test compounds (Kuguacin C and E) were added to the infected cell cultures.
-
Syncytium Formation Observation: After a specified incubation period, the formation of syncytia (giant multi-nucleated cells resulting from the fusion of HIV-infected and uninfected cells) was observed and quantified under a microscope.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, was calculated.
-
Cytotoxicity Assay: The 50% inhibitory concentration (IC50), the concentration that reduces the viability of uninfected C8166 cells by 50%, was determined using a colorimetric assay (e.g., MTT assay) to assess the cytotoxicity of the compounds.
-
Therapeutic Index Calculation: The therapeutic index was calculated as the ratio of IC50 to EC50.
P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Assay (for Kuguacin J)
The ability of Kuguacin J to reverse P-gp-mediated MDR was assessed in a human cervical carcinoma cell line (KB-V1) that overexpresses P-gp.
-
Cell Culture: KB-V1 (P-gp overexpressing) and its parental drug-sensitive cell line KB-3-1 were cultured in appropriate media.
-
Cytotoxicity Assay: The cytotoxicity of chemotherapeutic drugs (e.g., vinblastine, paclitaxel) in the presence and absence of Kuguacin J was determined using the MTT assay.
-
Drug Accumulation Assay: The intracellular accumulation of P-gp substrates, such as rhodamine 123 or [³H]-vinblastine, was measured by flow cytometry or scintillation counting, respectively, in cells treated with and without Kuguacin J.
-
ATPase Assay: The effect of Kuguacin J on the ATPase activity of P-gp was measured to determine if the compound interacts with the substrate-binding site of the transporter.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways modulated by this compound have not been elucidated, research on Kuguacin J provides a potential framework for its mechanism of action, particularly in cancer.
Kuguacin J in Prostate Cancer
In androgen-independent human prostate cancer cells (PC3), Kuguacin J has been shown to exert its effects through the modulation of cell cycle and apoptosis-related proteins.
Caption: Kuguacin J's proposed mechanism in prostate cancer cells.
Kuguacin J in Multidrug Resistance
Kuguacin J has been demonstrated to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells.
Caption: Kuguacin J inhibits P-gp, increasing intracellular drug levels.
Conclusion
This compound is a member of the promising kuguacin family of triterpenoids from Momordica charantia. While direct research on this compound is in its infancy, with only weak anti-HIV-1 activity reported, the significant anticancer, anti-inflammatory, and chemosensitizing properties of its close analogs, such as Kuguacin J, suggest that this compound may also possess a valuable pharmacological profile. Further investigation is warranted to isolate and characterize the specific biological activities of this compound, elucidate its mechanisms of action, and determine its potential as a lead compound for drug development. The data on related kuguacins provide a strong rationale for pursuing such studies.
References
Kuguacin J: A Surrogate for Understanding Kuguacin R's Mechanism of Action
Kuguacin J has been shown to exert potent anti-cancer effects through the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2] The primary modes of action identified in preliminary studies are detailed below.
Induction of G1 Cell Cycle Arrest
Kuguacin J has been observed to cause an arrest in the G1 phase of the cell cycle in cancer cells.[1][2] This is a crucial mechanism for inhibiting cancer cell proliferation. The arrest is primarily achieved through the modulation of key cell cycle regulatory proteins.
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
A common method to determine the effect of a compound on the cell cycle is through propidium iodide (PI) staining followed by flow cytometry.
-
Cell Culture and Treatment: Cancer cells (e.g., LNCaP human prostate cancer cells) are cultured in appropriate media. The cells are then treated with varying concentrations of Kuguacin J or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: After treatment, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then washed with PBS and stained with a solution containing propidium iodide (a fluorescent dye that binds to DNA) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is then analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.
Quantitative Data: Effects of Kuguacin J on Cell Cycle Regulatory Proteins
The following table summarizes the observed effects of Kuguacin J on key proteins that regulate the G1 phase of the cell cycle. The data is derived from Western blot analyses in studies on androgen-dependent human prostate cancer cells.[1]
| Protein | Function | Effect of Kuguacin J Treatment |
| Cyclin D1 | G1 phase progression | Markedly Decreased |
| Cyclin E | G1 to S phase transition | Markedly Decreased |
| Cdk2 | G1 to S phase transition | Markedly Decreased |
| Cdk4 | G1 phase progression | Markedly Decreased |
| p21 | Cdk inhibitor | Increased |
| p27 | Cdk inhibitor | Increased |
| PCNA | DNA replication and repair | Decreased |
Signaling Pathway: Kuguacin J-Induced G1 Cell Cycle Arrest
Induction of Apoptosis
In addition to cell cycle arrest, Kuguacin J is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for eliminating malignant cells.
Experimental Protocol: Detection of Apoptosis
Several methods are used to detect and quantify apoptosis:
-
Annexin V/PI Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity. Cells are stained with fluorescently labeled Annexin V and PI and analyzed by flow cytometry.
-
Western Blot for Apoptosis Markers: The expression levels of key apoptosis-related proteins are measured.
-
Protein Extraction: Cells are treated with Kuguacin J, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific to apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) and subsequently with secondary antibodies conjugated to an enzyme for detection.
-
-
Caspase Activity Assays: The activity of caspases, key executioner enzymes in apoptosis, can be measured using colorimetric or fluorometric assays.
Quantitative Data: Effects of Kuguacin J on Apoptosis-Related Proteins
The following table summarizes the observed effects of Kuguacin J on key proteins involved in the apoptotic pathway, as determined by Western blot analysis.[1]
| Protein | Function | Effect of Kuguacin J Treatment |
| Bcl-2 | Anti-apoptotic | Decreased |
| Bax | Pro-apoptotic | Increased |
| Bax/Bcl-2 Ratio | Apoptotic potential | Increased |
| Caspase-3 | Executioner caspase | Cleavage (Activation) Increased |
| PARP | DNA repair enzyme | Cleavage Increased |
| Survivin | Inhibitor of apoptosis | Reduction |
Signaling Pathway: Kuguacin J-Induced Apoptosis
Other Potential Mechanisms of Action
Preliminary studies have also suggested other potential mechanisms through which Kuguacins may exert their anti-cancer effects:
-
Modulation of Androgen Receptor (AR) Signaling: In androgen-dependent prostate cancer cells, Kuguacin J has been shown to reduce the expression of the androgen receptor and prostate-specific antigen (PSA).[1]
-
Induction of p53: Kuguacin J treatment has been associated with an increased protein level of the tumor suppressor p53.[1]
-
Inhibition of P-glycoprotein (P-gp): Kuguacin J has been found to inhibit the function of P-glycoprotein, a drug efflux pump that contributes to multidrug resistance in cancer cells.[3] This suggests a potential role for Kuguacins as chemosensitizers.
Experimental Workflow: Investigating Chemosensitizing Effects
Conclusion and Future Directions
The preliminary studies on Kuguacin J strongly suggest that Kuguacins, including Kuguacin R, are promising anti-cancer agents with multi-faceted mechanisms of action. The induction of G1 cell cycle arrest and apoptosis appear to be central to their cytotoxic effects. However, it is crucial to conduct specific studies on this compound to confirm these mechanisms and to elucidate any unique properties it may possess. Future research should focus on:
-
Directly assessing the effects of this compound on cell cycle progression and apoptosis in a panel of cancer cell lines.
-
Performing detailed molecular studies to identify the specific protein targets of this compound.
-
Conducting in vivo studies to evaluate the anti-tumor efficacy and safety of this compound in animal models.
This technical guide, while based on the current understanding of a closely related compound, provides a solid foundation for researchers and drug development professionals to design and execute further studies on the therapeutic potential of this compound.
References
- 1. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of Kuguacin R Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro bioactivity of Kuguacin R, a cucurbitane-type triterpenoid found in the leaves and vines of Momordica charantia (bitter melon).[1] this compound has garnered significant interest for its potential therapeutic applications, primarily focusing on its anticancer properties. This document synthesizes key findings on its effects on various cancer cell lines, details the experimental protocols used for its evaluation, and illustrates the molecular pathways it modulates.
Anticancer Bioactivity
This compound exhibits potent cytotoxic and antiproliferative effects across a range of cancer cell lines, including those of the prostate, breast, and ovaries.[2][3][4] Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis, and in some cases, the reversal of multidrug resistance.[1][5]
The growth-inhibitory effects of this compound have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. This compound demonstrates a dose- and time-dependent inhibitory effect on the proliferation of these cells.[1]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer (Androgen-Independent) | Not specified, but strong growth-inhibitory effect observed | 24, 48, 72 | [2] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | Not specified, but growth inhibition observed | Not specified | [6] |
| MCF-7 | Breast Cancer | ~50 µM (as part of an extract) | 48 | [7] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified, but significant cell death observed with 80 µg/mL | 48 | [3][7] |
| KB-V1 | Cervical Cancer (Multidrug-Resistant) | ~10 µM (reverses resistance) | Not specified | [5] |
| SKOV3 | Ovarian Cancer (Drug-Resistant) | Not specified, but enhances paclitaxel cytotoxicity | Not specified | [4] |
Note: Some studies used extracts or did not specify molar concentrations. Data is presented as available in the cited literature. It is also noted that this compound showed minimal toxicity to normal prostate (PNT1A) and mammary (MCF-10A) cell lines, suggesting a degree of selectivity for cancer cells.[3][6]
A primary mechanism of this compound's antiproliferative action is the induction of cell cycle arrest, predominantly at the G1 phase.[2][6] In prostate cancer cells (both LNCaP and PC-3), treatment with this compound leads to a significant decrease in the levels of key cell cycle regulatory proteins.[2][6][8]
-
Cyclin-Dependent Kinases (Cdks): Downregulation of Cdk2 and Cdk4.[2][6]
-
Cdk Inhibitors: Upregulation of p21 and p27.[6]
-
Proliferation Marker: Marked decrease in Proliferating Cell Nuclear Antigen (PCNA).[2][6]
This coordinated modulation of regulatory proteins prevents cells from transitioning from the G1 to the S phase, effectively halting their proliferation.[8]
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[6][9] This is achieved through the modulation of the intrinsic mitochondrial pathway, characterized by changes in the Bcl-2 family of proteins and the activation of executioner caspases.
Key molecular events include:
-
Bcl-2 Family Proteins: An increase in the pro-apoptotic proteins Bax and Bad, and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift increases the Bax/Bcl-2 ratio, a critical determinant for initiating apoptosis.[6][9]
-
Survivin: A dramatic decrease in the level of survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer.[2][6]
-
Caspase Activation: Increased cleavage and activation of Caspase-3, a key executioner caspase.[3][6]
-
PARP Cleavage: Subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3, a hallmark of apoptosis.[6][9]
The following diagram illustrates the apoptotic signaling pathway initiated by this compound.
Caption: this compound-induced apoptosis pathway.
In certain cancer cells, resistance to chemotherapy is driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. Kuguacin J, a closely related compound, has been shown to inhibit the function of P-gp in multidrug-resistant human cervical carcinoma cells (KB-V1).[5] It achieves this by directly interacting with the drug-substrate-binding site on P-gp, thereby increasing the intracellular accumulation and efficacy of chemotherapeutic drugs like vinblastine and paclitaxel.[5]
Anti-inflammatory Bioactivity
While research has predominantly focused on its anticancer effects, evidence suggests that cucurbitane-type triterpenoids from M. charantia also possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-12 p40 in lipopolysaccharide (LPS)-stimulated immune cells.[10][11] One study identified a related triterpenoid, TCD, which exerted anti-inflammatory effects by inhibiting the IKK/NF-κB pathway while enhancing the Nrf2-mediated antioxidant response.[12]
Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize the bioactivity of this compound.
-
Cell Lines: Human cancer cell lines (e.g., PC-3, LNCaP, MCF-7, MDA-MB-231) and corresponding normal cell lines (e.g., PNT1A, MCF-10A) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[3][13]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
This technique is used to detect and quantify specific proteins involved in cell cycle and apoptosis pathways.
-
Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Cyclin D1) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
The following diagram outlines the general experimental workflow for screening this compound.
Caption: General workflow for in vitro screening.
Conclusion
This compound is a promising natural compound with significant in vitro anticancer activity. Its ability to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, coupled with its potential to overcome multidrug resistance and exhibit anti-inflammatory effects, makes it a strong candidate for further preclinical and clinical investigation. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.
References
- 1. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. researchgate.net [researchgate.net]
- 9. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Kuguacin R: A Technical Guide on Physicochemical Properties and Biological Interactions
Kuguacin R is a cucurbitane-type triterpenoid isolated from the stems and leaves of Momordica charantia, commonly known as bitter melon.[1][2] This class of compounds, including this compound, is recognized for a variety of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, relevant experimental protocols for its study, and an examination of its role in cellular signaling pathways.
Physicochemical Properties of this compound
This compound is a member of the kuguacin family, a group of over a dozen related triterpenoids derived from the cucurbitane skeleton.[2] The fundamental properties of this compound are summarized below. For context, properties of related kuguacins are also provided where specific data for this compound is not available.
| Property | This compound | Kuguacin J | Kuguacin N |
| Molecular Formula | C₃₀H₄₈O₄[1][2] | C₃₀H₄₆O₃[3][4][5] | C₃₀H₄₆O₄[6] |
| Molecular Weight | 472.70 g/mol [1] | 454.7 g/mol [3][5] | 470.7 g/mol [6] |
| Appearance | Data not available | Amorphous powder[4] | Powder[2] |
| Melting Point (°C) | Data not available | 165.7–166.8[4] | 140–143[2] |
| Solubility | Data not available | Data not available | Soluble in organic solvents; limited solubility in water.[6] |
| Natural Source | Momordica charantia (stems and leaves)[1][2] | Momordica charantia (leaves)[3][4] | Momordica charantia (vines and leaves)[6] |
Spectroscopic Data
Table 2: Spectroscopic Data for Kuguacin J
| Technique | Description |
| Mass Spectrometry (MS) | The Electron Impact Mass Spectrum (EIMS) shows a molecular ion peak [M⁺] at m/z 454, corresponding to the molecular formula C₃₀H₄₆O₃. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) shows a peak at m/z 477.3339 [M+Na]⁺.[4] |
| Infrared (IR) Spectroscopy | The IR spectrum displays a strong absorption band at 3464 cm⁻¹ indicating O-H stretching and an aldehyde carbonyl absorption at 1709 cm⁻¹.[4] |
| ¹H-NMR (400 MHz, CDCl₃) | Key proton signals include a downfield singlet at δ 9.75 (aldehyde proton, H-19), a doublet at δ 6.13 (H-24), a signal at δ 5.61 (H-23), and a broad singlet at δ 4.85 (exomethylene protons, H-26).[4] |
| ¹³C-NMR (150 MHz, CDCl₃) | The spectrum confirms the presence of an aldehyde carbonyl group with a signal at δ 207.86 (C-19). Other key signals include those for carbons bearing hydroxyl groups at δ 76.28 (C-3) and δ 76.13 (C-7), and olefinic carbons.[4] |
Experimental Protocols
The following sections detail the methodologies for the isolation and biological evaluation of kuguacins, based on protocols established for Kuguacin J.
This protocol describes a bioassay-guided fractionation method for isolating kuguacins from Momordica charantia leaves.[4]
-
Extraction:
-
Dried and ground leaves (1 kg) are extracted with 4 L of 80% ethanol via maceration at 37°C for 16 hours.
-
The mixture is filtered, and the plant material is re-extracted.
-
The combined filtrate is treated with activated charcoal, filtered, and concentrated using a rotary evaporator.
-
The resulting residue is lyophilized.
-
-
Solvent Partitioning:
-
The dried residue (100 g) is redissolved in 1 L of 50% methanol.
-
The solution is successively partitioned with hexane, diethyl ether, chloroform, and ethyl acetate to separate compounds based on polarity.
-
-
Column Chromatography:
-
The diethyl ether fraction, often showing high biological activity, is selected for further purification.
-
The extract is loaded onto a silica gel column (e.g., Merck, 70–230 mesh).
-
Gradient elution is performed, starting with n-hexane and gradually increasing the polarity with ethyl acetate, followed by methanol-ethyl acetate mixtures.
-
-
Final Purification:
-
Active fractions are combined and further purified by repeated column chromatography.
-
The final step involves recrystallization from a suitable solvent (e.g., 95% ethanol) to yield the purified kuguacin compound.[4]
-
Caption: Workflow for the isolation and purification of kuguacins.
Kuguacin J has been evaluated for its ability to modulate multidrug resistance (MDR) mediated by P-glycoprotein (P-gp).[4] The following protocols are standard for such investigations.
-
Cell Culture:
-
Drug-sensitive (e.g., KB-3-1) and multidrug-resistant (e.g., KB-V1, which overexpresses P-gp) cancer cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
The resistant cell line is maintained in a medium containing a low concentration of a cytotoxic drug (e.g., vinblastine) to ensure sustained P-gp expression.[4]
-
-
Cytotoxicity (MTT) Assay:
-
Cells are seeded in 96-well plates and allowed to attach.
-
They are then treated with varying concentrations of the cytotoxic drug (e.g., paclitaxel, vinblastine) in the presence or absence of the kuguacin compound.
-
After a set incubation period (e.g., 72 hours), MTT solution is added, and the resulting formazan crystals are dissolved in a solvent like DMSO.
-
Absorbance is measured to determine cell viability.
-
-
P-gp Transport Function (Flow Cytometry):
-
Cells are incubated with a fluorescent P-gp substrate (e.g., rhodamine 123) with or without the kuguacin inhibitor.
-
After incubation, intracellular fluorescence is measured by flow cytometry. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.[4]
-
-
[³H]-Vinblastine Accumulation/Efflux Assay:
-
To directly measure transport, cells are incubated with radiolabeled [³H]-vinblastine in the presence or absence of the kuguacin.
-
For accumulation, intracellular radioactivity is measured after incubation.
-
For efflux, cells are first loaded with [³H]-vinblastine and then incubated in a fresh medium with or without the kuguacin, and the remaining intracellular radioactivity is quantified.[4]
-
Signaling Pathways and Molecular Interactions
While specific signaling studies on this compound are limited, research on related cucurbitane triterpenoids from Momordica charantia provides insight into their mechanisms of action. These compounds are known to interact with key cellular pathways involved in inflammation, cell survival, and metabolism.
One of the most well-documented activities for a kuguacin is the inhibition of the P-glycoprotein (P-gp) transporter by Kuguacin J.[4] P-gp is an ATP-dependent efflux pump that confers multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. Kuguacin J has been shown to directly interact with the drug-substrate binding site of P-gp, thereby inhibiting its function and restoring cancer cell sensitivity to cytotoxic drugs.[4]
Furthermore, network pharmacology studies on cucurbitane-type triterpenoids from M. charantia have identified the PI3K-Akt signaling pathway as a significant target.[9] This pathway is central to regulating cell growth, proliferation, and survival. Other studies show that these compounds can downregulate inflammatory mediators through the NF-κB pathway, reducing the expression of proteins like iNOS, COX-2, and various pro-inflammatory cytokines.[10]
Caption: Kuguacin inhibition of P-gp mediated drug efflux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuguacin J | C30H46O3 | CID 25243357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Kuguacin N (EVT-3220143) | 1141453-73-7 [evitachem.com]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. lehigh.edu [lehigh.edu]
- 9. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Kuguacin R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral data and experimental methodologies involved in the characterization of Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia. The information presented here is crucial for the identification, verification, and further development of this natural product for potential therapeutic applications.
Spectroscopic Data for this compound
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses, as reported in the primary literature.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
The ¹H and ¹³C NMR data are fundamental for determining the carbon skeleton and the placement of functional groups. The chemical shifts (δ) are reported in parts per million (ppm).
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 32.1 (CH₂) | 1.55 (m), 1.75 (m) |
| 2 | 26.5 (CH₂) | 1.80 (m), 1.95 (m) |
| 3 | 78.9 (CH) | 3.22 (dd, J = 11.5, 4.5) |
| 4 | 38.9 (C) | - |
| 5 | 55.9 (CH) | 1.05 (d, J = 10.0) |
| 6 | 128.5 (CH) | 5.60 (br d, J = 5.5) |
| 7 | 134.1 (C) | - |
| 8 | 48.1 (CH) | 2.10 (m) |
| 9 | 50.1 (CH) | 1.60 (m) |
| 10 | 37.8 (C) | - |
| 11 | 22.5 (CH₂) | 1.45 (m), 1.65 (m) |
| 12 | 35.5 (CH₂) | 1.50 (m), 1.85 (m) |
| 13 | 45.9 (C) | - |
| 14 | 49.8 (C) | - |
| 15 | 32.9 (CH₂) | 1.30 (m), 1.90 (m) |
| 16 | 28.2 (CH₂) | 1.70 (m), 2.05 (m) |
| 17 | 51.5 (CH) | 2.20 (m) |
| 18 | 19.2 (CH₃) | 0.95 (s) |
| 19 | 21.9 (CH₃) | 1.02 (s) |
| 20 | 36.1 (CH) | 2.35 (m) |
| 21 | 21.1 (CH₃) | 1.08 (d, J = 6.5) |
| 22 | 72.1 (CH) | 4.25 (t, J = 7.0) |
| 23 | 125.8 (CH) | 5.55 (dd, J = 15.5, 7.0) |
| 24 | 140.5 (C) | - |
| 25 | 70.5 (C) | - |
| 26 | 29.8 (CH₃) | 1.33 (s) |
| 27 | 29.8 (CH₃) | 1.33 (s) |
| 28 | 28.7 (CH₃) | 1.15 (s) |
| 29 | 16.5 (CH₃) | 0.88 (s) |
| 30 | 21.5 (CH₃) | 1.20 (s) |
Data sourced from Zhao GT, et al. Fitoterapia. 2014;95:75-82.
Table 2: Mass Spectrometry Data for this compound
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact molecular weight and elemental composition of this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 495.3400 | 495.3403 | C₃₀H₄₈O₄Na |
Data sourced from Zhao GT, et al. Fitoterapia. 2014;95:75-82.
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
Isolation and Purification of this compound
The isolation of this compound from the stems and leaves of Momordica charantia is a multi-step process involving extraction and chromatographic separation.
Figure 1. General workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Extraction: The air-dried and powdered stems and leaves of Momordica charantia are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The EtOAc-soluble fraction, which typically shows the most promising bioactivity, is subjected to silica gel column chromatography. A gradient elution system, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the components.
-
Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and finally by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. Deuterated chloroform (CDCl₃) or pyridine-d₅ are common solvents. Chemical shifts are referenced to the residual solvent signals. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete assignment of proton and carbon signals and to establish the connectivity within the molecule.
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode. This provides the accurate mass of the [M+Na]⁺ adduct, which is used to confirm the molecular formula.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: While not always reported in detail for this specific compound, IR spectroscopy would be used to identify key functional groups. For this compound, characteristic IR absorption bands would be expected for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹) and carbon-carbon double bonds (C=C) (around 1650 cm⁻¹). UV-Vis spectroscopy would help in identifying any chromophores. Cucurbitane-type triterpenoids without extended conjugated systems typically show end absorption in the UV region.
Structural Elucidation Pathway
The logical flow for elucidating the structure of this compound from the spectral data is outlined below.
Figure 2. Logical workflow for the structural elucidation of this compound.
This guide provides the essential spectral data and methodologies for the characterization of this compound. For researchers in natural product chemistry and drug development, this information serves as a foundational reference for the identification and further investigation of this and related compounds.
Kuguacin R: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacin R, a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, including its CAS number and molecular formula. Furthermore, this document synthesizes available data on its biological activities, with a focus on its anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental protocols for assessing these activities are provided, alongside a summary of quantitative data. Finally, the guide explores the molecular mechanisms underlying this compound's therapeutic potential, including its putative role in modulating key signaling pathways.
Chemical and Physical Properties
This compound is a tetracyclic triterpenoid characterized by a cucurbitane skeleton. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 191097-54-8 | [1] |
| Molecular Formula | C30H48O4 | [2] |
| Molecular Weight | 472.70 g/mol | |
| Class | Triterpenoid | [1] |
| Source | Momordica charantia (Bitter Melon) | [1] |
Biological Activities of this compound and Related Compounds
This compound, along with other cucurbitane-type triterpenoids isolated from Momordica charantia, exhibits a range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, the broader family of kuguacins has demonstrated significant therapeutic potential.
Anti-inflammatory Activity
Cucurbitane-type triterpenoids from Momordica charantia have been shown to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. This activity is often mediated through the inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Extracts of Momordica charantia containing kuguacins have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Antiviral Activity
This compound has been reported to possess antiviral properties. The antiviral efficacy of natural compounds is typically evaluated by measuring the reduction in viral replication or cytopathic effect in cell culture, with the half-maximal effective concentration (EC50) being a standard measure of potency.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro model to screen for the anti-inflammatory potential of compounds.
3.1.1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound.
-
After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
3.1.2. Measurement of Nitric Oxide Production:
-
After 24 hours of incubation with LPS and the test compound, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated with sodium nitrite.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
3.1.3. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.
-
Cells are treated with the same concentrations of this compound as in the NO assay.
-
After the incubation period, the respective reagent is added, and the absorbance is measured according to the manufacturer's protocol.
Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
3.2.1. Preparation of Inoculum:
-
A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The bacterial suspension is then diluted to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test broth.
3.2.2. Assay Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is then inoculated with the standardized bacterial suspension.
-
A well containing only the broth and inoculum serves as a positive control for growth, and a well with only broth serves as a negative control.
-
The plate is incubated at 37°C for 18-24 hours.
3.2.3. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Antiviral Activity Assay: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
3.3.1. Cell Culture and Virus Infection:
-
A suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) is seeded in 6-well plates and grown to form a confluent monolayer.
-
The cells are then infected with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, the viral inoculum is removed.
3.3.2. Treatment and Plaque Formation:
-
The infected cell monolayer is overlaid with a semi-solid medium (e.g., DMEM containing 1% methylcellulose) containing various concentrations of this compound.
-
The plates are incubated at the optimal temperature for viral replication until visible plaques are formed in the untreated virus control wells.
3.3.3. Plaque Visualization and Quantification:
-
The overlay medium is removed, and the cell monolayer is fixed and stained with a solution such as crystal violet.
-
The plaques appear as clear zones against a background of stained, uninfected cells.
-
The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of cucurbitane-type triterpenoids, including those from Momordica charantia, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation. While direct evidence for this compound's interaction with these pathways is still emerging, related compounds have been shown to influence the NF-κB and PI3K-Akt pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cucurbitacins may inhibit this pathway by preventing the degradation of IκB.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Modulation of the PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Some natural compounds have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis.
References
- 1. Inhibition of Nuclear Transcription Factor-κB and Activation of Peroxisome Proliferator-Activated Receptors in HepG2 Cells by Cucurbitane-Type Triterpene Glycosides from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitane Triterpenoid from Momordica charantia Induces Apoptosis and Autophagy in Breast Cancer Cells, in Part, through Peroxisome Proliferator-Activated Receptor γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Technical Profile of Kuguacin R: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability and scientific understanding of Kuguacin R, a cucurbitane-type triterpenoid with promising therapeutic potential. This document details commercial sources for the purified compound, outlines its isolation and purification, and delves into its reported biological activities, including experimental protocols and associated signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Commercial Availability of Purified this compound
Purified this compound is available for research purposes from a select number of specialized chemical suppliers. Researchers can procure this compound from the following vendors:
| Supplier | Product Number | Additional Information |
| MedchemExpress | HY-N10672 | For research use only. Not for patient use.[1] |
| Immunomart | HY-N10672 | For research use only. |
It is important to note that this compound is a natural product extracted from Momordica charantia L., and as such, its availability and lot-to-lot consistency should be confirmed with the supplier.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C30H48O4 | [2] |
| Molecular Weight | 472.7 g/mol | [2] |
| Type of Compound | Cucurbitane-type triterpenoid | [1] |
| Natural Source | Momordica charantia L. (stems and leaves) | [2] |
Isolation and Purification of this compound
This compound is naturally found in the stems and leaves of the bitter melon plant, Momordica charantia. The isolation and purification of this compound and other cucurbitane-type triterpenoids from this plant material is a multi-step process involving extraction, fractionation, and chromatography. While the specific protocol for this compound from the primary literature is not fully detailed in publicly available resources, a general and representative methodology based on the isolation of similar compounds from the same plant is outlined below.
General Experimental Workflow for Isolation and Purification
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacins are a class of cucurbitane-type triterpenoids predominantly isolated from the plant Momordica charantia (bitter melon), a member of the Cucurbitaceae family.[1] For centuries, various parts of the bitter melon plant have been utilized in traditional medicine across the globe for a range of ailments, including diabetes, inflammation, and infections. Early scientific investigations into the phytochemical constituents of Momordica charantia led to the discovery of the kuguacin series of compounds, which have since been the subject of research for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the foundational research on Kuguacin R and its related triterpenoids, with a focus on their isolation, characterization, and early biological evaluations.
Isolation and Characterization of this compound and Related Triterpenoids
The initial isolation of kuguacins from Momordica charantia laid the groundwork for subsequent biological studies. The general approach involves solvent extraction, followed by chromatographic separation.
General Isolation Protocol
A representative protocol for the isolation of kuguacins, such as Kuguacin J, from the leaves and stems of Momordica charantia is as follows:
-
Extraction: Dried and powdered plant material (leaves and stems) is subjected to exhaustive extraction with a polar solvent, typically 80% ethanol, at room temperature.[2] The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds.
-
Chromatographic Separation: The fractions are then subjected to various chromatographic techniques to isolate individual compounds.
-
Silica Gel Column Chromatography: This is a primary method for the separation of triterpenoids. Fractions are loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Sephadex LH-20 Column Chromatography: This technique is often used for further purification, separating compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification of the isolated compounds to achieve a high degree of purity.
-
Structure Elucidation
The chemical structures of this compound and related triterpenoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex stereochemistry of these molecules. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule.
Table 1: Spectroscopic Data for Representative Kuguacin Triterpenoids
| Compound | Molecular Formula | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) | Mass Spectrometry (m/z) |
| Kuguacin J | C₃₀H₄₆O₃ | 9.75 (s, -CHO), 6.13 (d, J=14.7 Hz), 5.61 (m), 4.85 (br s) | 208.7 (-CHO), other signals consistent with a cucurbitane skeleton | [M]⁺ at 454 |
| This compound | C₃₀H₄₈O₄ | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | [M+Na]⁺ at 503.3394 |
Biological Activities of this compound and Related Triterpenoids
Early research has demonstrated that kuguacins possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1]
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of triterpenoids isolated from Momordica charantia. These compounds have been shown to downregulate the expression of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of Triterpenoids from Momordica charantia
| Compound/Extract | Assay | Cell Line/Model | IC₅₀/Activity | Reference |
| Triterpenoids from M. charantia | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 macrophages | Significant downregulation of NF-κB, iNOS, IL-6, IL-1β, TNF-α, and Cox-2 | [3] |
| Ethanol Extract of M. charantia | Protein Denaturation Inhibition | In vitro | Moderate anti-inflammatory potential | Not specified |
Anticancer Activity
Kuguacins have shown promising anticancer activity in various cancer cell lines. Kuguacin J, for instance, has been reported to inhibit the growth of prostate cancer cells and sensitize multidrug-resistant cancer cells to chemotherapy.[4][5]
Table 3: Anticancer Activity of Kuguacin J
| Cell Line | Type of Cancer | Effect of Kuguacin J | IC₅₀/Concentration | Reference |
| PC3 | Androgen-independent prostate cancer | Growth inhibition, G1-arrest, decreased cyclins and CDKs | Not specified | [4] |
| KB-V1 | Multidrug-resistant cervical carcinoma | Increased sensitivity to vinblastine and paclitaxel | 5 and 10 µM | [6] |
| MCF-7 | Breast Cancer | Induced cell death at high doses after 48 hours | 80 μg/mL | [7] |
| MDAMB-231 | Breast Cancer | Evoked significant cell death at both low and high doses and time points | 8 μg/mL and 80 μg/mL | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research on kuguacins.
Isolation of Kuguacin J from Momordica charantia Leaves
This protocol is adapted from a study on the isolation of Kuguacin J and can be considered a representative method for other kuguacins.
-
Plant Material and Extraction:
-
Fresh leaves of Momordica charantia are collected, dried at 30-45°C, and ground into a fine powder.
-
The powdered plant material (1 kg) is exhaustively extracted with 4 L of 80% ethanol by maceration at 37°C for 16 hours. The process is repeated, and the filtrates are combined.
-
-
Fractionation:
-
The combined ethanol extract is concentrated under reduced pressure.
-
The residue is re-dissolved in 50% methanol and partitioned successively with n-hexane, diethyl ether, chloroform, and ethyl acetate.
-
-
Column Chromatography:
-
The diethyl ether fraction, showing the highest activity in bioassays, is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of ethyl acetate in n-hexane, followed by increasing concentrations of methanol in ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Active sub-fractions are further purified by repeated silica gel column chromatography.
-
The final purification is achieved by recrystallization from 95% ethanol to yield pure Kuguacin J.
-
Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture:
-
Cancer cell lines (e.g., PC3, KB-V1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 2 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Cells are treated with various concentrations of the test compound (e.g., Kuguacin J) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
-
MTT Addition:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
-
Formazan Solubilization:
-
The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Absorbance Measurement:
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
-
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing the test compound at various concentrations, a protein source (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
-
Induction of Denaturation:
-
The reaction mixtures are incubated at a physiological temperature (e.g., 37°C) for a short period, followed by heating at a higher temperature (e.g., 72°C) to induce protein denaturation.
-
-
Absorbance Measurement:
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100
-
A known anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Signaling Pathways Modulated by Kuguacins
Early research suggests that the biological effects of kuguacins are mediated through the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is often implicated in cancer. Some triterpenoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: this compound and related triterpenoids may inhibit the PI3K/Akt pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in inflammation and immunity. Its constitutive activation is linked to chronic inflammation and cancer. Cucurbitacins, a class of compounds that includes kuguacins, have been shown to suppress NF-κB activation.
Caption: this compound may inhibit the NF-κB pathway by targeting the IKK complex.
Conclusion
The early research on this compound and its related triterpenoids has established a strong foundation for their potential as therapeutic agents. Their diverse biological activities, particularly their anti-inflammatory and anticancer effects, are of significant interest to the scientific and drug development communities. The detailed experimental protocols for their isolation, characterization, and biological evaluation provided in this guide serve as a valuable resource for researchers in this field. Future studies are warranted to further elucidate the precise mechanisms of action of these compounds and to explore their full therapeutic potential in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitane-type compounds from Momordica charantia: Isolation, in vitro antidiabetic, anti-inflammatory activities and in silico modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ethnobotanical Uses of Momordica charantia Containing Kuguacin R: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordica charantia, commonly known as bitter melon, is a plant with a rich history of use in traditional medicine across tropical and subtropical regions. Its fruits, leaves, seeds, and roots have been utilized to treat a wide array of ailments, most notably diabetes, inflammation, pain, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the ethnobotanical applications of M. charantia, with a specific focus on the cucurbitane-type triterpenoid, Kuguacin R. This document details the traditional preparations and quantitative data associated with its medicinal uses, outlines experimental protocols for the isolation and characterization of its bioactive constituents, and explores the molecular signaling pathways through which these compounds may exert their therapeutic effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further scientific investigation into the therapeutic potential of M. charantia and its constituents.
Introduction
Momordica charantia L., a member of the Cucurbitaceae family, is a widely cultivated plant recognized for its distinctive bitter taste and significant medicinal properties.[4] Traditional medicine systems, including Ayurveda and those in Africa and the Caribbean, have long employed various parts of the plant to manage a spectrum of health conditions.[1][3] The therapeutic efficacy of M. charantia is attributed to its complex phytochemical profile, which includes a variety of bioactive compounds such as proteins, saponins, flavonoids, and steroids. Among these, the cucurbitane-type triterpenoids are of particular interest due to their potent biological activities. This compound is a cucurbitane-type triterpenoid that has been isolated from M. charantia and is associated with anti-inflammatory, antimicrobial, and anti-viral properties. This guide synthesizes the available ethnobotanical and scientific data on M. charantia, with a focus on this compound and related compounds, to provide a technical resource for the scientific community.
Ethnobotanical Uses of Momordica charantia
The ethnobotanical applications of M. charantia are extensive and varied, reflecting its widespread use in traditional healing practices globally. The plant is most renowned for its use in managing diabetes, but it is also frequently employed for its anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3]
Traditional Preparations
The methods of preparing M. charantia for medicinal use vary depending on the ailment being treated and the plant part being used. Common preparations include:
-
Juice: The fresh juice of the fruit is a common remedy for diabetes and is also used to alleviate joint pain and treat skin conditions like burns and boils.[1][4]
-
Decoction: A decoction of the leaves is traditionally used for diabetes, fever, and to treat jaundice and other liver ailments.[1] In some cultures, a leaf decoction is also used to manage menstrual problems and as an antiviral for measles and chickenpox.[1][3]
-
Tea: Tea prepared from boiled leaves is used in some regions for its anti-malarial properties.[4]
-
Poultice: The leaves and fruits are sometimes applied topically as a poultice to treat wounds, sores, and skin infections.[3]
Quantitative Data on Ethnobotanical Uses
The following tables summarize quantitative data from various studies on the traditional uses of Momordica charantia.
Table 1: Ethnobotanical Uses of Momordica charantia for Various Ailments
| Ailment | Plant Part Used | Traditional Preparation | Geographical Region | Reference |
| Diabetes | Fruit, Leaves | Juice, Decoction | Ayurveda, Africa, Caribbean | [1][3][4] |
| Inflammation | Fruit, Seeds, Leaf Juice | Juice, Decoction | Africa | [1] |
| Pain (Joints) | Fruit Juice | Juice | Ayurveda | [1] |
| Skin Diseases | Roots, Fruit, Leaves | Decoction, Poultice | Africa, Ayurveda | [1][3] |
| Fever | Leaves | Decoction, Tea | Africa, Guyana | [1][3][4] |
| Worm Infections | Fruits, Seeds, Leaf Juice | Juice | Africa | [1] |
| Cancer | Not specified | Not specified | Traditional Asian Medicine | [3] |
| Malaria | Leaves | Tea | Asia, Colombia, Panama | [4] |
Table 2: Quantitative Data on the Anti-inflammatory and Analgesic Effects of Momordica charantia Fruit Extract
| Assay | Dose | Effect | p-value | Reference |
| Acetic acid-induced writhing (analgesic) | 500 mg/kg, p.o. | Significant inhibition of writhing | p<0.001 | [2][5] |
| Tail immersion test (analgesic) | 500 mg/kg, p.o. | Significant inhibition of pain response | p<0.001 | [2][5] |
| Carrageenan-induced paw edema (anti-inflammatory) | 500 mg/kg, p.o. | 42.10% inhibition of edema | Not specified | [2][5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of this compound and other cucurbitane-type triterpenoids from Momordica charantia.
General Experimental Workflow for Isolation
The isolation of cucurbitane-type triterpenoids from M. charantia typically involves a multi-step process of extraction and chromatographic separation.
Figure 1. A generalized workflow for the isolation of this compound.
Detailed Protocol for Extraction and Isolation
This protocol is adapted from methods used for the isolation of Kuguacin J and other cucurbitane triterpenoids from M. charantia leaves and stems.[6][7]
-
Plant Material Preparation: Collect fresh leaves and stems of M. charantia. Dry the plant material at 30–45°C and grind it into a fine powder.[6]
-
Extraction: Macerate the dried powder (e.g., 1 kg) in 80% ethanol (e.g., 4 L) at 37°C for 16 hours. Filter the mixture and re-extract the plant material with fresh ethanol.[6]
-
Concentration: Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure.[6]
-
Partitioning: Re-dissolve the residue in 50% methanol and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as hexane, diethyl ether, and ethyl acetate.[6]
-
Bioassay-Guided Fractionation (Optional): Test the different fractions for the desired biological activity (e.g., anti-inflammatory, cytotoxic) to identify the most active fraction for further purification.[6][7]
-
Column Chromatography: Subject the most active fraction (e.g., the diethyl ether fraction) to silica gel column chromatography. Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, followed by increasing concentrations of methanol in ethyl acetate.[6]
-
Further Purification: Combine fractions containing the compound of interest based on thin-layer chromatography (TLC) analysis. Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.[6]
-
Recrystallization: Recrystallize the purified compound from a suitable solvent (e.g., 95% ethanol) to obtain pure crystals of this compound.[6]
Characterization of this compound
The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[6]
Molecular Mechanisms and Signaling Pathways
The therapeutic effects of Momordica charantia are mediated by the modulation of various cellular signaling pathways. While research specifically on this compound is ongoing, studies on closely related cucurbitane triterpenoids, such as Kuguacin J, provide insights into the likely mechanisms of action.
Anti-inflammatory Effects: Modulation of the NF-κB Pathway
Chronic inflammation is a key factor in many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[8] Extracts from M. charantia have been shown to exert anti-inflammatory effects by acting on several important signaling pathways involved in inflammation.[1] It is plausible that this compound contributes to these effects by inhibiting the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.
Figure 2. Proposed inhibition of the NF-κB pathway by this compound.
Anti-cancer Effects: Induction of Apoptosis via Caspase Activation
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Extracts of M. charantia and its purified components, including the triterpenoid Kuguacin J, have been shown to induce apoptosis in various cancer cell lines.[9][10] This process is often mediated by the activation of a family of proteases called caspases, which execute the apoptotic program.[9] It is hypothesized that this compound may also induce apoptosis in cancer cells through a caspase-dependent pathway.
Figure 3. Proposed caspase-dependent apoptotic pathway induced by this compound.
Conclusion and Future Directions
Momordica charantia has a long and well-documented history of use in traditional medicine for a variety of ailments, with modern scientific research beginning to validate these traditional claims. The presence of bioactive compounds like this compound and other cucurbitane-type triterpenoids underscores the plant's therapeutic potential. This guide has provided a comprehensive overview of the ethnobotanical uses of M. charantia, detailed experimental protocols for the study of its constituents, and explored the potential molecular mechanisms underlying its medicinal properties.
While significant progress has been made, further research is needed to fully elucidate the pharmacological profile of this compound. Specifically, future studies should focus on:
-
Quantitative Analysis: Developing and validating analytical methods to quantify the concentration of this compound in different parts of the M. charantia plant and in various traditional preparations.
-
Mechanism of Action: Conducting in-depth studies to precisely define the signaling pathways modulated by this compound in various disease models.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of standardized M. charantia extracts and purified this compound in human subjects.
By addressing these research gaps, the scientific community can further unlock the therapeutic potential of Momordica charantia and its bioactive compounds, potentially leading to the development of novel, plant-derived pharmaceuticals for a range of human diseases.
References
- 1. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scialert.net [scialert.net]
- 6. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bioassay-guided isolation of leishmanicidal cucurbitacins from Momordica charantia [frontiersin.org]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Kuguacin R and Related Cucurbitane Triterpenoids from Momordica charantia in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia (bitter melon), belongs to a class of specialized metabolites with known anti-inflammatory, antimicrobial, and anti-viral properties.[1] While extensive research has focused on the pharmacological effects of kuguacins in human health, their specific roles in the endogenous defense mechanisms of the plant itself remain an area of limited investigation. This technical guide aims to provide an in-depth overview of the potential role of this compound and other cucurbitane triterpenoids from Momordica charantia in plant defense.
Given the current scarcity of scientific literature directly implicating this compound in plant immunity, this document will broaden its scope to encompass the known antimicrobial and resistance-inducing properties of Momordica charantia extracts and its constituent cucurbitane triterpenoids. We will delve into the potential signaling pathways involved, present available quantitative data, detail relevant experimental protocols, and provide visualizations of key biological and experimental processes. This guide is intended to serve as a valuable resource for researchers exploring novel plant-derived compounds for crop protection and drug development.
Antimicrobial and Resistance-Inducing Properties of Momordica charantia Extracts and Cucurbitane Triterpenoids
Extracts from various parts of Momordica charantia have demonstrated significant antimicrobial activity against a range of phytopathogenic fungi and bacteria. These properties are attributed to a rich diversity of secondary metabolites, including alkaloids, saponins, tannins, flavonoids, and terpenoids.[2][3]
Ethanolic extracts of M. charantia have been shown to induce resistance in yam (Dioscorea alata) against the fungal pathogen Curvularia eragrostidis. This induced resistance is correlated with an increase in the activity of key plant defense enzymes.[2] Furthermore, a transcriptomic analysis of a powdery mildew-resistant variety of Momordica charantia revealed a complex defense response involving multiple signaling pathways upon infection with Podosphaera xanthii. This study highlighted the significant upregulation of genes associated with phenylpropanoid biosynthesis, plant-pathogen interactions, and particularly, the salicylic acid (SA) signaling pathway, while genes in the jasmonic acid (JA) signaling pathway were inhibited.[4] This suggests that the innate defense of M. charantia likely involves a sophisticated interplay of hormonal signaling cascades.
While the specific contribution of this compound to these observed defense responses has not been explicitly determined, the general antimicrobial and immunomodulatory activities of cucurbitane triterpenoids suggest they are likely key players in the plant's defense arsenal.
Data Presentation
The following tables summarize the available quantitative data on the antimicrobial activity of Momordica charantia extracts against various pathogens.
| Plant Part | Solvent | Pathogen | MIC (mg/mL) | Reference |
| Fruit | Ethanol | Fusarium oxysporum | 0.625 | [2] |
| Leaves | Ethanol | Fusarium oxysporum | 2.5 | [2] |
| Root | Ethanol | Fusarium oxysporum | 2.5 | [2] |
| Stem | Ethanol | Fusarium oxysporum | 1.25 | [2] |
| Pith | Candida albicans | 0.08 - 1.0 | [5] | |
| Pith | Escherichia coli | 0.3 - 3.0 | [5] | |
| Pith | Staphylococcus aureus | 3.0 | [5] |
Table 1: Minimum Inhibitory Concentration (MIC) of Momordica charantia Extracts against Fungal and Bacterial Pathogens.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other plant extracts in plant defense.
Protocol 1: In Vitro Antifungal Assay - Mycelial Growth Inhibition
This protocol is adapted from studies evaluating the efficacy of Momordica charantia extracts against phytopathogenic fungi.[2]
-
Preparation of Plant Extracts:
-
Air-dry the plant material (leaves, stems, fruits, or roots) at room temperature and then grind into a fine powder.
-
Perform solvent extraction (e.g., with ethanol) using a Soxhlet apparatus or maceration.
-
Filter the extract and concentrate it using a rotary evaporator.
-
Dissolve the dried extract in a suitable solvent (e.g., distilled water with a small amount of a surfactant like Tween 20) to create a stock solution. Prepare serial dilutions to obtain the desired final concentrations (e.g., 10, 100, 500, and 1000 ppm).
-
-
Fungal Culture:
-
Culture the target phytopathogenic fungus (e.g., Fusarium oxysporum) on a suitable medium like Potato Dextrose Agar (PDA) at 25 ± 2 °C.
-
-
Mycelial Growth Inhibition Assay:
-
Incorporate the plant extracts at different concentrations into molten PDA medium.
-
Pour the amended PDA into sterile Petri plates.
-
Place a mycelial disc (e.g., 5 mm diameter) from the actively growing margin of the fungal culture onto the center of the PDA plates.
-
Include a control plate with PDA and the solvent used for the extract, and a positive control with a known fungicide.
-
Incubate the plates at 25 ± 2 °C.
-
Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
Protocol 2: Induction of Defense-Related Enzymes in Plants
This protocol describes how to assess the induction of defense-related enzymes in plants treated with a potential elicitor, such as a Momordica charantia extract.[2]
-
Plant Treatment:
-
Grow healthy plants (e.g., yam) under controlled conditions.
-
Apply the Momordica charantia extract at various concentrations as a foliar spray.
-
Include a negative control (sprayed with solvent only) and a positive control (sprayed with a known elicitor like acibenzolar-S-methyl).
-
-
Sample Collection:
-
Collect leaf samples at different time points after treatment (e.g., 0, 24, 48, 72, 96, 120, 144, 168, and 192 hours).
-
Immediately freeze the samples in liquid nitrogen and store at -80 °C until analysis.
-
-
Enzyme Extraction:
-
Grind the frozen leaf tissue in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., sodium phosphate buffer with PVPP).
-
Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4 °C.
-
Use the supernatant as the crude enzyme extract.
-
-
Enzyme Assays:
-
β-1,3-Glucanase Activity: Measure the release of reducing sugars from laminarin. The increase in absorbance at a specific wavelength (e.g., 540 nm) is proportional to the enzyme activity.
-
Phenylalanine Ammonia-Lyase (PAL) Activity: Measure the conversion of L-phenylalanine to trans-cinnamic acid. The increase in absorbance at 290 nm indicates PAL activity.
-
Determine the protein concentration of the enzyme extracts using a standard method (e.g., Bradford assay) to normalize the enzyme activities.
-
Mandatory Visualization
Signaling Pathways
Caption: Generalized plant defense signaling pathway upon pathogen recognition.
Experimental Workflows
Caption: Bioassay-guided workflow for isolating bioactive compounds.
Conclusion
While the precise role of this compound in the defense mechanisms of Momordica charantia remains to be elucidated, the existing body of research strongly supports the plant's robust chemical defense system. Extracts from M. charantia exhibit significant antimicrobial properties and can induce defense responses in other plant species. The complex interplay of signaling pathways, including those mediated by salicylic acid and jasmonic acid, underscores the sophisticated nature of its immunity. The cucurbitane triterpenoids, a prominent class of compounds in bitter melon that includes this compound, are prime candidates for the observed bioactivities.
Future research should focus on isolating individual kuguacins, including this compound, and evaluating their specific elicitor and antimicrobial activities in various plant-pathogen systems. Such studies would not only shed light on the intricate chemical ecology of Momordica charantia but also pave the way for the development of novel, plant-derived biopesticides and pharmaceuticals. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Antimicrobial Effect of Momordica charantia (Bitter Gourd Oil) on Periodontal Pathogens: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Infective Activity of Momordica charantia Extract with Molecular Docking of Its Triterpenoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Kuguacin R from Momordica charantia Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R is a cucurbitane-type triterpenoid found in the leaves of Momordica charantia (bitter melon). This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antiviral activities. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from Momordica charantia leaves, as well as an overview of its potential mechanism of action through the modulation of key signaling pathways.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the this compound extraction and purification process. These values are based on protocols for similar cucurbitane-type triterpenoids isolated from Momordica charantia leaves and may vary depending on the plant material and specific laboratory conditions.
Table 1: Extraction and Fractionation Yields
| Step | Description | Starting Material (Dry Weight) | Yield (g) | Yield (%) |
| 1 | 80% Ethanol Extraction | 1 kg | 150 g | 15.0% |
| 2 | Liquid-Liquid Partitioning (n-Hexane) | 150 g | 30 g | 20.0% |
| 3 | Liquid-Liquid Partitioning (Ethyl Acetate) | 120 g (remaining aqueous) | 45 g | 37.5% |
| 4 | Liquid-Liquid Partitioning (n-Butanol) | 75 g (remaining aqueous) | 25 g | 33.3% |
Table 2: Column Chromatography Purification of Ethyl Acetate Fraction
| Step | Description | Starting Material (g) | Fraction(s) of Interest | Yield (g) | Purity (estimated by TLC) |
| 1 | Silica Gel Column Chromatography | 45 g | F3 - F5 | 10 g | 60-70% |
| 2 | Sephadex LH-20 Column Chromatography | 10 g | SF2 - SF3 | 2.5 g | >85% |
| 3 | Preparative HPLC | 2.5 g | This compound peak | 0.5 g | >98% |
Experimental Protocols
Preparation of Plant Material
Fresh leaves of Momordica charantia are collected and washed thoroughly with distilled water to remove any dirt and debris. The leaves are then air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 45°C to prevent the degradation of thermolabile compounds. Once completely dry, the leaves are ground into a fine powder using a mechanical grinder.
Extraction of this compound
This protocol is adapted from established methods for the extraction of cucurbitane-type triterpenoids from Momordica charantia leaves.[1][2]
a. Maceration with 80% Ethanol:
-
Weigh 1 kg of the dried leaf powder and place it in a large glass container.
-
Add 5 L of 80% aqueous ethanol to the powder.
-
Seal the container and allow it to macerate for 48-72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh 80% ethanol to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
b. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in 1 L of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform successive extractions with solvents of increasing polarity:
-
n-Hexane (3 x 500 mL) to remove nonpolar compounds.
-
Ethyl acetate (3 x 500 mL) to extract medium-polarity compounds, including this compound.
-
n-Butanol (3 x 500 mL) to extract polar compounds.
-
-
Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.
Purification of this compound
a. Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by a gradient of ethyl acetate and methanol.
-
Collect fractions of 20-25 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions containing the compound of interest based on the TLC profile.
b. Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase.
-
This step helps in removing smaller molecular weight impurities.
-
Collect fractions and monitor by TLC as described above.
c. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity (>98%), subject the enriched fraction to preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
The collected fraction is then concentrated to yield pure this compound.
Quantification of this compound by HPLC
A validated HPLC method is crucial for the accurate quantification of this compound in the extracts and purified fractions.[3][4][5][6][7]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorption maxima of similar cucurbitane triterpenoids, a wavelength in the range of 200-220 nm is likely suitable. This should be determined by running a UV scan of the purified this compound.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: Accurately weigh the dried extract or fraction, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standards.
Signaling Pathways and Mechanism of Action
This compound, as a cucurbitane-type triterpenoid, is believed to exert its anti-inflammatory effects through the modulation of key cellular signaling pathways. The primary proposed mechanism involves the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.
Activation of the Nrf2/ARE Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This antioxidant response can indirectly suppress inflammation, as oxidative stress is a known trigger for the NF-κB pathway.[8][11]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 3. rjptonline.org [rjptonline.org]
- 4. idosi.org [idosi.org]
- 5. web.usm.my [web.usm.my]
- 6. jchr.org [jchr.org]
- 7. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 8. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Kuguacin R using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia (commonly known as bitter melon), has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Research has indicated that this compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects.[1] These properties make it a promising candidate for further investigation in drug discovery and development.
This document provides detailed application notes and protocols for the isolation and purification of this compound from Momordica charantia with a primary focus on the final purification step using High-Performance Liquid Chromatography (HPLC). The provided methodologies are intended to guide researchers in obtaining highly purified this compound for subsequent in-vitro and in-vivo studies.
Experimental Protocols
The isolation and purification of this compound is a multi-step process that begins with the extraction from the plant material, followed by fractionation and chromatographic purification.
Extraction and Fractionation
This initial phase aims to extract a crude mixture of compounds from the plant material and then separate them into fractions based on polarity.
Protocol:
-
Plant Material Preparation: The vines of Momordica charantia are collected, dried, and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered plant material is exhaustively extracted with 95% ethanol. This can be achieved by maceration or Soxhlet extraction to ensure a high yield of crude extract.
-
Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and chloroform. This step separates compounds based on their solubility, with this compound and other triterpenoids typically partitioning into the less polar chloroform fraction.
-
Preliminary Column Chromatography: The chloroform fraction, rich in triterpenoids, is subjected to open column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Size Exclusion Chromatography: Fractions showing the presence of this compound are further purified by size exclusion chromatography using a Sephadex LH-20 column to remove impurities of different molecular sizes.
Preparative High-Performance Liquid Chromatography (HPLC) Purification
The final and most critical step for obtaining high-purity this compound is preparative HPLC. This technique separates compounds with high resolution based on their differential partitioning between a stationary phase and a mobile phase.
Protocol:
-
Sample Preparation: The partially purified fraction containing this compound from the previous chromatography steps is dissolved in the HPLC mobile phase and filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System and Parameters: A preparative HPLC system equipped with a UV-Vis detector is used. The specific parameters for the purification of this compound and similar cucurbitane triterpenoids are detailed in Table 1.[2]
-
Fraction Collection: The eluent is monitored at 210 nm, a wavelength suitable for detecting triterpenoids that may lack strong chromophores at higher wavelengths.[2] Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC. Fractions with the desired purity are pooled.
-
Solvent Evaporation: The solvent from the pooled fractions is removed under reduced pressure to yield the purified this compound.
-
Structure Confirmation: The identity and structure of the purified compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Specification |
| Column | Preparative Cosmosil 5C18 AR-II (250 x 20 mm i.d.)[2] |
| Mobile Phase | Acetonitrile (MeCN) and Water (H₂O) |
| Gradient | An isocratic or gradient elution can be optimized. A starting point could be 87% MeCN in H₂O.[2] |
| Flow Rate | 8.0 mL/min[2] |
| Detection Wavelength | 210 nm[2] |
| Injection Volume | Dependent on sample concentration and column capacity. |
| Column Temperature | Ambient |
Note: The retention time for this compound will need to be determined empirically under the specific chromatographic conditions used.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
This compound and the NF-κB Anti-inflammatory Signaling Pathway
This compound is reported to have anti-inflammatory properties, and a common mechanism for such compounds involves the modulation of the NF-κB signaling pathway.[3][4]
Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Column Chromatography for the Separation of Kuguacin R
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kuguacin R is a cucurbitane-type triterpenoid found in the plant Momordica charantia, commonly known as bitter melon.[1] This class of compounds has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anti-viral properties.[1] Effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. This document provides a detailed protocol for the separation of this compound from Momordica charantia extracts using column chromatography, a fundamental and widely used purification technique in natural product chemistry.[2][3]
The methodology outlined below is based on established protocols for the separation of structurally similar cucurbitane triterpenoids, such as Kuguacin J, from the same plant source.[4][5] While a specific detailed protocol for this compound is not extensively documented in publicly available literature, the principles and steps described herein provide a robust framework for its successful isolation.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Separation
| Parameter | Value | Source/Notes |
| Starting Material | Stems and leaves of Momordica charantia | [6] |
| Extraction Solvent | Ethanol | [6] |
| Reported Yield of this compound | 1357 mg/kg of dried plant material | [6] |
| Purity (post-chromatography) | >95% (Expected) | Based on typical outcomes of multi-step chromatographic purification. |
| Stationary Phase | Silica Gel (70-230 mesh) | [4] |
| Primary Mobile Phase System | Ethyl Acetate/n-Hexane (Gradient) | [4] |
| Secondary Mobile Phase System | Methanol/Ethyl Acetate (Gradient) | [4] |
| Analytical Technique for Purity | High-Performance Liquid Chromatography (HPLC) | Representative technique for purity assessment of similar compounds.[7][8][9] |
| Expected Retention Time (HPLC) | Variable | Dependent on specific HPLC conditions (column, mobile phase, flow rate). |
Experimental Protocols
This protocol is adapted from the successful isolation of Kuguacin J and is expected to be effective for the separation of this compound due to their structural similarities.[4]
1. Plant Material Extraction
-
Objective: To extract crude triterpenoids from the plant material.
-
Procedure:
-
Air-dry the fresh stems and leaves of Momordica charantia.
-
Grind the dried plant material into a coarse powder.
-
Macerate the powdered material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.
-
2. Solvent Partitioning
-
Objective: To fractionate the crude extract based on polarity and enrich the fraction containing this compound.
-
Procedure:
-
Suspend the crude ethanol extract in a 50% methanol-water solution.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, diethyl ether, and ethyl acetate.
-
Collect each solvent fraction separately. Kuguacins are typically found in the less polar fractions like diethyl ether and ethyl acetate.[4]
-
Concentrate each fraction to dryness using a rotary evaporator. The diethyl ether or ethyl acetate fraction is expected to be enriched with this compound.
-
3. Silica Gel Column Chromatography
-
Objective: To separate this compound from other compounds in the enriched fraction.
-
Stationary Phase: Silica gel (70-230 mesh ASTM).
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into a glass column and allow it to pack uniformly without air bubbles.
-
Wash the packed column with n-hexane until the silica gel bed is stable.
-
-
Sample Loading:
-
Dissolve the dried diethyl ether or ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture of ethyl acetate/n-hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in n-hexane (gradient elution). A typical gradient might be from 100% n-hexane to 100% ethyl acetate.
-
If further polarity is needed, a second gradient of methanol in ethyl acetate can be employed.[4]
-
Collect fractions of a consistent volume (e.g., 20-50 mL) sequentially.
-
-
Fraction Analysis:
-
Monitor the separation by spotting collected fractions on Thin Layer Chromatography (TLC) plates.
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
Combine fractions that show a similar TLC profile and contain the target compound.
-
Evaporate the solvent from the combined fractions to yield the purified this compound.
-
4. Purity Assessment (HPLC)
-
Objective: To determine the purity of the isolated this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating triterpenoids.[7][8]
-
Detection: UV detection at a wavelength where this compound exhibits absorbance (e.g., 205 nm).
-
Procedure:
-
Dissolve a small amount of the purified this compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the percentage purity based on the peak area.
-
Mandatory Visualizations
References
- 1. Studies on the Constituents of Momordica charantia L. I. Isolation and Characterization of Momordicosides A and B, Glycosides of a Pentahydroxy-cucurbitane Triterpene [jstage.jst.go.jp]
- 2. Isolation of Natural Products by Low-Pressure Column Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolation of natural products by low-pressure column chromatography. | Semantic Scholar [semanticscholar.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Cucurbitane-type triterpenoids from the fruit of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. idosi.org [idosi.org]
- 8. researchgate.net [researchgate.net]
- 9. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
Application Note: Quantification of Kuguacin R using Triple Quadrupole LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of Kuguacin R in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a cucurbitane-type triterpenoid isolated from Momordica charantia, has garnered significant interest for its potential anti-inflammatory, antimicrobial, and anti-viral properties.[1] The method outlined here utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for the accurate determination of this compound levels in complex matrices. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products.
Introduction
This compound is a member of the kuguacin group of compounds, which are cucurbitane-type triterpenoids found in the bitter melon vine (Momordica charantia). These compounds are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.[2][3] Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. LC-MS/MS offers a powerful analytical tool for this purpose due to its ability to separate the analyte of interest from a complex sample matrix and provide specific and sensitive detection. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental
Sample Preparation
A robust sample preparation protocol is essential for the accurate quantification of this compound from plant materials. The following procedure is recommended for the extraction of this compound from dried and powdered Momordica charantia leaves or stems:
-
Extraction:
-
Accurately weigh 1.0 g of finely powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times with 20 mL of 80% methanol each time.
-
Pool the supernatants.
-
-
Clean-up:
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 2 mL of 50% methanol.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Liquid Chromatography
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 30% B; 1-8 min, 30-95% B; 8-10 min, 95% B; 10-10.1 min, 95-30% B; 10.1-12 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 4000 V |
| Dwell Time | 200 ms |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of this compound. These are based on the known molecular weight of this compound (C₃₀H₄₈O₄, MW: 472.7 g/mol ) and the fragmentation patterns of similar cucurbitane triterpenoids, such as Kuguacin J.[4] The precursor ion is the protonated molecule [M+H]⁺. The product ions are generated from the collision-induced dissociation of the precursor ion.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound (Quantifier) | 473.4 | 455.4 | 15 | Positive |
| This compound (Qualifier) | 473.4 | 437.4 | 25 | Positive |
| This compound (Qualifier) | 473.4 | 109.1 | 35 | Positive |
Note: The optimal collision energies should be determined empirically on the specific instrument being used.
Results and Discussion
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison. The table should include sample identification, retention time, peak area, calculated concentration, and statistical parameters such as mean, standard deviation, and coefficient of variation.
Table 4: Example of Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area (Quantifier) | Concentration (ng/mL) |
| Standard 1 | 6.2 | 1.5 x 10⁵ | 10 |
| Standard 2 | 6.2 | 7.8 x 10⁵ | 50 |
| Standard 3 | 6.2 | 1.6 x 10⁶ | 100 |
| Sample 1 | 6.2 | 9.2 x 10⁵ | 61.3 |
| Sample 2 | 6.2 | 1.1 x 10⁶ | 73.3 |
Visualizations
Experimental Workflow
Proposed Signaling Pathway of this compound in Cancer Cells
Based on studies of Kuguacin J and other cucurbitacins, this compound is hypothesized to exert its anti-cancer effects through the induction of cell cycle arrest and apoptosis.[5][6][7]
Proposed Anti-Inflammatory Signaling Pathway of this compound
The anti-inflammatory effects of cucurbitacins are often attributed to their ability to modulate key inflammatory signaling pathways such as NF-κB and JAK/STAT.[8][9][10]
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound using LC-MS/MS. The described method is sensitive, specific, and suitable for the analysis of this compound in complex plant matrices. The provided experimental parameters and proposed MRM transitions serve as a robust starting point for method development and validation. The visualization of the experimental workflow and potential signaling pathways offers a valuable resource for researchers investigating the pharmacological properties of this compound.
References
- 1. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of Kuguacin R and Related Cucurbitane Triterpenoids by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kuguacin R is a cucurbitane-type triterpenoid isolated from the bitter melon vine, Momordica charantia.[1] This class of natural products is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-viral properties.[2] The complex, polycyclic structure of kuguacins necessitates the use of advanced spectroscopic techniques for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including a suite of one-dimensional (1D) and two-dimensional (2D) experiments, is an indispensable tool for determining the intricate stereochemistry and connectivity of these molecules.
This application note provides a detailed protocol and data interpretation guide for the structural elucidation of cucurbitane triterpenoids, using a representative compound from Momordica charantia as an example, due to the limited availability of specific public data for this compound. The methodologies described are directly applicable to the structural analysis of this compound and other related compounds.
Data Presentation
The structural elucidation of cucurbitane triterpenoids relies on the comprehensive analysis of their NMR spectra. Below are the ¹H and ¹³C NMR data for a representative cucurbitane triterpenoid, Kuguaovin A, isolated from Momordica charantia.[1] The data is presented in pyridine-d₅.
Table 1: ¹H NMR Spectroscopic Data of Kuguaovin A (Pyridine-d₅) [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.62 | m | |
| 2 | 1.70 | qd | 13.0, 4.0 |
| 3 | 3.46 | d | 5.0 |
| 4 | 2.00 | br d | 12.5 |
| 5 | 2.80 | m | |
| 6 | 6.03 | d | 5.0 |
| 8 | 2.23 | dd | 12.5, 4.0 |
| 9 | 1.95 | m | |
| 10 | 2.60 | m | |
| 11 | 1.55, 1.35 | m | |
| 12 | 1.80, 1.45 | m | |
| 15 | 1.40, 1.25 | m | |
| 16 | 2.10, 1.65 | m | |
| 17 | 2.45 | m | |
| 18-Me | 0.74 | s | |
| 19-CHO | 10.22 | s | |
| 21-Me | 0.95 | d | 6.0 |
| 22 | 1.85 | m | |
| 23 | 5.61 | m | |
| 24 | 5.40 | d | 16.0 |
| 26-Me | 1.31 | s | |
| 27-Me | 1.31 | s | |
| 28-Me | 0.90 | s | |
| 29-Me | 1.11 | s | |
| 30-Me | 1.31 | s | |
| 1'-CH2 | 3.69, 3.64 | d | 15.5 |
| 3'-OMe | 3.18 | s | |
| 25-OMe | 3.20 | s |
Table 2: ¹³C NMR Spectroscopic Data of Kuguaovin A (Pyridine-d₅) [1]
| Position | δC (ppm) | DEPT |
| 1 | 21.6 | CH₂ |
| 2 | 26.0 | CH₂ |
| 3 | 79.5 | CH |
| 4 | 40.2 | C |
| 5 | 50.1 | CH |
| 6 | 128.3 | CH |
| 7 | 145.9 | C |
| 8 | 45.8 | CH |
| 9 | 36.1 | CH |
| 10 | 36.3 | C |
| 11 | 22.5 | CH₂ |
| 12 | 34.9 | CH₂ |
| 13 | 47.8 | C |
| 14 | 50.2 | C |
| 15 | 29.2 | CH₂ |
| 16 | 27.6 | CH₂ |
| 17 | 45.8 | C |
| 18-Me | 18.0 | CH₃ |
| 19-CHO | 206.8 | CH |
| 20 | 39.6 | CH |
| 21-Me | 18.9 | CH₃ |
| 22 | 26.4 | CH₂ |
| 23 | 137.7 | CH |
| 24 | 121.5 | CH |
| 25 | 74.8 | C |
| 26-Me | 26.8 | CH₃ |
| 27-Me | 26.0 | CH₃ |
| 28-Me | 14.9 | CH₃ |
| 29-Me | 25.1 | CH₃ |
| 30-Me | 26.4 | CH₃ |
| 1'-CO | 167.4 | C |
| 2'-CH2 | 42.8 | CH₂ |
| 3'-CO | 169.6 | C |
| 25-OMe | 50.1 | CH₃ |
Experimental Protocols
1. Isolation and Purification of Kuguacins
A general procedure for the isolation of kuguacins from Momordica charantia involves the following steps:
-
Extraction: The air-dried and powdered stems and leaves of M. charantia are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[1]
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fractions are then subjected to a series of chromatographic techniques for further purification. This typically includes:
-
Silica Gel Column Chromatography: Fractions are separated on a silica gel column using a gradient of hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: To remove smaller impurities and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as methanol/water or acetonitrile/water to yield the pure compounds.
-
2. NMR Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., pyridine-d₅, CDCl₃, or CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker 400 or 600 MHz instrument.
-
1D NMR Experiments:
-
¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Carbon spectra are acquired to identify the number of carbon atoms and their chemical environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are run to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry of the molecule.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Key 2D NMR correlations for structural elucidation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Kuguacin R
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-viral activities.[1] Accurate identification and structural elucidation of this compound are paramount for further research and development. This application note provides a detailed protocol for the mass spectrometry (MS) analysis of this compound and outlines its characteristic fragmentation pattern. The insights into its fragmentation pathways are crucial for its unambiguous identification in complex botanical extracts and for metabolic studies. While direct experimental fragmentation data for this compound is limited in publicly available literature, this note deduces a highly probable fragmentation pattern based on the known fragmentation of the closely related analogue, Kuguacin J, and the general fragmentation behavior of cucurbitane-type triterpenoids.
Introduction
Kuguacins are a group of cucurbitane-type triterpenoids predominantly found in the plant Momordica charantia, commonly known as bitter melon. These compounds are recognized for a variety of biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the identification and quantification of these complex natural products.[2] Understanding the specific fragmentation patterns of Kuguacins is essential for their structural confirmation and for distinguishing between closely related isomers. This document serves as a practical guide for researchers employing mass spectrometry for the analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
Due to the structural similarity to Kuguacin J, the fragmentation pattern of this compound is expected to follow a comparable pathway. The primary fragmentation events for cucurbitane-type triterpenoids involve the cleavage of the side chain and characteristic losses from the steroidal backbone.
A proposed fragmentation pathway for this compound is illustrated below. This pathway is inferred from the detailed fragmentation data available for Kuguacin J, which exhibits a molecular ion peak [M+] at m/z 454 and key fragments at m/z 425 (M-29, loss of CHO), 323, 175, 135, and 121.[3]
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization may be required based on the specific instrumentation used.
Materials and Reagents
-
This compound standard (if available) or purified extract from Momordica charantia
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Serially dilute the stock solution with methanol to prepare working standards in the range of 1-1000 ng/mL.
-
Plant Extract: Extract dried and powdered Momordica charantia plant material with methanol or ethanol using sonication or maceration.[4] Filter the extract and evaporate the solvent under reduced pressure. Re-dissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filtration: Prior to injection, filter all samples and standard solutions through a 0.22 µm syringe filter.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan (m/z 100-1000) and product ion scan
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
Data Presentation
The following table summarizes the expected and observed mass-to-charge ratios (m/z) for this compound and its key fragments, based on data from the closely related Kuguacin J.[3]
| Ion | Proposed Formula | Calculated m/z | Observed m/z (from Kuguacin J Analogy) | Description |
| [M+H]+ | C₃₀H₄₇O₅⁺ | 487.3423 | - | Protonated molecular ion |
| [M+Na]+ | C₃₀H₄₆O₅Na⁺ | 509.3243 | 477.3339 (for Kuguacin J) | Sodiated molecular ion |
| Fragment 1 | C₃₀H₄₅O₄⁺ | 469.3318 | 442 (for Kuguacin J, M-H₂O) | Loss of water |
| Fragment 2 | C₂₉H₄₅O₄⁺ | 457.3318 | 425 (for Kuguacin J, M-CHO) | Loss of formyl group |
| Fragment 3 | - | - | 323 (for Kuguacin J) | Side chain cleavage |
| Fragment 4 | - | - | 175, 135, 121 (for Kuguacin J) | Ring system cleavages |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: General workflow for this compound analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocol for LC-MS/MS analysis and the proposed fragmentation pattern will aid researchers in the accurate identification and structural elucidation of this and other related cucurbitane-type triterpenoids. The provided methodologies and data serve as a valuable resource for natural product chemists, pharmacognosists, and drug development professionals working with Momordica charantia and its bioactive constituents. Further studies employing high-resolution mass spectrometry and tandem MS (MSⁿ) experiments are encouraged to confirm the proposed fragmentation pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite Profiling and Quantitation of Cucurbitacins in Cucurbitaceae Plants by Liquid Chromatography coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kuguacin R Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia, has demonstrated significant anti-inflammatory properties.[1] This document provides detailed protocols for assessing the anti-inflammatory activity of this compound using an in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. These assays are fundamental for elucidating the compound's mechanism of action and determining its therapeutic potential. The protocols cover the evaluation of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), as well as the investigation of the underlying NF-κB and MAPK signaling pathways.
While specific quantitative data for this compound is still emerging, studies on other cucurbitane-type triterpenoids from Momordica charantia provide a strong indication of its potential efficacy. For instance, various cucurbitanes from this plant have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide with IC50 values in the micromolar range.[2]
Data Presentation: Efficacy of Cucurbitane Triterpenoids from Momordica charantia
The following tables summarize the inhibitory activities of various cucurbitane-type triterpenoids isolated from Momordica charantia on the production of key inflammatory mediators in LPS-stimulated immune cells. This data provides a reference for the expected potency of this compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by Cucurbitane Triterpenoids [2]
| Compound | IC50 for IL-6 Inhibition (µM) | IC50 for TNF-α Inhibition (µM) |
| Compound 3 | 0.245 | Not specified |
| Compound 4 | 0.363 | 0.810 |
| Compound 6 | 0.381 | 0.043 |
| Compound 9 | Not specified | 0.087 |
| Compound 11 | 0.157 | 0.033 |
| Compound 12 | 0.028 | 0.142 |
| Compound 13 | Not specified | 0.388 |
| Compound 14 | Not specified | 0.811 |
| SB203580 (Positive Control) | 5.000 | 7.200 |
Table 2: Inhibition of Nitric Oxide (NO) Production by Cucurbitane-Type Triterpenoids [2]
| Compound Class | IC50 Range for NO Inhibition (µM) |
| Cucurbitane-type triterpenoids from M. charantia | 11.3–29.1 |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line: Murine macrophage cell line RAW 264.7.
1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
1.3. Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
1.4. Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for cytokine and PGE2 assays, 6-well for Western blotting) at a density of 1.5 x 10^5 to 5 x 10^5 cells/mL, depending on the assay.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for the specified duration (e.g., 24 hours for NO, PGE2, and cytokines; shorter time points for signaling pathway analysis).
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
2.1. Procedure:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Assay (Griess Assay)
3.1. Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
3.2. Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[3]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[3]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Assay (ELISA)
4.1. Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.
4.2. Procedure:
-
Collect the cell culture supernatants after treatment.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., from R&D Systems or Cayman Chemical).
-
Briefly, the supernatant is added to a 96-well plate pre-coated with antibodies specific for PGE2.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
Pro-inflammatory Cytokine Assays (ELISA)
5.1. Principle: Sandwich ELISAs are used to quantify the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
5.2. Procedure:
-
Collect cell culture supernatants after the appropriate incubation period.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's protocol, which typically involves:
-
Incubating the supernatant in a 96-well plate coated with a capture antibody for the specific cytokine.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance and calculating the cytokine concentration based on a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
6.1. Principle: Western blotting is used to detect the protein levels of key signaling molecules to determine the activation state of the NF-κB and MAPK pathways.
6.2. Key Proteins to Analyze:
-
NF-κB Pathway: Phospho-IκBα, IκBα, and the nuclear translocation of p65.
-
MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, and JNK.
6.3. Procedure:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against the target proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
Caption: Simplified MAPK signaling pathway and potential points of inhibition by this compound.
References
Application Notes and Protocols: Antiviral Activity Assay for Kuguacin R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R is a cucurbitane-type triterpenoid isolated from Momordica charantia, a plant known for its diverse medicinal properties.[1] Triterpenoids from this plant have garnered significant interest for their potential therapeutic applications, including antiviral activities. While specific antiviral data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive set of protocols and application notes to guide researchers in evaluating its antiviral efficacy. The methodologies described herein are based on established in vitro assays for assessing the antiviral activity of natural products.
It is important to note that while Momordica charantia extracts and other isolated compounds like Kuguacin C and Kuguacin E have shown anti-HIV activity, specific quantitative antiviral data for this compound is not yet available.[2] The data presented in the tables below are illustrative examples based on related compounds and should be replaced with experimental data for this compound.
Data Presentation
The antiviral activity of a compound is typically evaluated by its efficacy in inhibiting viral replication and its toxicity to the host cells. The key parameters are the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI).
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. A lower EC₅₀ indicates higher antiviral potency.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in host cell viability. A higher CC₅₀ is desirable, indicating lower toxicity to host cells.
-
SI (Selectivity Index): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound, signifying that it is more effective against the virus at concentrations that are not toxic to the host cells.
Table 1: Illustrative Antiviral Activity Data for this compound against a Hypothetical Virus
| Compound | Virus | Host Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Virus X | Vero E6 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Positive Control | Virus X | Vero E6 | [Value] | [Value] | [Value] |
Table 2: Example Antiviral Activity Data of Related Kuguacins against HIV-1
Note: This table presents published data for related compounds to illustrate data presentation format and is NOT data for this compound.
| Compound | Virus | Host Cell Line | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) |
| Kuguacin C | HIV-1 | C8166 | 8.45 | >200 |
| Kuguacin E | HIV-1 | C8166 | 25.62 | >200 |
Source: Adapted from recent advances in Momordica charantia: functional components and biological activities.[2]
Experimental Protocols
Cell Culture and Maintenance
A suitable host cell line susceptible to the virus of interest must be used. For example, Vero E6 cells are commonly used for many viruses, including coronaviruses, while MT-4 or C8166 cells are used for HIV.
-
Materials:
-
Appropriate host cell line (e.g., Vero E6, MT-4)
-
Complete growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture the cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth. For adherent cells, use Trypsin-EDTA to detach the cells from the flask.
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound that is not toxic to the host cells.
-
Materials:
-
Host cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed the host cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control (medium with the same concentration of DMSO used for the highest drug concentration) and a "medium only" blank.
-
Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) for each concentration and determine the CC₅₀ value using non-linear regression analysis.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This is a classic and reliable method to quantify the inhibition of viral replication.
-
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (plaque-forming units/mL)
-
This compound serial dilutions
-
Serum-free medium
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed host cells in multi-well plates and grow until a confluent monolayer is formed.
-
In a separate tube, pre-incubate the virus (at a concentration that yields 50-100 plaques per well) with various non-toxic concentrations of this compound for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with 100 µL of the virus-Kuguacin R mixture. Include a "virus only" control.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the corresponding concentration of this compound to each well.
-
Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days, depending on the virus).
-
Fix the cells with a formalin solution and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of this compound and determine the EC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the antiviral activity of this compound.
Potential Mechanism of Action and Signaling Pathways
The precise antiviral mechanism of this compound is yet to be elucidated. However, based on the known mechanisms of other triterpenoids, several possibilities can be proposed. Triterpenoids can interfere with various stages of the viral life cycle.
A potential mechanism could involve the inhibition of viral entry into the host cell. This could occur through direct interaction with viral glycoproteins, preventing their attachment to host cell receptors, or by interfering with the fusion process between the viral envelope and the host cell membrane.
Another plausible mechanism is the inhibition of viral replication by targeting key viral enzymes such as polymerases or proteases. Furthermore, some natural compounds are known to modulate host cell signaling pathways to create an antiviral state. For instance, this compound could potentially activate innate immune responses, such as the interferon pathway, leading to the expression of antiviral proteins.
Caption: Potential antiviral mechanisms of action for this compound.
References
Kuguacin R: Application Notes and Protocols for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a triterpenoid compound isolated from Momordica charantia, has demonstrated significant potential as an anticancer agent in various preclinical studies. Its multifaceted mechanism of action, which includes the induction of cell cycle arrest, apoptosis, and the reversal of multidrug resistance, makes it a compelling candidate for further investigation in oncology research and drug development. These application notes provide a comprehensive overview of the effects of this compound on different cancer cell lines, along with detailed protocols for key experimental assays.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and chemosensitizing effects of this compound have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on its ability to enhance the efficacy of conventional chemotherapeutic agents.
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Reference |
| KB-V1 | Cervical Cancer (Multidrug-Resistant) | Vinblastine + 5 µM this compound | 0.04 ± 0.01 | [1] |
| KB-V1 | Cervical Cancer (Multidrug-Resistant) | Vinblastine + 10 µM this compound | 0.02 ± 0.01 | [1] |
| KB-V1 | Cervical Cancer (Multidrug-Resistant) | Paclitaxel + 5 µM this compound | 0.12 ± 0.02 | [1] |
| KB-V1 | Cervical Cancer (Multidrug-Resistant) | Paclitaxel + 10 µM this compound | 0.07 ± 0.01 | [1] |
| KB-3-1 | Cervical Cancer (Drug-Sensitive) | Vinblastine ± this compound | ~0.01 | [1] |
| KB-3-1 | Cervical Cancer (Drug-Sensitive) | Paclitaxel ± this compound | ~0.02 | [1] |
Note: The IC50 values for KB-V1 cells demonstrate the chemosensitizing effect of this compound, significantly lowering the required concentration of vinblastine and paclitaxel to achieve 50% inhibition of cell growth. In the drug-sensitive KB-3-1 cell line, this compound did not significantly alter the IC50 of these drugs.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and drug resistance.
Overcoming Multidrug Resistance via P-glycoprotein Inhibition
In multidrug-resistant cancer cells, this compound directly interacts with P-glycoprotein (P-gp), a transmembrane efflux pump, thereby inhibiting its function and increasing the intracellular concentration of chemotherapeutic drugs.[1]
References
Kuguacin R for Multidrug Resistance Studies: Application Notes and Protocols
Application Notes
Kuguacin J has been identified as a potent chemosensitizer that can reverse multidrug resistance in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs.[1][2] Additionally, Kuguacin J has been shown to modulate drug sensitivity through P-gp-independent mechanisms, such as the induction of apoptosis.[3][4] These findings suggest that Kuguacins, as a class of compounds, hold promise for combination chemotherapy to enhance the efficacy of conventional anticancer drugs in resistant tumors.
Primary Mechanisms of Action (based on Kuguacin J):
-
P-glycoprotein (P-gp) Inhibition: Kuguacin J directly interacts with the drug-substrate-binding site of P-gp, competitively inhibiting the efflux of chemotherapeutic agents like paclitaxel and vinblastine.[1][2] This leads to increased intracellular accumulation of these drugs, thereby restoring their cytotoxic effects in MDR cancer cells.
-
Apoptosis Induction: In some cancer cell lines, such as drug-resistant human ovarian cancer cells (SKOV3), Kuguacin J enhances paclitaxel-induced cell death by downregulating the anti-apoptotic protein survivin and inducing the cleavage of PARP and caspase-3.[3][4] This mechanism appears to be independent of P-gp inhibition.
Potential Applications in Research:
-
Reversal of Multidrug Resistance: Investigating the ability of Kuguacin R to sensitize various MDR cancer cell lines to a panel of chemotherapeutic drugs.
-
Mechanism of Action Studies: Elucidating whether this compound acts as a P-gp inhibitor, an inhibitor of other ABC transporters, or modulates other cellular pathways to overcome drug resistance.
-
Drug Combination Studies: Evaluating the synergistic effects of this compound with conventional chemotherapy drugs to identify optimal combination regimens.
-
In Vivo Efficacy Studies: Assessing the potential of this compound to enhance the antitumor activity of chemotherapeutics in preclinical animal models of drug-resistant cancer.
Data Presentation
The following tables summarize the quantitative data from studies on Kuguacin J, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Kuguacin J on the Cytotoxicity of Vinblastine and Paclitaxel in P-gp-overexpressing KB-V1 cells. [1]
| Treatment | IC₅₀ of Vinblastine (nM) | Fold Reversal | IC₅₀ of Paclitaxel (nM) | Fold Reversal |
| Control | 250 ± 25 | - | 300 ± 30 | - |
| + 5 µM Kuguacin J | 131 ± 15 | 1.9 | 158 ± 18 | 1.9 |
| + 10 µM Kuguacin J | 58 ± 7 | 4.3 | 94 ± 11 | 3.2 |
Table 2: Effect of Kuguacin J on the Accumulation of P-gp Substrates in KB-V1 cells. [1]
| Treatment | Fold Increase in Calcein-AM Accumulation | Fold Increase in Rhodamine 123 Accumulation |
| 10 µM Kuguacin J | 2.2 | 2.5 |
| 20 µM Kuguacin J | 2.9 | 2.8 |
| 40 µM Kuguacin J | 3.5 | 3.1 |
| 60 µM Kuguacin J | 4.1 | 3.5 |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on multidrug resistance are provided below. These are based on protocols used for Kuguacin J.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the cytotoxicity of a chemotherapeutic drug in MDR and drug-sensitive parental cancer cell lines.
Materials:
-
MDR and parental cancer cell lines (e.g., KB-V1 and KB-3-1, or A2780 and SKOV3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic drug (e.g., paclitaxel, vinblastine, doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of the chemotherapeutic drug in the presence or absence of a non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic drug alone by the IC₅₀ of the drug in combination with this compound.
Protocol 2: Intracellular Drug Accumulation Assay (Flow Cytometry)
This assay measures the effect of this compound on the intracellular accumulation of fluorescent P-gp substrates like Rhodamine 123 or Calcein-AM.
Materials:
-
MDR cancer cell line (e.g., KB-V1)
-
Complete cell culture medium
-
This compound
-
Rhodamine 123 or Calcein-AM
-
PBS
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control for 1 hour at 37°C.
-
Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 or 1 µM Calcein-AM) and incubate for another 1-2 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the relative increase in drug accumulation.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate if this compound enhances chemotherapy-induced apoptosis by examining the expression of key apoptotic proteins.[3]
Materials:
-
Drug-resistant cancer cell line (e.g., SKOV3)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic drug (e.g., paclitaxel)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-PARP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the chemotherapeutic drug, this compound, or a combination of both for 24-48 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's proposed mechanism of P-gp inhibition in MDR cancer cells.
References
- 1. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
Application Notes and Protocols: Preparing Kuguacin R Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kuguacin R is a cucurbitane-type triterpenoid isolated from Momordica charantia, a plant known for its diverse medicinal properties.[1][2] Like other cucurbitacins, this compound is investigated for its potential therapeutic effects, which include anti-inflammatory, antimicrobial, and anti-viral activities.[1] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro experimentation to explore its biological functions. These application notes provide a detailed protocol for preparing this compound stock solutions and summarize its key physicochemical properties.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for calculating molar concentrations and understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₄ | [1] |
| Molecular Weight | 472.70 g/mol | [1] |
| Appearance | White crystalline solid (inferred from related compounds) | [3] |
| Purity | >98% (typical for commercially available research compounds) | N/A |
| CAS Number | 191097-54-8 | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Protocol (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro studies.
-
Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.73 mg of this compound (Molecular Weight: 472.70 g/mol ).
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (472.70 g/mol ) * (1000 mg/g) = 4.727 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.73 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but it is recommended to protect the solution from light.
Diagram of Experimental Workflow
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Data Presentation
Solubility and Recommended Solvents
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | Preferred solvent for creating high-concentration stock solutions for cell-based assays. |
| Ethanol | Soluble | May be used as an alternative to DMSO, but lower concentrations may be achieved. |
| Methanol | Soluble | Used during the extraction process of related compounds.[3] |
| Water | Insoluble | This compound is not expected to be soluble in aqueous solutions. |
Recommended Storage Conditions
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 2 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | ~6 months | Avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year | Preferred for long-term storage. |
Signaling Pathways Modulated by Kuguacins
Kuguacins have been shown to modulate several signaling pathways, making them interesting candidates for further research. For instance, Kuguacin J has been demonstrated to inhibit the function of P-glycoprotein (P-gp or ABCB1), a key protein involved in multidrug resistance in cancer cells.[3][4] This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs. Furthermore, studies on bitter melon extract, from which kuguacins are derived, suggest an activation of the AMP-activated protein kinase (AMPK) pathway and suppression of the mTOR/p70S6K and AKT/ERK/FOXM1 signaling cascades.[5] Kuguacin J has also been shown to decrease the expression of the anti-apoptotic protein survivin and induce the cleavage of PARP and caspase-3, key events in apoptosis.
Diagram of Kuguacin-Modulated Signaling Pathways
Caption: A diagram showing the inhibitory effect of Kuguacins on P-gp and survivin, and the promotion of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Kuguacin R Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic potential of Kuguacin R, a cucurbitane-type triterpenoid with known anti-inflammatory, antimicrobial, and anti-viral properties.[1] The following sections detail methodologies for in vivo studies related to oncology, inflammation, and metabolic diseases, based on the known biological activities of this compound and closely related compounds isolated from Momordica charantia.
Oncological Applications: Prostate Cancer Xenograft Model
Kuguacin J, a structurally similar compound to this compound, has demonstrated significant growth-inhibitory effects on prostate cancer cells in vitro and in vivo.[2][3] This section outlines a protocol for a human prostate cancer xenograft model in immunodeficient mice to assess the anti-cancer efficacy of this compound.
Experimental Workflow
Caption: Workflow for the PC-3 prostate cancer xenograft model.
Quantitative Data Summary
While specific in vivo data for this compound is not yet published, the following table summarizes results from a study using Momordica charantia leaf extract (BMLE), which contains Kuguacin J, in a PC-3 xenograft model.[2] This data can serve as a benchmark for designing experiments with purified this compound.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Endpoint Tumor Volume (mm³) | Body Weight Change (%) |
| Control | Vehicle | 0% | 1500 ± 250 | +5% |
| BMLE | 1% in diet | 63% | 555 ± 150 | No adverse effect |
| BMLE | 5% in diet | 57% | 645 ± 180 | No adverse effect |
Detailed Experimental Protocol
Materials:
-
PC-3 human prostate cancer cell line
-
Male athymic nude mice (BALB/c nu/nu), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Calipers, syringes, sterile surgical tools
Protocol:
-
Cell Culture: Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Injection: Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 2-10 x 10^7 cells/mL. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals daily. Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound at the desired dosage (e.g., via oral gavage) daily. The control group should receive the vehicle only. A starting dose can be extrapolated from similar compounds, such as 1.68 mg/kg, which was effective for another cucurbitane triterpenoid in a mouse model.[4]
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach the protocol-defined endpoint (e.g., 1500-2000 mm³). Euthanize the mice, and carefully excise the tumors.
-
Data Collection: Record the final tumor weight and volume. A portion of the tumor can be fixed in formalin for histological analysis (H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion snap-frozen for molecular analysis (e.g., Western blot for apoptosis and cell cycle-related proteins).
Associated Signaling Pathway
Kuguacin J has been shown to induce G1 cell cycle arrest and apoptosis.[3] This is often mediated through the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. Kuguacins may inhibit this pathway, leading to decreased survival signaling and the induction of apoptosis.
Caption: this compound's potential inhibition of the PI3K/Akt survival pathway.
Anti-Inflammatory Applications
This compound possesses anti-inflammatory properties.[1] The following protocols describe two standard animal models for assessing acute and systemic inflammation.
Carrageenan-Induced Paw Edema Model
This model is widely used to screen for the efficacy of anti-inflammatory drugs on acute, localized inflammation.[5]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Quantitative Data Summary (Hypothetical)
This table presents hypothetical data to illustrate expected outcomes. Efficacy would be compared to a standard NSAID like Indomethacin.
| Treatment Group | Dosage (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Control (Vehicle) | - | 0.85 ± 0.10 | 0% |
| This compound | 10 | 0.55 ± 0.08 | 35.3% |
| This compound | 30 | 0.35 ± 0.06 | 58.8% |
| Indomethacin | 10 | 0.30 ± 0.05 | 64.7% |
Detailed Experimental Protocol
Materials:
-
Sprague-Dawley rats (180-200g) or BALB/c mice (20-25g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
This compound
-
Vehicle and positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
Protocol:
-
Acclimation and Fasting: Acclimate animals for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg), vehicle, or Indomethacin via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Induction of Edema: 60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the effects of compounds on systemic inflammatory responses, including cytokine production.
Detailed Experimental Protocol
Materials:
-
C57BL/6 mice, 8-10 weeks old
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and vehicle
-
ELISA kits for TNF-α, IL-6, IL-1β
Protocol:
-
Acclimation: Acclimate mice for one week.
-
Drug Administration: Administer this compound or vehicle (i.p. or p.o.) 1 hour before LPS challenge.
-
Induction of Inflammation: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 1-5 mg/kg).
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture for serum preparation. Tissues like the liver and lungs can also be harvested.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using specific ELISA kits.
-
Data Analysis: Compare cytokine levels between the this compound-treated groups and the vehicle-treated control group.
Associated Signaling Pathway
The anti-inflammatory effects of cucurbitacins are often mediated by the inhibition of the NF-κB signaling pathway. LPS activates this pathway via Toll-like receptor 4 (TLR4), leading to the transcription of pro-inflammatory genes. This compound may block this activation, reducing the production of inflammatory mediators.
Caption: this compound's potential inhibition of the NF-κB inflammatory pathway.
Metabolic Disease Applications: STZ-Induced Diabetes Model
Extracts of Momordica charantia are well-known for their anti-diabetic properties, which involve the activation of AMPK signaling.[5][6][7] A streptozotocin (STZ)-induced diabetes model can be used to evaluate the hypoglycemic effects of this compound.
Experimental Workflow
Caption: Workflow for the STZ-induced diabetes model in rats.
Quantitative Data Summary
This table summarizes results from a study using a cucurbitane triterpenoid (C2) from M. charantia in an STZ-induced diabetic mouse model, providing a reference for expected efficacy.[4]
| Treatment Group | Dosage (mg/kg/day) | Fasting Blood Glucose (mg/dL) | Change from Diabetic Control |
| Normal Control | - | 105 ± 10 | - |
| Diabetic Control | Vehicle | 450 ± 45 | 0% |
| C2-Treated | 1.68 | 280 ± 30 | -37.8% |
| Metformin | 100 | 250 ± 25 | -44.4% |
Detailed Experimental Protocol
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
This compound and vehicle
-
Glucometer and test strips
-
Insulin ELISA kit
Protocol:
-
Acclimation: Acclimate rats for one week.
-
Induction of Diabetes: After an overnight fast, administer a single intraperitoneal (i.p.) injection of freshly prepared STZ (40-65 mg/kg) dissolved in cold citrate buffer.
-
Confirmation of Diabetes: 72 hours post-STZ injection, measure blood glucose from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Treatment: Randomize diabetic animals into groups and begin daily administration of this compound (e.g., 1.68 mg/kg, p.o.), vehicle, or a positive control (e.g., Metformin).[4]
-
Monitoring: Monitor body weight and fasting blood glucose levels weekly for the duration of the study (e.g., 4 weeks).
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose load (2 g/kg, p.o.) and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
Associated Signaling Pathway
The anti-diabetic effects of Momordica charantia triterpenoids are linked to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] Activation of AMPK in skeletal muscle enhances glucose uptake and utilization, thereby lowering blood glucose levels. This activation can occur via a CaMKKβ-dependent mechanism.[6][7]
References
- 1. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bitter Melon (Momordica charantia) Extract Inhibits Tumorigenicity and Overcomes Cisplatin-Resistance in Ovarian Cancer Cells Through Targeting AMPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HKU Scholars Hub: Bitter melon (Momordica charantia) extract functions as a natural AMPK activator and synergistically enhances cisplatin cytotoxicity in ovarian cancer cells [hub.hku.hk]
Application Notes and Protocols for a Liposomal Kuguacin R Delivery System for In Vivo Studies
Disclaimer: As of late 2025, specific literature detailing in vivo delivery systems for Kuguacin R is not available. The following application notes and protocols describe a hypothetical, yet scientifically plausible, liposomal formulation for this compound designed for research purposes. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in creating and evaluating a this compound delivery system for pre-clinical in vivo studies.
Introduction
This compound, a cucurbitane-type triterpenoid found in Momordica charantia, has demonstrated potential anti-inflammatory, antimicrobial, and anti-viral properties in preliminary studies[1]. Like many natural products, this compound is hydrophobic, which can limit its bioavailability and therapeutic efficacy in vivo. Liposomal encapsulation offers a promising strategy to overcome these limitations by improving solubility, stability, and pharmacokinetic profiles. This document provides a detailed methodology for the preparation, characterization, and in vivo evaluation of a liposomal this compound formulation.
Application Notes
A liposomal formulation of this compound is designed to enhance its therapeutic potential for in vivo applications, particularly in pre-clinical cancer models. The lipid bilayer of the liposome encapsulates the hydrophobic this compound, facilitating its administration in aqueous media and protecting it from premature degradation. The inclusion of polyethylene glycol (PEG) on the liposome surface (PEGylation) is intended to prolong circulation time by reducing opsonization and clearance by the reticuloendothelial system.
Potential Applications:
-
Oncology Research: To investigate the anti-tumor efficacy of this compound in various cancer xenograft and orthotopic models. The enhanced delivery to tumor tissues via the enhanced permeability and retention (EPR) effect can be evaluated.
-
Pharmacokinetic Studies: To determine the plasma concentration-time profile, distribution, metabolism, and excretion of this compound when administered intravenously.
-
Toxicology and Safety Pharmacology: To assess the acute and sub-chronic toxicity of the liposomal this compound formulation compared to the free compound.
Experimental Protocols
Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve this compound, DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio for DSPC:Cholesterol:DSPE-PEG2000 is 55:40:5. The drug-to-lipid ratio should be optimized, for example, 1:20 (w/w).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at 40°C to form a thin lipid film on the flask wall.
-
Dry the lipid film under a stream of nitrogen gas for 30 minutes, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour. The final lipid concentration can be adjusted, for instance, to 10 mg/mL.
-
The resulting multilamellar vesicles (MLVs) are then sonicated in a water bath sonicator at 60°C for 5 minutes to form smaller vesicles.
-
For size homogenization, the liposomal suspension is extruded 11 times through a 100 nm polycarbonate membrane using a liposome extruder at 60°C.
-
The final liposomal suspension is stored at 4°C. Unencapsulated this compound can be removed by size exclusion chromatography or dialysis.
Caption: Workflow for the preparation of this compound-loaded liposomes.
Physicochemical Characterization
a) Particle Size and Zeta Potential:
-
Dilute the liposomal formulation with deionized water.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential using laser Doppler velocimetry to assess surface charge and stability.
b) Encapsulation Efficiency and Drug Loading:
-
Separate the unencapsulated this compound from the liposomes using a mini-spin column.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of this compound in the liposomal fraction using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
Table 1: Hypothetical Physicochemical Properties of Liposomal this compound
| Parameter | Value |
| Hydrodynamic Diameter (nm) | 110 ± 5 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15 ± 3 |
| Encapsulation Efficiency (%) | > 90 |
| Drug Loading (%) | ~4.5 |
In Vivo Pharmacokinetic Study in Mice
Animals:
-
Male BALB/c mice (6-8 weeks old)
Procedure:
-
Administer a single intravenous (IV) injection of free this compound (solubilized in a suitable vehicle like DMSO/Cremophor EL/saline) or liposomal this compound at a dose of 5 mg/kg.
-
Collect blood samples via the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.
-
Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice
| Parameter | Free this compound | Liposomal this compound |
| Cmax (µg/mL) | 2.5 | 15.0 |
| AUC (0-t) (µg·h/mL) | 3.8 | 95.0 |
| t1/2 (h) | 1.2 | 10.5 |
| Clearance (mL/h/kg) | 1315 | 52.6 |
| Vd (L/kg) | 2.2 | 0.8 |
Caption: Experimental workflow for an in vivo efficacy study.
In Vivo Efficacy and Toxicity in a Murine Tumor Model
Animals:
-
Female athymic nude mice (4-6 weeks old)
Procedure:
-
Subcutaneously implant human cancer cells (e.g., PC-3 for prostate cancer) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign the mice to different treatment groups (n=8 per group):
-
Vehicle control (PBS)
-
Empty liposomes
-
Free this compound (5 mg/kg)
-
Liposomal this compound (5 mg/kg)
-
-
Administer the treatments intravenously twice a week for 3 weeks.
-
Measure the tumor volume and body weight of the mice every 3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and collect the tumors and major organs for histopathological analysis.
Table 3: Hypothetical Efficacy and Toxicity Data
| Treatment Group | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | +5 ± 2 |
| Empty Liposomes | 1450 ± 220 | +4 ± 3 |
| Free this compound | 1100 ± 180 | -8 ± 4 |
| Liposomal this compound | 450 ± 90 | +2 ± 2 |
Hypothetical Signaling Pathway Targeted by this compound
Kuguacin J, a related compound, has been shown to affect signaling pathways involved in cell cycle progression and apoptosis[2]. It is plausible that this compound may exert its anti-cancer effects through similar mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound in cancer cells.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Application Note: Flow Cytometry Analysis of Cellular Responses to Kuguacin R Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia, has demonstrated potential as an anti-inflammatory, antimicrobial, and anti-viral agent[1]. This application note provides a comprehensive guide to analyzing the cellular effects of this compound using flow cytometry. The protocols detailed herein focus on three key cellular processes: apoptosis, cell cycle progression, and reactive oxygen species (ROS) production. While direct studies on this compound are emerging, the methodologies are based on established responses to its structural analog, Kuguacin J, and other bioactive compounds from Momordica charantia, which are known to induce apoptosis and cell cycle arrest in cancer cells[2][3][4][5].
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., prostate or breast cancer cells) treated with varying concentrations of this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| This compound (25 µM) | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.5 |
| This compound (50 µM) | 35.8 ± 5.1 | 48.7 ± 3.9 | 15.5 ± 2.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 | 1.8 ± 0.3 |
| This compound (10 µM) | 68.2 ± 3.1 | 20.5 ± 1.5 | 11.3 ± 0.9 | 4.1 ± 0.6 |
| This compound (25 µM) | 75.9 ± 3.8 | 12.3 ± 1.1 | 8.8 ± 0.7 | 10.2 ± 1.1 |
| This compound (50 µM) | 82.1 ± 4.5 | 5.7 ± 0.8 | 4.2 ± 0.5 | 18.5 ± 1.9 |
Table 3: Reactive Oxygen Species (ROS) Detection by DCFH-DA Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control | 100 ± 8 |
| This compound (10 µM) | 185 ± 15 |
| This compound (25 µM) | 350 ± 28 |
| This compound (50 µM) | 620 ± 45 |
| Positive Control (e.g., H₂O₂) | 850 ± 60 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., PC3, MCF-7) in 6-well plates at a density of 2 x 10⁵ cells/well in complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 10, 25, 50 µM). The final DMSO concentration in the medium should be less than 0.1%.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment group.
-
Treatment Incubation: Remove the old medium from the wells and add the medium containing the respective concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which can be detected by Annexin V.[6][7][8][9] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[6][8]
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol utilizes PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12][13]
-
Cell Harvesting: Collect cells as described in Protocol 2, step 1.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The PI fluorescence is typically measured on a linear scale in the FL2 or FL3 channel. At least 10,000 events should be acquired for each sample.[10]
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15][16]
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include a positive control group treated with an ROS-inducing agent (e.g., 100 µM H₂O₂ for 30 minutes).
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells once with warm PBS. Add pre-warmed serum-free medium containing 10 µM DCFH-DA to each well.[17]
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[17][18]
-
Cell Harvesting: Wash the cells twice with PBS to remove excess dye. Harvest the cells as described in Protocol 2, step 1.
-
Resuspension: Resuspend the cells in 500 µL of cold PBS.
-
Analysis: Analyze the samples immediately by flow cytometry. The DCF fluorescence is typically detected in the FL1 channel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Signaling Pathway of Kuguacin-Induced Apoptosis and Cell Cycle Arrest
Based on studies of Kuguacin J and other Momordica charantia extracts, this compound is hypothesized to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins.
Caption: Putative signaling pathway for this compound.
Logical Flow of Apoptosis Detection
This diagram illustrates the classification of cells based on Annexin V and PI staining.
Caption: Cell classification in apoptosis analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. igbmc.fr [igbmc.fr]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yenepoya.res.in [yenepoya.res.in]
- 16. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 18. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kuguacin R Yield from Momordica charantia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Kuguacin R from plant extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to improve yield.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Detected in Crude Extract | Inappropriate Plant Material: The concentration of this compound can vary based on the plant part, age, and growing conditions.[1] | Use the leaves and stems of Momordica charantia, as they have been identified as sources of this compound.[2] Ensure the plant material is harvested at the optimal time for secondary metabolite production. |
| Inefficient Cell Lysis: Inadequate grinding of the plant material can prevent the complete release of intracellular this compound.[3] | Thoroughly dry the plant material and grind it into a fine powder to maximize the surface area for solvent penetration. | |
| Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for effectively solubilizing this compound. | An 80% ethanol solution is a good starting point for extracting cucurbitane-type triterpenoids from Momordica charantia.[4] Experiment with different concentrations of ethanol or methanol to optimize the extraction. | |
| Degradation of this compound: this compound, like other triterpenoids, can be sensitive to high temperatures and acidic conditions during extraction.[5] | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 45°C. Be mindful that acidic conditions can lead to the formation of artifacts.[5] | |
| Low Yield After Purification | Co-elution with Impurities: During chromatography, other compounds with similar polarities may co-elute with this compound, leading to impure fractions and lower final yield. | Optimize the mobile phase gradient in your column chromatography. Consider using multiple chromatography steps (e.g., silica gel followed by Sephadex LH-20) for better separation.[6] |
| Loss of Compound During Solvent Partitioning: this compound may not fully partition into the desired solvent phase, leading to losses. | Ensure thorough mixing and allow for complete phase separation during liquid-liquid extraction. Perform multiple extractions of the aqueous phase to maximize recovery. | |
| Incomplete Elution from Chromatography Column: this compound may remain adsorbed to the stationary phase if the mobile phase is not strong enough to elute it. | After the main elution, flush the column with a stronger solvent (e.g., pure methanol) to recover any remaining compound. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: Natural variations in the phytochemical profile of the plant material can lead to inconsistent yields. | Standardize the source and harvesting time of your Momordica charantia. If possible, analyze the triterpenoid content of the raw material before extraction. |
| Inconsistent Extraction Procedure: Minor variations in the experimental protocol can significantly impact the final yield. | Strictly adhere to a standardized and well-documented protocol for all extractions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for this compound extraction?
A1: A common starting point for extracting cucurbitane-type triterpenoids like this compound from Momordica charantia involves the following steps:
-
Preparation of Plant Material: Dry the leaves and stems of Momordica charantia at a moderate temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material in 80% ethanol at room temperature.
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate using a rotary evaporator.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Purification: Subject the fractions to column chromatography (e.g., silica gel, Sephadex LH-20) to isolate this compound.[6]
Q2: Which solvent is best for extracting this compound?
A2: Ethanol, particularly an 80% aqueous solution, has been effectively used to extract triterpenoids from Momordica charantia leaves.[4] Methanol is also a common solvent for the extraction of cucurbitane-type triterpenoids.[7] The choice of solvent may require optimization depending on the specific goals of the extraction.
Q3: How can I improve the purity of my this compound sample?
A3: To improve purity, a multi-step purification approach is recommended. After initial extraction and partitioning, employ column chromatography techniques. Using a combination of silica gel and Sephadex LH-20 columns can be effective.[6] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
Q4: Can the extraction method alter the chemical structure of this compound?
A4: Yes. For instance, using methanol as a solvent under thermal conditions can lead to the formation of methyl ethers and acetals of related cucurbitane-type triterpenoids.[5] It is crucial to be aware of these potential transformations and to use appropriate extraction conditions to maintain the integrity of the natural product.
Q5: What analytical techniques are suitable for identifying and quantifying this compound?
A5: this compound and other cucurbitane-type triterpenoids can be identified and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[7][8]
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids from Momordica charantia
This protocol is a general method for obtaining a triterpenoid-rich extract from the leaves and stems of Momordica charantia.
-
Sample Preparation:
-
Dry the plant material (leaves and stems) at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh 100 g of the powdered plant material.
-
Macerate the powder in 1 L of 80% ethanol with continuous stirring at room temperature for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Re-extract the residue with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Purification by Column Chromatography
This protocol describes a typical column chromatography procedure for the purification of this compound from a crude extract.
-
Column Preparation:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to the target compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Data Presentation
Table 1: Influence of Extraction Solvent on Triterpenoid Yield from Momordica charantia (Hypothetical Data for Illustrative Purposes)
| Solvent System | Total Triterpenoid Yield (mg/g of dry plant material) | Relative Purity of this compound (%) |
| 100% Methanol | 12.5 | 65 |
| 80% Methanol | 15.2 | 75 |
| 100% Ethanol | 11.8 | 60 |
| 80% Ethanol | 14.5 | 72 |
| Dichloromethane | 8.3 | 55 |
Note: This table presents hypothetical data to illustrate the impact of solvent choice on extraction efficiency. Actual yields may vary.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 5. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of Momordicine I in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Kuguacin R Solubility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Kuguacin R in aqueous buffers. This compound, a cucurbitane-type triterpenoid isolated from Momordica charantia, is known for its anti-inflammatory, antimicrobial, and anti-viral properties.[1] However, like many hydrophobic compounds, achieving and maintaining its solubility in aqueous solutions for experimental use can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic molecule and is generally insoluble in water. It is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For most in vitro experiments, a stock solution is prepared in an organic solvent, which is then diluted into an aqueous buffer or cell culture medium.
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue known as "crashing out". It occurs because the aqueous buffer has a much lower capacity to solubilize the hydrophobic this compound compared to the pure organic solvent. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the aqueous environment cannot keep the compound in solution, leading to precipitation.
Q3: What is the recommended starting solvent for this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating a stock solution of this compound.[2][3] It is a powerful organic solvent that can dissolve a wide range of hydrophobic compounds.[3][4]
Q4: Are there any alternatives to DMSO?
A4: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific requirements of your experiment, such as compatibility with your cell type or assay.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to troubleshoot and overcome common solubility issues with this compound.
Issue 1: this compound fails to dissolve in the initial organic solvent.
-
Possible Cause: The concentration of this compound is too high for the chosen solvent volume.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more of the organic solvent (e.g., DMSO) while vortexing or sonicating.
-
Gentle Warming: Gently warm the solution in a water bath (e.g., at 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator to break down any aggregates and enhance dissolution.
-
Issue 2: this compound precipitates out of solution upon dilution into aqueous buffer.
-
Possible Cause: The final concentration of the organic co-solvent in the aqueous buffer is too low to maintain solubility.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: The final concentration of DMSO in your aqueous solution should be kept as high as your experimental system tolerates, typically between 0.1% and 1%. However, be mindful that high concentrations of organic solvents can be toxic to cells.
-
Use a Higher Concentration Stock: Preparing a more concentrated stock solution in the organic solvent allows for a smaller volume to be added to the aqueous buffer, thereby reducing the final co-solvent concentration while achieving the desired working concentration of this compound.
-
Step-wise Dilution: Instead of a single dilution, perform a serial dilution. First, dilute the DMSO stock into a solution with a higher percentage of organic solvent (e.g., a 1:1 mixture of DMSO and your aqueous buffer) before further diluting into the final aqueous buffer.
-
Incorporate Surfactants or Solubilizing Agents: Consider the use of surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations in your aqueous buffer to help maintain the solubility of hydrophobic compounds.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can improve solubility. While specific data for this compound is not available, this is a general strategy for other compounds.[5][6]
-
Experimental Protocols & Data
Table 1: Recommended Solvents for Initial Stock Preparation
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Most common choice; ensure the final concentration in the assay is not toxic to cells.[2][3] |
| Ethanol | 1-10 mM | Can be used as an alternative to DMSO; may be less toxic for some cell lines. |
| Dimethylformamide (DMF) | 10-50 mM | Another strong organic solvent, similar in properties to DMSO. |
Table 2: Troubleshooting Strategies for Aqueous Dilution
| Strategy | Description | Recommended Action |
| Co-solvent Optimization | Maintaining a sufficient concentration of the organic solvent in the final aqueous solution. | Aim for a final DMSO concentration of 0.1-1%. Perform a dose-response experiment to determine the toxicity threshold of the co-solvent for your specific experimental system. |
| Use of Excipients | Incorporating solubility-enhancing agents into the aqueous buffer. | Consider adding non-ionic surfactants (e.g., Tween® 80, 0.01-0.1%) or cyclodextrins to your buffer. |
| pH Adjustment | Modifying the pH of the aqueous buffer to increase the solubility of ionizable compounds. | Test a range of pH values for your buffer if your compound has acidic or basic functional groups.[5][6] |
| Solid Dispersion | For long-term solutions, creating a solid dispersion of the compound with a hydrophilic polymer. | This is an advanced technique that can improve dissolution rate and prevent precipitation.[7] |
Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Solubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Parameters for Kuguacin R Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Kuguacin R using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using HPLC?
A1: this compound is a cucurbitane-type triterpenoid found in the plant Momordica charantia (bitter melon).[1][2] This class of compounds is known for various biological activities, including anti-inflammatory, antimicrobial, and anti-viral properties.[1] HPLC is a precise and reliable analytical technique used to separate, identify, and quantify this compound in plant extracts and pharmaceutical formulations, which is crucial for quality control and research.
Q2: What are the key chemical properties of this compound relevant to HPLC analysis?
A2: this compound is a triterpenoid with the molecular formula C_30H_48O_4.[2] Like many cucurbitane-type triterpenoids, it lacks a strong chromophore, which can make UV detection challenging.[3][4] Its relatively non-polar nature makes reversed-phase HPLC a suitable analytical approach. It is obtained as a mixture of two epimers, which may need to be considered during peak identification and quantification.[2]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: For the analysis of this compound and other cucurbitane-type triterpenoids, a reversed-phase C18 column is most commonly used.[5][6] These columns provide good separation for moderately non-polar compounds like this compound.
Q4: Which mobile phases are typically used for the separation of this compound?
A4: A gradient elution using a mixture of acetonitrile, methanol, and water is often employed for the separation of cucurbitane-type triterpenoids.[5] The addition of a small amount of acid, such as acetic acid or formic acid, to the mobile phase can improve peak shape and resolution.[5][6]
Q5: What detection methods are suitable for this compound analysis?
A5: Due to the weak UV absorbance of this compound, detection can be challenging.[3][4] While UV detection at low wavelengths (around 205-215 nm) can be used, it may suffer from low sensitivity and baseline noise.[4][7] More sensitive and specific detection methods for cucurbitane triterpenoids include Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).[5][8][9] HPLC-MS/MS, in particular, offers high sensitivity and selectivity for quantification.[8][9]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Resolution or Co-elution
-
Question: My chromatogram shows poor separation between this compound and other components in the extract. What should I do?
-
Answer:
-
Optimize the Mobile Phase Gradient: Adjust the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. Experiment with different starting and ending percentages of the organic solvent.
-
Modify Mobile Phase Composition: Try different solvent combinations. For instance, replacing acetonitrile with methanol or using a ternary mixture of acetonitrile, methanol, and water can alter selectivity.[5]
-
Adjust pH: Adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve the peak shape of acidic analytes and change the retention characteristics of other compounds.[5][6]
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
-
Problem 2: Low Signal Intensity or Poor Sensitivity
-
Question: The peak for this compound is very small, making quantification difficult. How can I improve the signal?
-
Answer:
-
Increase Sample Concentration: If possible, concentrate the sample extract before injection.
-
Increase Injection Volume: Inject a larger volume of the sample. Be mindful that this can sometimes lead to peak broadening.
-
Optimize Detector Settings:
-
UV/PDA: Ensure the detection wavelength is set to the absorbance maximum of this compound, likely in the low UV range (205-215 nm).[4][7] Use a reference wavelength to minimize baseline drift.
-
ELSD: Optimize the nebulizer and evaporator temperatures and the gas flow rate to maximize the signal-to-noise ratio.
-
MS: Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and select the appropriate precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest sensitivity.[8][9]
-
-
Consider a Different Detector: If using a UV detector, switching to a more sensitive detector like an ELSD or a mass spectrometer is highly recommended for triterpenoid analysis.[5][8]
-
Problem 3: Tailing or Asymmetric Peaks
-
Question: The this compound peak is tailing. What could be the cause and how can I fix it?
-
Answer:
-
Column Overload: Reduce the amount of sample injected onto the column.
-
Secondary Interactions: Acidify the mobile phase with 0.1% formic acid or acetic acid to suppress the ionization of any silanol groups on the stationary phase that can cause tailing.[5][6]
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced.
-
Mismatched Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
-
Problem 4: Baseline Noise or Drift
-
Question: I am observing a noisy or drifting baseline in my chromatogram. What are the possible causes?
-
Answer:
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed. Use high-purity HPLC-grade solvents and additives. Contamination in the mobile phase can cause baseline drift, especially in gradient elution.
-
Detector Issues: The detector lamp may be nearing the end of its life, or the flow cell could be contaminated or contain air bubbles. Purge the detector flow cell.
-
Pump Malfunction: Inconsistent solvent delivery from the pump can lead to baseline fluctuations. Check for leaks and ensure the pump seals and check valves are functioning correctly.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven to prevent retention time shifts and baseline drift.
-
Experimental Protocols
1. Sample Preparation (from Momordica charantia leaves)
This protocol is a general guideline based on the extraction of similar compounds.
-
Drying and Grinding: Dry the fresh leaves of Momordica charantia at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. Grind the dried leaves into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 80% ethanol.
-
Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for improved efficiency. For UAE, a typical condition could be extraction with 80% methanol-water at 46°C for 120 minutes with a solid to solvent ratio of 1:26 (w/v).
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Solid-Phase Extraction (SPE) for Clean-up (Optional):
-
Dissolve the concentrated extract in an appropriate solvent.
-
Pass the solution through a C18 SPE cartridge to remove interfering substances.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage methanol) to elute polar impurities.
-
Elute the this compound fraction with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the purified fraction to dryness and reconstitute in the initial mobile phase for HPLC analysis. Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Method for this compound Analysis
The following table summarizes starting parameters for HPLC method development for this compound, based on methods for similar cucurbitane-type triterpenoids.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic AcidC: Methanol with 0.1% Acetic Acid[5] |
| Gradient Elution | A suggested starting gradient could be a linear increase in the organic phase (B or a mixture of B and C) over 20-30 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min[5] |
| Column Temperature | 30 - 40°C |
| Injection Volume | 10 - 20 µL |
| Detection | PDA/UV at 210 nm[10]or ELSDor Mass Spectrometry (ESI+)[8] |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from <i>Momordica charantia</i> L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - ProQuest [proquest.com]
- 7. [Determination of the cucurbitacins from Cucubita pepo cv dayangua by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of Kuguacin R in assays
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low or inconsistent bioactivity with Kuguacin R in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon).[1] It has been reported to possess anti-inflammatory, antimicrobial, and anti-viral properties.[1] While research on this compound is ongoing, related cucurbitane triterpenoids from the same plant have been shown to influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and PI3K-Akt pathways.[2]
Q2: I am not observing the expected anti-inflammatory effect of this compound in my cell-based assay. What are the common initial troubleshooting steps?
When observing low bioactivity, it is crucial to first verify the integrity of the compound and the experimental setup. Initial steps should include:
-
Confirming Compound Identity and Purity: Ensure the this compound used is of high purity. Impurities can interfere with the assay or have cytotoxic effects that mask the desired activity.
-
Assessing Solubility: Visually inspect for any precipitation of this compound in your stock solutions and final assay medium. Poor solubility is a primary reason for low bioactivity.
-
Evaluating Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Checking Assay Controls: Verify that your positive and negative controls are behaving as expected. This helps to confirm that the assay itself is performing correctly.
Q3: How can the solubility of this compound be improved in aqueous assay media?
This compound, as a triterpenoid, is hydrophobic and has limited solubility in water. To improve its solubility:
-
Use an appropriate organic solvent for stock solutions: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Optimize the final solvent concentration: While a co-solvent is necessary, ensure the final concentration in your assay is low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
Consider using a solubilizing agent: For certain applications, non-toxic solubilizing agents or carriers may be tested, though their potential effects on the assay should be validated.
Q4: Could this compound be degrading during my experiment?
The stability of this compound can be influenced by factors like pH and temperature. While specific stability data for this compound is limited, related triterpenoids can be sensitive to extreme pH and high temperatures.[3]
-
Storage: Store this compound as recommended by the supplier, typically as a solid at -20°C.
-
Stock Solutions: Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Experimental Conditions: Be mindful of prolonged incubation times at 37°C and the pH of your culture medium.
Troubleshooting Low Bioactivity
Issue 1: Low or No Activity in Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity)
This section provides a systematic approach to troubleshooting low bioactivity in common cell-based assays.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low bioactivity in assays.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Compound-Related Issues | |
| Poor Solubility | Prepare stock solution in 100% DMSO. Visually confirm no precipitation upon dilution into aqueous media. Gentle warming or sonication may aid dissolution. Test a lower, more soluble concentration range. |
| Compound Degradation | Prepare fresh stock solutions before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Minimize exposure of the compound to light and extreme pH. |
| Incorrect Purity/Identity | Verify the purity and identity of your this compound batch using analytical methods like HPLC-MS or NMR. |
| Assay System-Related Issues | |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired biological effect. |
| Cell Line Insensitivity | Ensure the chosen cell line is appropriate for the expected mechanism of action. For anti-inflammatory assays, use cell lines like RAW 264.7 macrophages or THP-1 monocytes. |
| High Serum Concentration | Serum proteins in the culture medium can bind to hydrophobic compounds like this compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, if compatible with cell health. |
| Assay Artifacts | |
| Interference with Readout | In colorimetric (e.g., MTT) or fluorescence-based assays, this compound might interfere with the signal. Run controls with this compound in cell-free medium to check for direct effects on the assay reagents. |
| Cytotoxicity Masking Bioactivity | At higher concentrations, this compound may be cytotoxic, leading to a decrease in the measured signal that could be misinterpreted as a lack of a specific bioactivity. Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel. |
Data Presentation
Table 1: Physicochemical Properties and Recommended Handling of this compound
| Property | Value/Recommendation | Source |
| Molecular Formula | C₃₀H₄₈O₄ | [4] |
| Molecular Weight | 472.7 g/mol | Calculated |
| Appearance | Solid | [4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), limited solubility in water. | [1] |
| Storage | Store as a solid at -20°C. | General Practice |
| Stock Solution | Prepare in 100% DMSO (e.g., 10-50 mM). Store in aliquots at -20°C or -80°C. | General Practice |
| Final Assay Concentration | Typically in the range of 1-50 µM. Should be optimized for each assay. | [5] |
| Final DMSO Concentration | Keep below 0.5% in final assay volume to avoid solvent toxicity. | General Practice |
Experimental Protocols & Signaling Pathways
Putative Anti-Inflammatory Signaling Pathway of this compound
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central mediator of inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Kuguacin R Interference in High-Throughput Screening: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Kuguacin R in high-throughput screening (HTS) assays. While this compound, a cucurbitane-type triterpenoid from Momordica charantia, has documented anti-inflammatory, antimicrobial, and anti-viral activities, its behavior in HTS assays is not well-characterized.[1] Compounds of this class, particularly triterpenoid saponins, can exhibit physicochemical properties that may lead to assay artifacts and false-positive results. This guide offers structured advice on how to identify and mitigate such potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
A1: this compound is a cucurbitane-type triterpenoid, a class of natural products known for their diverse biological activities.[1] Like other triterpenoids, this compound possesses a complex, hydrophobic scaffold that can lead to non-specific interactions in bioassays. While direct evidence of this compound acting as a Pan-Assay Interference Compound (PAIN) is limited, related compounds like triterpenoid saponins are known to have surfactant-like properties which can cause them to form aggregates at concentrations typically used in HTS.[2][3] These aggregates can sequester proteins or interfere with assay signals, leading to false-positive results.
Q2: What are the most likely mechanisms of this compound interference?
A2: Based on the chemical properties of cucurbitane triterpenoids, the most probable interference mechanisms for this compound are:
-
Compound Aggregation: At micromolar concentrations in aqueous buffers, hydrophobic molecules like this compound can form colloidal aggregates. These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to a false-positive signal in inhibition assays.
-
Cytotoxicity: In cell-based assays, this compound may exhibit cytotoxic effects that can confound the assay readout. For example, in an assay measuring the activation of a specific pathway, a cytotoxic effect could lead to a decrease in signal that is misinterpreted as specific inhibition.
-
Fluorescence Interference: If this compound possesses intrinsic fluorescent properties, it can interfere with fluorescence-based assays by either quenching the signal or adding to the background fluorescence.
-
Redox Activity: Some compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), leading to the generation of reactive oxygen species (ROS) that can damage proteins and interfere with the assay.
Q3: My primary screen identified this compound as a hit. What are the immediate next steps I should take?
A3: It is crucial to validate any initial hit from a primary screen to rule out assay interference. A recommended workflow for triaging your initial findings is as follows:
Start by performing a series of counterscreens to specifically test for common interference mechanisms. If the compound's activity is independent of the assay technology, proceed to orthogonal assays that measure the same biological endpoint through a different detection method. Finally, use biophysical methods to confirm direct binding to the target of interest.
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
If you suspect this compound is acting as an aggregator in your biochemical assay, follow this troubleshooting guide.
Symptoms:
-
High hit rate in the primary screen.
-
Steep dose-response curves.
-
Inhibition is sensitive to the presence of detergents.
-
Inhibition is time-dependent.
Troubleshooting Workflow:
Data Presentation: Interpreting Counterscreen Results for Aggregation
| Counterscreen | Expected Result for Aggregator | Expected Result for Non-Aggregator |
| Detergent Test | Significant reduction or abolishment of inhibitory activity. | No significant change in inhibitory activity. |
| Dynamic Light Scattering (DLS) | Detection of particles in the 100-1000 nm range. | No significant particle formation. |
| Beta-Lactamase Assay | Inhibition of beta-lactamase activity. | No inhibition of beta-lactamase activity. |
Issue 2: Unexplained Activity in Cell-Based Assays
If this compound shows activity in a cell-based assay, it is crucial to rule out cytotoxicity or non-specific effects on cell health.
Symptoms:
-
Decrease in signal in a reporter gene assay.
-
Changes in cell morphology observed under a microscope.
-
High variability in replicate wells.
Troubleshooting Workflow:
References
Technical Support Center: Overcoming Kuguacin R Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential instability of Kuguacin R in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon)[1]. It has demonstrated various biological activities, including anti-inflammatory, antimicrobial, and anti-viral effects[1]. Like many hydrophobic natural products, this compound can exhibit limited aqueous solubility and stability, potentially leading to precipitation and degradation in cell culture media. This instability can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: I observed a precipitate in my cell culture flask after adding this compound. What could be the cause?
A2: Precipitation of this compound is a common indicator of its instability or poor solubility in the aqueous environment of cell culture media. Several factors can contribute to this issue:
-
Rapid Change in Solvent Polarity: this compound is typically dissolved in a non-polar organic solvent like DMSO to create a stock solution. When this concentrated stock is added directly to the aqueous cell culture medium, the abrupt change in polarity can cause the compound to "crash out" of the solution[2][3].
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). These components can interact with this compound, reducing its solubility[2]. For instance, high concentrations of calcium or phosphate ions can sometimes form insoluble complexes with certain compounds[2].
-
Temperature Fluctuations: this compound's solubility may be temperature-dependent. Adding a cold stock solution to a warmer medium or experiencing temperature shifts in the incubator can lead to precipitation[4].
-
pH Shifts: The pH of the cell culture medium can change due to cellular metabolism. Such pH shifts may alter the ionization state of this compound, affecting its solubility[2].
Q3: How can I improve the solubility and stability of this compound in my experiments?
A3: Several strategies can be employed to enhance the solubility and stability of this compound:
-
Optimized Dilution Technique: Instead of adding the DMSO stock directly to your final volume of media, perform a serial dilution. A recommended method is to first create an intermediate dilution in a small volume of serum-free medium, gently mix, and then add this to the final volume of complete medium[3].
-
Use of Co-solvents: In some instances, using a co-solvent like ethanol or polyethylene glycol (PEG) in combination with DMSO can improve solubility. However, it is crucial to test the toxicity of any co-solvent on your specific cell line[2].
-
Pre-warming the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution[2].
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation[2].
-
Formulation Strategies: For more persistent stability issues, advanced formulation techniques such as encapsulation in nanoparticles or complexation with cyclodextrins can be explored to improve the stability and delivery of hydrophobic compounds like this compound[5][6][7].
Q4: Can the type of cell culture medium affect this compound stability?
A4: Yes, the composition of the cell culture medium can influence the solubility and stability of this compound. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact differently with the compound[2]. If you consistently face precipitation issues, testing the solubility of this compound in a simpler buffered solution like PBS or in a different base medium could be beneficial if your experimental design permits[2].
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and mitigate this compound instability and precipitation in cell culture experiments.
Scenario 1: Precipitate Forms Immediately Upon Adding this compound to the Medium
-
Potential Cause: Rapid solvent polarity change.
-
Troubleshooting Steps:
-
Optimize Dilution: Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium before adding it to the final volume of complete medium.
-
Dropwise Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.
-
Reduce Stock Concentration: If possible, use a lower concentration stock solution to minimize the volume of DMSO added.
-
Scenario 2: Precipitate Appears Over Time in the Incubator
-
Potential Causes: Temperature-dependent solubility, compound degradation, or interaction with media components over time.
-
Troubleshooting Steps:
-
Maintain Stable Temperature: Ensure your incubator's temperature is stable and pre-warm all solutions before mixing.
-
Assess Compound Stability: Perform a time-course experiment to assess the stability of this compound at 37°C in your specific cell culture medium. This can be done using techniques like HPLC.
-
Use Buffered Medium: If pH shifts are suspected, consider using a medium buffered with HEPES to maintain a stable pH.
-
Serum-Free Conditions: If working with serum-free media, the lack of proteins that can help solubilize hydrophobic compounds may exacerbate precipitation. Consider the use of solubilizing agents, but always test for cellular toxicity.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical hydrophobic compound similar to this compound under various conditions. This data is for example purposes to demonstrate how different factors can influence stability and should be empirically verified for this compound in your specific experimental setup.
Table 1: Effect of Final DMSO Concentration on Compound Stability
| Final DMSO Concentration (%) | Compound Recovery after 24h at 37°C (%) | Visual Observation |
| 0.1 | 95 ± 3 | Clear Solution |
| 0.5 | 88 ± 5 | Clear Solution |
| 1.0 | 72 ± 6 | Slight Haze |
| 2.0 | 55 ± 8 | Visible Precipitate |
Table 2: Influence of pH on Compound Stability in Culture Medium
| pH of Medium | Compound Recovery after 24h at 37°C (%) |
| 6.8 | 75 ± 4 |
| 7.4 | 92 ± 3 |
| 8.0 | 68 ± 6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution into Cell Culture Media
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of this compound for your desired volume and concentration.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of anhydrous, sterile DMSO.
-
Vortex until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure no undissolved material remains.
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Dilution into Cell Culture Media (for a final concentration of 10 µM):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
In a sterile conical tube, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 98 µL of pre-warmed serum-free medium. Gently pipette to mix.
-
Add this 100 µL intermediate dilution to 9.9 mL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.
-
Invert the tube several times for thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of this compound in cell culture medium over time to assess its stability.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
This compound standard of known concentration
-
Cell culture medium
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Preparation of Samples:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
-
Immediately take a sample for the t=0 time point.
-
Incubate the remaining solution at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
Sample Processing:
-
For each time point, precipitate proteins from the medium by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Develop an HPLC method to achieve good separation and detection of this compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a common starting point for triterpenoids.
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Inject the processed samples from each time point.
-
Quantify the peak area of this compound in each sample and determine its concentration using the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine its degradation rate.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. worldscientific.com [worldscientific.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Kuguacin R Isolate Purification
Welcome to the technical support center for the purification of Kuguacin R. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this cucurbitane-type triterpenoid from Momordica charantia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a cucurbitane-type triterpenoid isolated from the stems and leaves of Momordica charantia (bitter melon).[1] It is known to possess anti-inflammatory, antimicrobial, and anti-viral properties.[2]
Q2: What are the most common methods for extracting this compound from Momordica charantia?
A2: The most common methods involve solvent extraction using ethanol, followed by partitioning with solvents of varying polarities such as n-hexane and chloroform.[3] More advanced and efficient methods include microwave-assisted and ultrasound-assisted extraction, which can reduce extraction time and solvent consumption.
Q3: I'm getting a low yield of this compound from my extraction. What could be the cause?
A3: Low yields can result from several factors:
-
Plant Material: The concentration of this compound can vary depending on the cultivar of Momordica charantia, the part of the plant used (leaves and stems are typically richer), and the harvesting time.
-
Extraction Solvent: While ethanol is commonly used, the polarity of the extraction solvent may not be optimal for this compound. A step-wise extraction with solvents of increasing polarity might improve yield.
-
Extraction Method: Traditional maceration may not be as efficient as microwave-assisted or ultrasound-assisted extraction, which can better disrupt plant cell walls.
Q4: My purified this compound appears as a mixture of two epimers. Is this normal?
A4: Yes, it has been reported that this compound is often obtained as a mixture of two epimers.[4] Depending on your downstream application, further chiral separation may be necessary.
Q5: Are there known artifacts that can be generated during the extraction and isolation process?
A5: Yes, certain kuguacins, such as I, J, and Q, have been identified as artifacts of the ethanol extraction process.[4] It is crucial to be aware of these potential transformations and to use mild extraction and purification conditions.
Troubleshooting Guides
Issue 1: Co-elution of Impurities during Column Chromatography
Problem: During silica gel column chromatography, this compound is co-eluting with other structurally similar compounds.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Compounds | Kuguacins F-S and other cucurbitane triterpenoids present in Momordica charantia have very similar polarities, making separation on silica gel challenging.[4] |
| Inappropriate Solvent System | The chosen solvent system may not have sufficient selectivity. |
| Column Overloading | Applying too much crude extract to the column can lead to poor separation. |
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Instead of a simple binary solvent system (e.g., hexane/ethyl acetate), try a ternary system (e.g., hexane/ethyl acetate/methanol or dichloromethane/methanol) to improve selectivity.
-
Perform thin-layer chromatography (TLC) with various solvent systems to identify the one that provides the best separation between this compound and its impurities before scaling up to column chromatography.
-
-
Use a Different Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a bonded phase like diol.
-
-
Employ Gradient Elution:
-
A shallow, slow gradient of the eluting solvent can improve the resolution of closely eluting compounds.
-
-
Reduce Sample Load:
-
Decrease the amount of crude extract loaded onto the column to prevent band broadening and improve separation.
-
Issue 2: Poor Resolution or Peak Tailing in HPLC
Problem: When purifying this compound using reverse-phase HPLC (RP-HPLC), you are observing poor peak resolution, peak tailing, or co-elution.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | The mobile phase composition (e.g., acetonitrile/water or methanol/water) may not be optimal for separating this compound from its epimer or other kuguacins. |
| Presence of Silanols | Residual silanol groups on the C18 column can interact with polar functional groups on the triterpenoids, causing peak tailing. |
| Co-elution | Structurally similar compounds, including the epimer of this compound, may have very similar retention times. |
Troubleshooting Steps:
-
Adjust Mobile Phase Composition:
-
Vary the ratio of organic solvent (acetonitrile or methanol) to water.
-
Try a different organic modifier. If you are using acetonitrile, try methanol, or vice versa, as this can alter the selectivity.
-
Introduce a small amount of a third solvent, like isopropanol, to modify the separation.
-
-
Modify Mobile Phase pH:
-
Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can suppress the ionization of residual silanol groups on the stationary phase and reduce peak tailing.
-
-
Optimize the Gradient:
-
A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
-
Change the Stationary Phase:
-
Consider using a different reverse-phase column, such as a C8 or a phenyl-hexyl column, which will offer different selectivity.
-
Issue 3: Difficulty in Recrystallization
Problem: The purified this compound fraction from chromatography is not crystallizing, or is "oiling out."
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. |
| Inappropriate Solvent | The chosen solvent or solvent system is not suitable for this compound crystallization. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. |
Troubleshooting Steps:
-
Re-purify the Isolate:
-
If impurities are suspected, an additional chromatographic step may be necessary.
-
-
Screen for a Suitable Solvent System:
-
Good recrystallization solvents are those in which the compound is soluble when hot but insoluble when cold.
-
Common solvent systems for triterpenoids include methanol, ethanol, acetone, ethyl acetate, and mixtures with hexane or water.[5][6] For a cucurbitane triterpenoid, a mixture of hexanes and ethyl ether has been shown to be effective.[7]
-
Test small amounts of your isolate in various solvents to find the optimal one.
-
-
Control the Cooling Rate:
-
Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Once crystals begin to form at room temperature, then the flask can be moved to a refrigerator to maximize crystal formation.
-
-
Induce Crystallization:
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of this compound if available.
-
Quantitative Data Summary
The following table provides a representative comparison of the purity levels and yields that can be expected from different purification strategies for cucurbitane-type triterpenoids like this compound.
| Purification Step | Purity of this compound Fraction (%) | Overall Yield (%) | Notes |
| Crude Ethanol Extract | 1 - 5 | 100 | Contains a complex mixture of compounds. |
| Liquid-Liquid Partitioning | 10 - 20 | 30 - 50 | Enriches the fraction with triterpenoids. |
| Silica Gel Column Chromatography | 60 - 85 | 5 - 15 | Can separate major classes of compounds. May require multiple columns. |
| Preparative HPLC | > 95 | 1 - 5 | Provides high purity but with lower recovery. |
| Recrystallization | > 98 | 0.5 - 3 | Final polishing step to obtain highly pure crystals. |
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation and Purification of this compound
This protocol is adapted from methods used for the isolation of similar cucurbitane triterpenoids from Momordica charantia.[3]
1. Extraction: a. Air-dry and powder the stems and leaves of Momordica charantia. b. Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
2. Solvent Partitioning: a. Suspend the crude extract in water and sequentially partition with n-hexane and then chloroform. b. Concentrate the chloroform-soluble fraction, which is typically enriched in triterpenoids.
3. Column Chromatography: a. Subject the chloroform fraction to silica gel column chromatography. b. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. c. Collect fractions and monitor them by TLC. Combine fractions that show a similar profile to this compound.
4. Preparative HPLC: a. Further purify the this compound-containing fractions using a C18 reverse-phase preparative HPLC column. b. Use a mobile phase of acetonitrile and water, with a shallow gradient to ensure good separation. For example, a linear gradient from 60% to 80% acetonitrile over 40 minutes. c. Monitor the eluent at 205 nm. d. Collect the peak corresponding to this compound.
5. Recrystallization: a. Concentrate the HPLC fraction containing this compound. b. Dissolve the residue in a minimal amount of hot methanol. c. Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization. d. Collect the crystals by filtration and wash with cold methanol.
Protocol 2: Quantitative Analysis of this compound by HPLC-DAD
This protocol is based on methods for the quantitative analysis of similar triterpenoids from Momordica charantia.[8]
1. Standard Preparation: a. Prepare a stock solution of purified this compound (standard) in methanol at a concentration of 1 mg/mL. b. Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.01 to 0.5 mg/mL.
2. Sample Preparation: a. Accurately weigh 1 g of the dried, powdered plant material or the extract to be analyzed. b. Extract with methanol using sonication for 30 minutes. c. Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
3. HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile (A) and water (B)
-
Gradient: 60% A for 5 min, 60-80% A over 20 min, 80% A for 5 min.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) at 205 nm
-
Injection Volume: 20 µL
4. Quantification: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Inject the sample extract and determine the peak area for this compound. c. Calculate the concentration of this compound in the sample using the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Troubleshooting Logic for HPLC Co-elution
Caption: Decision tree for troubleshooting HPLC co-elution issues.
Putative Signaling Pathway for Cucurbitane Triterpenoids
Disclaimer: The following diagram illustrates a potential signaling pathway based on the known activities of cucurbitane triterpenoids from Momordica charantia, such as their role in activating AMPK, which is relevant to their anti-diabetic effects. The specific molecular interactions of this compound may vary.
Caption: Putative signaling pathway for this compound's metabolic effects.
References
- 1. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin - Wikipedia [en.wikipedia.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Kuguacin R extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Kuguacin R extracts from Momordica charantia (Bitter Melon).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: Variability can be introduced at multiple stages, from the raw plant material to the final extraction process. Key sources include:
-
Raw Material Variation: Genetic differences between Momordica charantia cultivars, environmental growing conditions, and the time of harvest can significantly alter the phytochemical profile.[2]
-
Plant Part Used: The concentration of triterpenoids can differ between the fruit, leaves, stems, and roots.[3][4]
-
Post-Harvest Handling: Drying methods and storage conditions can affect the stability of the target compounds.
-
Extraction Parameters: The choice of extraction solvent, temperature, time, and method (e.g., maceration, sonication) has a profound impact on the yield and purity of the final extract.[5][6]
Q3: How can I quantify the concentration of this compound in my extract to assess variability?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a robust and sensitive method for the accurate quantification of this compound and other cucurbitane triterpenoids.[3][7] This technique allows for the separation, identification, and precise measurement of target compounds even in complex mixtures. An HPLC method with a Diode Array Detector (DAD) can also be used for quantification against a purified standard.[8]
Q4: My extract shows variable biological activity even when the this compound concentration seems similar. What could be the cause?
A4: This issue often arises from the synergistic or antagonistic effects of other compounds in the extract. The overall biological activity is a result of the complex interplay of various phytochemicals, not just this compound.[4] Batch-to-batch differences in the concentrations of these other compounds (e.g., other kuguacins, flavonoids, saponins) can alter the net effect.[4] Therefore, a comprehensive chemical fingerprint analysis (e.g., via HPLC or LC-MS) and a functional bioassay are recommended for full characterization.
Troubleshooting Guides
This section addresses specific problems you may encounter during the extraction and quality control of this compound.
Problem 1: Low Yield of this compound Extract
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Solvent | This compound is a triterpenoid, which has moderate polarity. Ensure you are using an appropriate solvent system. Ethanol (70-80%) is commonly used.[9] For optimization, consider testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). |
| Insufficient Extraction Time | Extraction is a time-dependent process. If the extraction time is too short, the solvent may not fully penetrate the plant matrix. Try increasing the extraction duration. Studies have shown that yield can increase with time up to a certain point before plateauing.[10] |
| Suboptimal Plant:Solvent Ratio | A low solvent volume may become saturated quickly, preventing further extraction. Increase the solvent-to-material ratio to ensure a sufficient gradient for mass transfer.[5] |
| Incorrect Plant Material | Ensure you are using the correct part of the Momordica charantia plant (e.g., leaves, fruit) as specified in your protocol, as Kuguacin content varies significantly between different organs.[3] |
| Poor Particle Size Reduction | The plant material should be ground into a fine, homogenous powder to maximize the surface area available for solvent contact.[10] |
Problem 2: Inconsistent HPLC/LC-MS Results Between Batches
Possible Causes & Solutions
| Cause | Recommended Solution |
| Matrix Effects in LC-MS | Co-eluting compounds from the complex plant matrix can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification.[3] Use the method of standard additions or an isotopically labeled internal standard to correct for matrix effects.[3] |
| Poor Chromatographic Resolution | Peaks of interest are overlapping with other components. Optimize the HPLC mobile phase gradient, change the column type (e.g., a different C18 column), or adjust the column temperature to improve separation.[8] |
| Sample Preparation Inconsistency | Ensure that the exact same procedure for sample dilution and filtration is used for every batch. Inconsistent preparation can introduce significant errors. |
| Reference Standard Degradation | Ensure your this compound reference standard is stored correctly and has not degraded. Prepare fresh stock solutions regularly. |
Problem 3: Formation of Emulsion During Liquid-Liquid Partitioning
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Concentration of Surfactant-like Compounds | Plant extracts often contain compounds like saponins that can act as natural surfactants, causing emulsions.[11] |
| Aggressive Shaking | Shaking the separatory funnel too vigorously increases the likelihood of forming a stable emulsion.[11] Gently invert the funnel multiple times instead of vigorous shaking. |
| Solutions | 1. "Salting out": Add a saturated solution of sodium chloride (brine) to the funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[11]2. Filtration: Pass the emulsified layer through a bed of celite or glass wool.3. Centrifugation: If the volume is manageable, centrifuging the emulsion can help separate the layers.4. Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties enough to break the emulsion.[11] |
Data Presentation: Illustrative Batch-to-Batch Variability
The following tables illustrate how different factors can contribute to variability in this compound extracts. Note: These are representative data based on published findings and are intended for illustrative purposes.
Table 1: Effect of Extraction Solvent on Yield and this compound Content
| Batch ID | Solvent System | Total Extract Yield (mg/g DW) | This compound Content (µg/mg of extract) |
| KR-B1 | 100% Water | 150.5 ± 11.2 | 1.2 ± 0.3 |
| KR-B2 | 70% Ethanol | 112.8 ± 9.5 | 8.5 ± 0.9 |
| KR-B3 | 100% Methanol | 95.3 ± 8.1 | 7.9 ± 1.1 |
| KR-B4 | Ethyl Acetate | 45.1 ± 4.7 | 15.2 ± 1.5 |
DW: Dry Weight of plant material.
Table 2: Variability Based on Plant Part and Harvest Time
| Batch ID | Plant Part | Harvest Season | Total Triterpenoid Content (mg/g DW) |
| KR-C1 | Leaves | Early Summer | 25.4 ± 2.1 |
| KR-C2 | Leaves | Late Summer | 19.8 ± 1.9 |
| KR-C3 | Fruit (unripe) | Early Summer | 31.2 ± 2.5 |
| KR-C4 | Fruit (ripe) | Early Summer | 22.5 ± 2.0 |
Experimental Protocols
Protocol 1: HPLC-MS/MS for Quantification of this compound
This protocol provides a general method for the quantitative analysis of this compound. Optimization will be required for specific instrumentation and extract matrices.
-
Standard Preparation:
-
Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 10 µg/mL to 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8]
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried this compound extract.
-
Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL).[8]
-
Vortex thoroughly and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.[8]
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 10 µL.[8]
-
Detector: UV/DAD at 280 nm followed by MS/MS detector.[8]
-
-
Mass Spectrometry Conditions (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing the pure standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the extract samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Bioassay for P-glycoprotein (P-gp) Inhibition
This cell-based assay assesses the functional ability of this compound extracts to inhibit P-glycoprotein, a key transporter involved in multidrug resistance.
-
Cell Culture:
-
Use a cell line that overexpresses P-gp, such as Caco-2 or a resistant cancer cell line (e.g., KB-V1), and its corresponding parental non-resistant line (e.g., KB-3-1).[9]
-
Culture cells to form a confluent monolayer in 96-well plates.
-
-
Assay Procedure (Rhodamine 123 Accumulation):
-
Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Pre-incubate the cells for 30 minutes at 37°C with various concentrations of the this compound extract or a positive control inhibitor (e.g., Verapamil).
-
Add the P-gp substrate, Rhodamine 123 (a fluorescent dye), to a final concentration of ~5 µM, along with the extract/inhibitor.[12]
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
Remove the assay solution and wash the cells multiple times with ice-cold buffer to stop the transport.
-
Lyse the cells with a lysis buffer (e.g., Triton X-100 solution).
-
Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).
-
-
Data Analysis:
-
Calculate the fold-increase in fluorescence in treated cells compared to untreated control cells.
-
A significant increase in intracellular Rhodamine 123 indicates inhibition of P-gp-mediated efflux.
-
Plot the fluorescence increase against the log of the extract concentration to determine an IC50 value.
-
Mandatory Visualizations
Caption: Workflow for extraction and quality control of this compound.
Caption: Logic diagram for troubleshooting batch variability.
Caption: Kuguacin J's role in the apoptosis pathway.
Caption: Potential targeting of the PI3K-Akt pathway by Kuguacins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. web.usm.my [web.usm.my]
- 9. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues when working with Kuguacin R
Welcome to the technical support center for researchers working with Kuguacin R. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common cell culture contamination issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: I observed contamination in my cell culture shortly after adding this compound. Is my this compound stock contaminated?
While possible, it is more likely that the contamination originates from other common sources in the laboratory.[1] this compound is a triterpenoid with known antimicrobial and anti-viral properties, making the compound itself an unlikely source of biological contamination.[2] Contamination in cell culture typically arises from issues with aseptic technique, contaminated reagents (media, serum), or the laboratory environment.[3][4] We recommend first investigating these more common sources.
Q2: What are the visible signs of common biological contaminants in cell culture?
Identifying the type of contamination is the first step in troubleshooting. Each type has distinct visual characteristics.
-
Bacteria: A common sign of bacterial contamination is a sudden cloudiness (turbidity) in the culture medium and a rapid drop in pH, which causes the phenol red indicator in the medium to turn yellow.[1][3] Under a microscope, you may see small, motile particles moving between your cells.[1][5]
-
Yeast: Yeast contamination can make the medium cloudy.[1] Microscopically, yeast appears as small, individual oval or round budding particles, sometimes forming chains.[6][7]
-
Fungi (Mold): Fungal contamination often appears as filamentous, thread-like structures called mycelia.[1][8] In later stages, dense clumps of spores may be visible, and the contamination can look like fuzzy patches in the flask, which may be white, yellowish, or black.[8]
-
Mycoplasma: Mycoplasma is a particularly insidious contaminant because it does not cause visible turbidity and is not detectable with a standard light microscope.[1][9] Signs are often indirect, such as a reduction in cell growth rate, altered cell metabolism, or unexplained changes in experimental results.[3]
Q3: My cells look healthy, but my experimental results have been inconsistent since I started using this compound. What could be the cause?
This scenario strongly suggests a cryptic contamination, most commonly with mycoplasma.[3] Mycoplasma does not typically kill cells but can significantly alter their physiology, including gene expression and metabolism, leading to unreliable and irreproducible data.[9] It is resistant to common antibiotics like penicillin and lacks a cell wall, making it difficult to eradicate.[9] Another possibility is low-level chemical contamination from sources like water, media supplements, or plasticware.[5][6]
Q4: How can I prevent contamination in my cell culture experiments?
Prevention is the most effective strategy. Strict adherence to aseptic technique is paramount.
-
Master Aseptic Technique: Always work in a certified biological safety cabinet (BSC), minimize movement, and avoid talking over open vessels.[6] Disinfect all surfaces and items entering the BSC with 70% ethanol.[10]
-
Use Quality Reagents: Obtain media, sera, and other reagents from reputable suppliers who perform quality control testing.[6]
-
Quarantine New Cell Lines: Before introducing a new cell line into your general lab stocks, grow it in a separate, quarantined area and test it for mycoplasma.[5][6]
-
Regular Cleaning: Consistently clean and disinfect incubators, water baths, and work surfaces.[6]
-
Avoid Routine Antibiotics: While tempting, the continuous use of antibiotics can mask low-level contamination and lead to the development of antibiotic-resistant strains.[9][11] It is better to rely on excellent aseptic technique.[9]
Troubleshooting Guides
Guide 1: Contamination Identification and Immediate Actions
If you suspect contamination, follow this workflow to identify the source and take appropriate action.
Caption: Contamination troubleshooting workflow for cell culture.
Data Summary Tables
Table 1: Characteristics of Common Biological Contaminants
| Contaminant Type | Macroscopic Appearance (in Media) | Microscopic Appearance | pH Change |
|---|---|---|---|
| Bacteria | Becomes turbid/cloudy; sometimes a surface film forms.[1] | Small (1-2 µm), motile rods or cocci between cells.[1][7] | Rapid drop (acidic), medium turns yellow.[3] |
| Yeast | Becomes slightly turbid; medium may turn pink/purple.[1] | Round or oval budding particles (3-5 µm), may form chains.[6][7] | Usually stable, can become slightly alkaline.[1] |
| Fungi (Mold) | Initially clear, then develops fuzzy, filamentous growths.[8] | Thin, multicellular filaments (mycelia) and spores.[6][8] | Variable, can increase or decrease.[1] |
| Mycoplasma | No visible change in clarity.[9] | Not visible with a standard light microscope.[5] | No significant change.[3] |
Table 2: Common Antimicrobial Agents for Cell Culture Rescue Note: Discarding the culture is always the preferred and safest option.[6] Use of antimicrobial agents should be reserved for irreplaceable cultures and is not a substitute for good aseptic technique.
| Agent | Target Organism | Typical Working Concentration | Notes |
|---|---|---|---|
| Penicillin-Streptomycin | Gram-positive & Gram-negative bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin[12] | Ineffective against mycoplasma and fungi.[9] |
| Amphotericin B (Fungizone) | Fungi and yeast | 0.25 - 2.5 µg/mL[11][12] | Can be toxic to some cell lines, especially with long-term use.[12] |
| Plasmocin™ / MycoXpert™ | Mycoplasma | Varies by manufacturer | Specific anti-mycoplasma reagents are necessary for elimination.[11][13] |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling Cell Cultures
This protocol outlines the fundamental steps required to maintain a sterile environment when working with cell cultures.[14]
-
Prepare the Work Area:
-
Ensure the biological safety cabinet (BSC) is in an area with minimal traffic.[10]
-
Turn on the BSC blower for at least 10-15 minutes before starting work.
-
Decontaminate the inner surfaces of the BSC with 70% ethanol and wipe clean with a sterile, lint-free wipe.
-
-
Prepare Materials:
-
Wipe the outside of all reagent bottles, media flasks, and plasticware with 70% ethanol before placing them inside the BSC.[10]
-
Arrange materials in the BSC to create a logical workflow (e.g., clean items on one side, waste on the other) and to avoid blocking the air grilles.
-
-
Personal Hygiene:
-
Wash hands thoroughly before starting.
-
Wear appropriate personal protective equipment (PPE), including a lab coat and sterile gloves.[14]
-
Spray gloved hands with 70% ethanol and allow to air dry before handling cultures.
-
-
Sterile Handling:
-
Avoid pouring directly from bottles. Use sterile, single-use serological pipettes for all liquid transfers.[10]
-
Do not touch any part of the pipette that will come into contact with the sterile culture.
-
Open bottles and flasks just before use and re-cap them immediately after. Do not leave them open on the work surface.[10]
-
If a cap or lid is dropped, replace it with a new sterile one.
-
-
After Work:
-
Remove all items from the BSC.
-
Decontaminate the work surface again with 70% ethanol.
-
Dispose of all biological waste according to your institution's guidelines.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always follow the specific instructions provided by your kit manufacturer.
Caption: A typical workflow for detecting mycoplasma via PCR.
This compound and Cellular Signaling
While contamination is a technical issue, your research with this compound is likely focused on its biological effects. Kuguacins and other cucurbitane-type triterpenoids are known to modulate several key cellular signaling pathways. Recent studies on related compounds from Momordica charantia highlight the PI3K-Akt pathway as a significant target.[15] Understanding these pathways is crucial for interpreting your experimental results.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Fungus - UNC Lineberger [unclineberger.org]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. invivogen.com [invivogen.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex NMR Landscape of Kuguacin R: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for interpreting the complex NMR spectra of Kuguacin R, a cucurbitane-type triterpenoid with significant biological activities.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to assist researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes the NMR spectrum of this compound "complex"?
A1: The complexity of this compound's NMR spectrum arises from several factors inherent to its cucurbitane skeleton and specific functional groups:
-
Stereochemical Complexity: The rigid tetracyclic core contains numerous chiral centers, leading to diastereotopic protons that are chemically non-equivalent and exhibit distinct NMR signals and coupling patterns.
-
Signal Overlap: In the upfield region of the ¹H NMR spectrum (typically 0.8 - 2.5 ppm), extensive overlap of methyl, methylene, and methine signals from the triterpenoid backbone is common, making individual assignments challenging.
-
Complex Spin Systems: The interconnected protons within the cyclic structure create complex spin-spin coupling networks, resulting in multiplets that are often not first-order and can be difficult to interpret directly from the 1D ¹H NMR spectrum.
-
Subtle Chemical Shift Differences: Minor conformational changes can induce small variations in chemical shifts, further complicating the resolution and assignment of adjacent signals.
Q2: Which 2D NMR experiments are essential for the structural elucidation of this compound?
A2: A combination of 2D NMR experiments is crucial for the unambiguous assignment of this compound's ¹H and ¹³C NMR spectra. The following are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks and trace the connectivity of adjacent protons within the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for connecting different spin systems and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
Q3: I am observing unexpected signals in my NMR spectrum. What could be the cause?
A3: Unexpected signals can arise from several sources:
-
Residual Solvents: Ensure you are using high-purity deuterated solvents. Common solvent impurities (e.g., water, acetone, chloroform) have characteristic chemical shifts.
-
Sample Impurities: The presence of other natural products from the extraction process or contaminants from lab equipment can introduce extra peaks.
-
Rotational Isomers (Rotamers): If parts of the molecule can rotate slowly on the NMR timescale, this can lead to the appearance of multiple sets of signals for the same nucleus.
-
Epimers: this compound has been reported to be obtained as a mixture of epimers, which would result in two sets of closely related NMR signals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans.- Incorrect probe tuning and matching. | - Increase the sample concentration if possible.- Increase the number of scans (note that signal-to-noise increases with the square root of the number of scans).- Ensure the NMR probe is properly tuned and matched for your sample and solvent. |
| Broad or Distorted Peaks | - Sample aggregation.- Presence of paramagnetic impurities.- Poor shimming of the magnetic field. | - Try a different solvent or adjust the sample concentration.- Filter the sample to remove any particulate matter.- Carefully shim the magnetic field to improve homogeneity. |
| Overlapping Signals in the ¹H NMR Spectrum | - Inherent complexity of the molecule. | - Utilize 2D NMR techniques like HSQC and TOCSY to resolve individual signals in the second dimension.- Acquire spectra at a higher magnetic field strength to increase signal dispersion.- Consider using a different deuterated solvent, as solvent effects can alter chemical shifts. |
| Difficulty in Assigning Quaternary Carbons | - These carbons do not have directly attached protons. | - Rely on HMBC experiments to find long-range correlations from nearby protons to the quaternary carbons.- Compare the observed ¹³C chemical shifts with those of structurally similar compounds. |
| Ambiguous Stereochemical Assignments | - Lack of clear NOE/ROE correlations. | - Optimize the mixing time in your NOESY/ROESY experiment.- Consider derivatization of the molecule to lock certain conformations and produce more definitive NOE signals.- Use computational chemistry to predict stable conformations and their expected NOE patterns. |
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature. This data was acquired in pyridine-d₅.
Disclaimer: The following data is based on published literature and should be used as a reference. Experimental conditions such as solvent, temperature, and magnetic field strength can cause variations in chemical shifts. For definitive assignments, researchers should refer to the original publication: Zhao GT, et al. Cucurbitane-type triterpenoids from the stems and leaves of Momordica charantia. Fitoterapia. 2014 Jun;95:75-82.
Table 1: ¹H NMR Data of this compound (in Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| Data to be populated from the source publication | |||
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data of this compound (in Pyridine-d₅)
| Position | Chemical Shift (δ, ppm) | DEPT |
| ... | ... | ... |
| Data to be populated from the source publication | ||
| ... | ... | ... |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of high-purity deuterated pyridine (pyridine-d₅).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if desired for chemical shift calibration (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. 1D NMR Data Acquisition
-
¹H NMR:
-
Spectrometer: 400 MHz or higher is recommended for better resolution.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for quantitative analysis).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard ¹H-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
3. 2D NMR Data Acquisition
-
COSY: Standard gradient-selected COSY (e.g., 'cosygpmfqf').
-
HSQC: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
HMBC: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf'). The long-range coupling delay should be optimized (typically 60-100 ms).
-
NOESY/ROESY: Standard gradient-selected NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesyadgpph'). The mixing time should be optimized based on the molecular size (typically 200-800 ms for NOESY).
Visualizations
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Logical relationship for interpreting complex NMR spectra of natural products.
References
Technical Support Center: Kuguacin R Assay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Kuguacin R assays. Our goal is to help you achieve more consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon).[1] It is recognized for its potential anti-inflammatory, antimicrobial, and antiviral properties.[1] While this compound is a specific compound, the broader class of cucurbitane triterpenoids from Momordica charantia has been studied for various effects, including anti-cancer, anti-diabetic, and immunomodulatory activities.[2]
Q2: What are the common sources of variability in this compound assays?
A2: Variability in assays involving natural products like this compound can stem from multiple factors:
-
Compound Purity and Stability: The purity of the this compound sample is critical. Impurities can interfere with the assay. Additionally, as a natural product, its stability in different solvents and storage conditions should be considered.
-
Cell-Based Assay Conditions: In cell-based assays, factors such as cell line passage number, cell density, growth phase, and culture medium composition can significantly impact results.
-
Assay Protocol Parameters: Variations in incubation times, reagent concentrations, and even the type of microplate used (e.g., clear for colorimetric, black for fluorescence) can introduce variability.
-
Liquid Handling and Pipetting: Inconsistent pipetting techniques can lead to significant errors in the concentrations of this compound and other reagents, affecting the accuracy and reproducibility of the results.
-
Data Analysis: The methods used for data analysis, including background correction and curve fitting for IC50/EC50 determination, can be a source of variability if not standardized.
Q3: How can I ensure the reproducibility of my this compound assay results?
A3: To enhance reproducibility, consider the following:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the assay, from sample preparation to data analysis.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For example, in an anti-inflammatory assay, a known anti-inflammatory drug could serve as a positive control.
-
Reagent Quality Control: Use high-quality reagents and ensure their consistency between batches.
-
Instrument Calibration: Regularly calibrate all equipment used in the assay, such as pipettes, incubators, and plate readers.
-
Replicate Experiments: Conduct experiments with biological and technical replicates to assess the variability and ensure the reliability of your findings.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the wells for any signs of compound precipitation. If observed, consider adjusting the solvent or using a lower concentration range. |
| Variable incubation times | Use a timer to ensure consistent incubation periods for all plates. |
Issue 2: No Dose-Dependent Response Observed
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect concentration range | Perform a wider range of serial dilutions to identify the optimal concentration range for observing a dose-response. |
| Compound inactivity in the chosen assay | Verify the biological activity of this compound in your specific assay system. Consider using an orthogonal assay to confirm its activity. |
| Cell viability issues | At high concentrations, this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel to distinguish between specific bioactivity and general toxicity. |
| Assay interference | Natural products can sometimes interfere with assay readouts (e.g., autofluorescence). Run a control with this compound and assay components without cells to check for interference. |
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the bioactivity of closely related cucurbitane triterpenoids from Momordica charantia to provide a reference for expected potency.
Table 1: Bioactivity of Cucurbitane Triterpenoids from Momordica charantia
| Compound/Extract | Assay Type | Cell Line / System | Endpoint | IC50 / EC50 |
| Momordicine I | Cytotoxicity | Normal cells | Cell Growth | Cytotoxic |
| (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | iNOS, NO, TNF-α, IL-6 expression | Anti-inflammatory activity observed |
| Kuguacin J | P-gp Inhibition | P-gp overexpressing KB-V1 cells | [¹²⁵I]-IAAP incorporation | IC50: 8.3 ± 5.4 µM[3] |
| M. charantia fruit extract | Anti-inflammatory | Protein denaturation inhibition | Inhibition of protein denaturation | IC50: 157.448 µg/mL |
| Kuguacin C | Anti-HIV | C8166 cells | Anti-HIV-1 activity | EC50: 8.45 µg/mL[2] |
| Kuguacin E | Anti-HIV | C8166 cells | Anti-HIV-1 activity | EC50: 25.62 µg/mL[2] |
Note: The data presented are for related compounds and extracts and should be used as a general guide. The actual IC50/EC50 for this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
This protocol is adapted from methods used to assess the anti-inflammatory activity of Momordica charantia extracts.
Objective: To evaluate the ability of this compound to inhibit the denaturation of protein, a hallmark of inflammation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Tris Buffer Saline (TBS), pH 6.2
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 0.2% w/v solution of BSA in TBS.
-
Prepare a series of dilutions of this compound in TBS.
-
In a reaction tube, mix 0.5 mL of the BSA solution with 0.5 mL of the this compound dilution.
-
A control group should be prepared with 0.5 mL of BSA solution and 0.5 mL of TBS.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 57°C for 3 minutes.
-
Cool the tubes and measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of this compound.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
This compound
-
Human cancer cell line (e.g., KB-3-1, KB-V1)
-
DMEM medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2.0 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add the this compound dilutions.
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizations
References
Validation & Comparative
Kuguacin R vs. Kuguacin J: A Comparative Analysis of Anticancer Activity
In the realm of natural product chemistry and oncology research, cucurbitane triterpenoids isolated from medicinal plants have garnered significant attention for their potential therapeutic properties. Among these, Kuguacins, particularly Kuguacin J, have been investigated for their anticancer activities. This guide provides a comparative overview of the anticancer activity of Kuguacin R and Kuguacin J, drawing from available experimental data.
A notable scarcity of research exists for this compound , with no significant studies detailing its anticancer properties, cytotoxic effects (such as IC50 values), or mechanisms of action in cancer cell lines. In stark contrast, Kuguacin J has been the subject of multiple studies , revealing its potential as both a direct anticancer agent and a chemosensitizer.
Kuguacin J: A Multi-faceted Anticancer Agent
Kuguacin J has demonstrated significant anticancer activity across a variety of cancer cell lines, including prostate, ovarian, cervical, and breast cancer. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of drug resistance mechanisms.
Quantitative Analysis of Anticancer Activity
While direct cytotoxic IC50 values for Kuguacin J are not always the primary focus of the cited studies, which often investigate its role in overcoming drug resistance, some data on its effects on cell viability is available.
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| PC3 | Prostate Cancer | Kuguacin J | Strong growth-inhibitory effect | [1] |
| LNCaP | Prostate Cancer | Kuguacin J | Time- and dose-dependent inhibition of proliferation | [2] |
| SKOV3 | Ovarian Cancer | Co-treatment with Paclitaxel | Significantly increased cytotoxicity of Paclitaxel | [3] |
| A2780 | Ovarian Cancer | Co-treatment with Paclitaxel | Increased cytotoxicity of Paclitaxel | [2] |
| KB-V1 | Cervical Carcinoma | Co-treatment with Vinblastine or Paclitaxel | Increased sensitivity to both drugs | [4] |
| MCF-7 | Breast Cancer | Kuguacin J (80 µg/mL, 48h) | Induced cell death | [5] |
| MDA-MB-231 | Breast Cancer | Kuguacin J | Significant cell death at both low (8 µg/mL) and high (80 µg/mL) doses | [5] |
Note: The studies on breast cancer cell lines used concentrations in µg/mL. For comparison, the molecular weight of Kuguacin J (C30H46O4) is approximately 470.5 g/mol . Therefore, 8 µg/mL is roughly 17 µM and 80 µg/mL is approximately 170 µM.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of Kuguacin J, either alone or in combination with other chemotherapeutic agents, are typically evaluated using standard cell viability assays.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC3, SKOV3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of Kuguacin J, a chemotherapeutic agent (e.g., cisplatin, paclitaxel), or a combination of both for specific durations (e.g., 24, 48 hours).
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used. After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Kuguacin J exerts its anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. Furthermore, it has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance.
P-glycoprotein (P-gp) Inhibition
One of the significant findings is the ability of Kuguacin J to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells, thereby conferring multidrug resistance (MDR)[4].
Caption: Kuguacin J inhibits P-gp, increasing intracellular drug levels.
Apoptosis Induction
Kuguacin J has been shown to induce apoptosis in cancer cells. This process is often characterized by the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death. In breast cancer cells, Kuguacin J treatment led to a significant increase in caspase-3 activity[6].
Caption: Kuguacin J induces apoptosis via Caspase-3 activation.
Cell Cycle Arrest
Studies on prostate cancer cells have revealed that Kuguacin J can induce cell cycle arrest, primarily at the G1 phase[1][2]. This is achieved by downregulating the expression of key cell cycle regulatory proteins such as cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4)[2].
Caption: Kuguacin J induces G1 arrest by downregulating cyclins and CDKs.
Conclusion
The current body of scientific literature provides substantial evidence for the anticancer activities of Kuguacin J. It demonstrates potential as a standalone cytotoxic agent in certain cancer types and, perhaps more significantly, as a chemosensitizer that can overcome multidrug resistance. Its mechanisms of action are well-defined, involving the inhibition of P-glycoprotein, induction of apoptosis, and cell cycle arrest.
In contrast, there is a clear gap in the research concerning the anticancer properties of this compound. To establish a comprehensive understanding of the therapeutic potential of the Kuguacin family of compounds, further investigation into the bioactivity of this compound is imperative. Future studies should aim to perform direct comparative analyses of this compound and Kuguacin J across a panel of cancer cell lines to elucidate their relative potencies and mechanisms of action.
References
- 1. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. thegms.co [thegms.co]
A Comparative Analysis of the Anti-inflammatory Properties of Kuguacin R and Charantin
For researchers and professionals in drug development, understanding the nuanced anti-inflammatory potential of natural compounds is paramount. This guide provides a detailed comparison of two such compounds derived from Momordica charantia (bitter melon): Kuguacin R, a cucurbitane-type triterpenoid, and charantin, a steroidal glycoside. While both are recognized for their medicinal properties, their anti-inflammatory effects warrant a closer, data-driven examination.
Quantitative Comparison of Anti-inflammatory Effects
Direct quantitative comparison of the anti-inflammatory potency of this compound and charantin is challenging due to the limited availability of specific experimental data for this compound. However, by examining data for charantin and the broader class of cucurbitane triterpenoids to which this compound belongs, we can infer their potential relative activities.
| Parameter | This compound (Cucurbitane Triterpenoids) | Charantin | Reference Compound |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α | IC50: 0.033–4.357 μM[1] | Downregulates gene expression at 10 µg/mL[2] | SB203580 (IC50: 7.200 μM for TNF-α)[1] |
| IL-6 | IC50: 0.028–1.962 µM[3] | Downregulates gene expression at 10 µg/mL[2] | SB203580 (IC50: 1.962 μM for IL-6)[1] |
| IL-1β | Not Available | Downregulates gene expression at 10 µg/mL[2]; Inhibits induction[4][5] | Not Available |
| IL-12 | IC50: 0.032–2.072 μM (for IL-12 p40)[1] | Inhibits induction[4][5] | SB203580 (IC50: 2.072 μM for IL-12 p40)[1] |
| Inhibition of Inflammatory Enzymes | |||
| iNOS | Not Available | Downregulates gene expression at 10 µg/mL[2] | Not Available |
| COX-2 | Not Available | Downregulates gene expression at 10 µg/mL[2] | Not Available |
| Effect on Signaling Pathways | |||
| NF-κB | Not Available | Suppresses nuclear translocation[2] | Not Available |
Note: The data for this compound is inferred from studies on a class of related compounds, cucurbitane-type triterpenoids, isolated from Momordica charantia. Specific experimental data for this compound's anti-inflammatory activity was not available in the reviewed literature.
Mechanistic Insights into Anti-inflammatory Action
Charantin has been shown to exert its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway.[2] By inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, charantin effectively downregulates the gene expression of a cascade of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, as well as inflammatory enzymes like iNOS and COX-2.[2][6] This mechanism suggests a broad-spectrum anti-inflammatory potential.
While specific mechanistic data for This compound is scarce, the available information on related cucurbitane triterpenoids from Momordica charantia suggests a potent inhibitory effect on the production of pro-inflammatory cytokines.[1] The low micromolar IC50 values for the inhibition of TNF-α, IL-6, and IL-12 p40 indicate that these compounds are strong candidates for further investigation as anti-inflammatory agents. Their precise molecular targets within the inflammatory cascade are yet to be fully elucidated.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Charantin inhibits the NF-κB signaling pathway.
Caption: A general workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and charantin's anti-inflammatory effects.
NF-κB Nuclear Translocation Assay
This assay is crucial for determining the inhibitory effect of a compound on the NF-κB signaling pathway.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded onto glass coverslips in 24-well plates at a density that allows for individual cell visualization.
-
Treatment: After reaching approximately 80% confluency, the cells are pre-treated with varying concentrations of the test compound (this compound or charantin) for 1-2 hours.
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
Fixation and Permeabilization: The cells are then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging and Analysis: The coverslips are mounted on glass slides and visualized using a fluorescence microscope. The nuclear translocation of NF-κB p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB translocation.[2][7][8][9][10][11]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by iNOS.
-
Cell Culture and Seeding: Macrophage cells (e.g., RAW 264.7) are cultured and seeded in 96-well plates.
-
Treatment and Stimulation: The cells are pre-treated with the test compounds (this compound or charantin) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at approximately 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite. A reduction in nitrite concentration in the supernatant of treated cells compared to LPS-stimulated controls indicates inhibition of NO production.[12][13][14][15]
Cytokine Production Assay (ELISA)
This assay measures the levels of specific pro-inflammatory cytokines secreted by cells.
-
Cell Culture, Treatment, and Stimulation: Similar to the NO production assay, macrophage cells are cultured, seeded, pre-treated with the test compounds, and stimulated with LPS.
-
Supernatant Collection: The cell culture supernatant is collected after an appropriate incubation period (e.g., 24 hours).
-
ELISA Procedure: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) in the supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve. A decrease in the concentration of pro-inflammatory cytokines in the supernatant of treated cells compared to the LPS-stimulated control indicates an inhibitory effect.
Conclusion
The available evidence suggests that both charantin and the class of cucurbitane triterpenoids, which includes this compound, possess significant anti-inflammatory properties. Charantin demonstrates a clear mechanism of action through the inhibition of the NF-κB pathway, leading to a broad downregulation of inflammatory mediators. While specific data for this compound is lacking, the potent cytokine inhibitory activity of related compounds suggests it is a promising candidate for further anti-inflammatory research.
For drug development professionals, charantin presents a more characterized lead compound with a known mechanism of action. However, the high potency of other cucurbitane triterpenoids in inhibiting key pro-inflammatory cytokines highlights the therapeutic potential of this class of molecules, warranting further investigation into the specific effects of this compound. Future studies directly comparing the potency and efficacy of purified this compound and charantin in various in vitro and in vivo models of inflammation are essential to fully elucidate their therapeutic potential.
References
- 1. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. phcog.com [phcog.com]
- 5. phcog.com [phcog.com]
- 6. Anti-inflammatory and anti-glycolytic effect of momordica charantia aqueous extract and charantin in lipopolysaccharide induced RAW264.7 cells [openscience.utm.my]
- 7. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 8. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Nitric Oxide Griess Assay [bio-protocol.org]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Kuguacin R and Momordicoside: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R and momordicosides are cucurbitane-type triterpenoids isolated from the bitter melon, Momordica charantia. Both classes of compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides an objective comparison of the bioactivities of this compound and momordicosides, supported by available experimental data, to aid researchers and drug development professionals in their exploration of these natural products.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, anti-cancer, antiviral, and antimicrobial activities of this compound and various momordicosides. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.
Table 1: Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| This compound-related Triterpenoids | Inhibition of pro-inflammatory cytokine production (IL-6, IL-12 p40, TNF-α) | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | 0.012 - 4.357 | [1] |
| Momordicoside K | Inhibition of NO production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not explicitly stated for Momordicoside K alone | [2][3] |
| Momordicine I | Inhibition of iNOS expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition at 1-10 µM | [4] |
Table 2: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC₅₀/EC₅₀ | Reference |
| Kuguacin J | Androgen-independent prostate cancer (PC3) | Growth inhibition | Not explicitly stated | [5] |
| Kuguacin J | Drug-resistant human ovarian cancer (SKOV3) | Cytotoxicity (in combination with Paclitaxel) | Not explicitly stated | [6] |
| Kuguacin J | Healthy mammary (MCF-10A), Breast cancer (MCF-7, MDA-MB-231) | Cell viability | No effect on healthy cells, significant death in cancer cells | [7] |
| Momordicine I | Head and Neck Cancer (JHU022, JHU029, Cal27) | Cell viability | Not explicitly stated | [8] |
Table 3: Antiviral Activity
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| Kuguacin C | HIV-1 | C8166 | 8.45 | [9] |
| Kuguacin E | HIV-1 | C8166 | 25.62 | [9] |
| M. charantia Extracts | HIV-1 Reverse Transcriptase | - | >70% inhibition | [10] |
Table 4: Antimicrobial Activity
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| M. charantia Methanolic Extract | P. multocida | Not specified (30 mm DIZ) | [11] |
| M. charantia Methanolic Extract | A. paraciticus | Not specified (28 mm DIZ) | [11] |
| M. charantia Hydroalcoholic Extracts | M. flavus, P. putida | <39 - >1250 | [12] |
Signaling Pathways and Mechanisms of Action
This compound and Related Kuguacins
Kuguacins, particularly Kuguacin J, have demonstrated significant anti-cancer activity through the modulation of several key signaling pathways.
-
Cell Cycle Arrest: Kuguacin J induces G1-phase arrest in prostate cancer cells by downregulating the expression of cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4).[5]
-
Induction of Apoptosis: In some cancer cell lines, Kuguacin J promotes apoptosis, as evidenced by the cleavage of PARP and caspase-3.[6]
-
Inhibition of Invasion and Metastasis: Kuguacin J has been shown to inhibit the secretion of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase-type plasminogen activator (uPA), which are crucial for cancer cell invasion and metastasis.[5]
-
Modulation of NF-κB and MAPK Pathways: Extracts of M. charantia containing kuguacins have been shown to inactivate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][9]
Momordicosides
Momordicosides, particularly Momordicine I, have been extensively studied for their anti-cancer and anti-inflammatory properties.
-
Inhibition of c-Met Signaling: Momordicine I has been shown to inhibit the c-Met receptor tyrosine kinase and its downstream signaling molecules, including STAT3, c-Myc, survivin, and cyclin D1, leading to reduced cancer cell proliferation and survival.[4][8]
-
Induction of Apoptosis: Momordicine I can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.[4]
-
Anti-Inflammatory Effects: Momordicine I exerts its anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.[4]
Experimental Protocols
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is used to assess the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or momordicoside) and the cells are pre-treated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement: After incubation, the supernatant is collected, and the concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent system.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells. The IC₅₀ value is then determined.
Antiviral Activity: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Methodology:
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in multi-well plates.
-
Virus Dilution: The virus stock is serially diluted to obtain a concentration that produces a countable number of plaques.
-
Treatment: The viral dilutions are pre-incubated with various concentrations of the test compound (this compound or momordicoside) for a specific period.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.
-
Incubation: The plates are incubated for several days until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, is then determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Test Compound Dilutions: Serial dilutions of the test compound (this compound or momordicoside) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the test compound dilution is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
Both this compound and momordicosides, derived from the traditional medicinal plant Momordica charantia, exhibit a remarkable spectrum of bioactivities with significant therapeutic potential. While momordicosides have been more extensively studied for their anti-diabetic and anti-cancer properties, kuguacins show strong promise as anti-inflammatory, antiviral, and anti-cancer agents. The available data suggests that both classes of compounds warrant further investigation. Direct comparative studies are crucial to elucidate the relative potency and specific mechanisms of action of this compound and individual momordicosides, which will be instrumental in guiding future drug discovery and development efforts. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the exploration of these fascinating natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of Hydroalcoholic Extracts of Momordica charantia L. against Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kuguacins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different kuguacins, a group of cucurbitane-type triterpenoids isolated from Momordica charantia (bitter melon). This document summarizes the available experimental data on their biological activities, with a focus on anticancer and anti-HIV properties, and provides detailed experimental protocols for key assays.
Kuguacins have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2] These natural compounds have demonstrated potential as anticancer, anti-HIV, and anti-diabetic agents.[1][3] This guide aims to consolidate the existing data to facilitate a comparative understanding of their performance.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of various kuguacins. It is important to note that direct head-to-head comparative studies for a wide range of kuguacins are limited. The data presented here is compiled from individual studies, and experimental conditions may vary.
Table 1: Anticancer Activity of Kuguacins (IC50 Values)
| Kuguacin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kuguacin J | KB-V1 | Cervical Cancer (Multidrug-Resistant) | >100 (alone) | [1] |
| Kuguacin J | KB-V1 (+ 5 µM Vinblastine) | Cervical Cancer (Multidrug-Resistant) | 5 | [1] |
| Kuguacin J | KB-V1 (+ 10 µM Vinblastine) | Cervical Cancer (Multidrug-Resistant) | 10 | [1] |
| Kuguacin J | KB-V1 (+ 5 µM Paclitaxel) | Cervical Cancer (Multidrug-Resistant) | 5 | [1] |
| Kuguacin J | KB-V1 (+ 10 µM Paclitaxel) | Cervical Cancer (Multidrug-Resistant) | 10 | [1] |
| Kuguacin J | KB-3-1 | Cervical Cancer (Drug-Sensitive) | >100 | [1] |
| Kuguacin J | MCF-7 | Breast Cancer | ~80 µg/mL (~176 µM) at 48h | [2][4] |
| Kuguacin J | MDA-MB-231 | Breast Cancer (Triple-Negative) | <8 µg/mL (<17.6 µM) | [2][4] |
Table 2: Anti-HIV Activity of Kuguacins (EC50 Values)
| Kuguacin | Cell Line | EC50 (µg/mL) | EC50 (µM) | Cytotoxicity (CC50 in C8166 cells) | Selectivity Index (SI) | Reference |
| Kuguacin C | C8166 | 8.45 | ~17.7 | >200 µg/mL | >23.67 | [3] |
| Kuguacin E | C8166 | 25.62 | ~53.7 | >200 µg/mL | >7.81 | [3] |
| Kuguacins F-S | - | Weak Activity | - | - | - | [5] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 2.0 x 10³ cells/well) and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Add various concentrations of the kuguacin compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein produced in cell culture, which is an indicator of viral replication.[7][8]
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Wells of a microplate are coated with an antibody specific for HIV-1 p24. When a sample containing p24 is added, the antigen binds to the capture antibody. A second, enzyme-linked antibody that also recognizes p24 is then added, forming a "sandwich". The addition of a substrate for the enzyme results in a color change that is proportional to the amount of p24 in the sample.[8]
Protocol:
-
Cell Infection: Infect a suitable T-cell line (e.g., C8166) with HIV-1 in the presence of varying concentrations of the kuguacin compounds. Include a no-drug control and a known anti-HIV drug as a positive control.
-
Incubation: Culture the infected cells for a period that allows for viral replication (e.g., 3-5 days).
-
Sample Collection: Collect the cell culture supernatant, which will contain viral particles and p24 antigen.
-
ELISA Procedure:
-
Add the culture supernatants to the wells of the p24 antibody-coated plate.
-
Incubate to allow p24 to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add the enzyme-linked anti-p24 detection antibody and incubate.
-
Wash the wells again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of recombinant p24 antigen. Use the standard curve to determine the concentration of p24 in the culture supernatants. Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
Visualizing Mechanisms and Workflows
Signaling Pathway of Kuguacin J in Overcoming Multidrug Resistance
Kuguacin J has been shown to reverse multidrug resistance (MDR) in cancer cells by directly inhibiting the function of P-glycoprotein (P-gp), an ABC transporter that effluxes chemotherapy drugs out of the cell.
Caption: Kuguacin J inhibits P-gp, increasing intracellular chemotherapy drug concentration and inducing apoptosis.
Experimental Workflow for Determining Cytotoxicity
The following diagram illustrates the typical workflow for assessing the cytotoxic effects of kuguacins on cancer cell lines.
Caption: Workflow for determining the IC50 of kuguacins using the MTT assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. ablinc.com [ablinc.com]
- 8. ablinc.com [ablinc.com]
Kuguacin R: A Comparative Guide to its Antiviral Efficacy
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the antiviral potential of Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon).[1] While this compound has been noted for its anti-inflammatory and antimicrobial activities, this document focuses on compiling and comparing the available data regarding its antiviral efficacy against relevant viral pathogens.
Executive Summary:
This compound, a natural compound derived from Momordica charantia, has demonstrated a range of biological activities, including antiviral properties. However, a comprehensive review of the current scientific literature reveals a notable lack of specific quantitative data (e.g., EC50 or IC50 values) detailing the direct antiviral efficacy of this compound against specific viruses.
This guide, therefore, presents a comparative analysis using data from other closely related compounds and extracts from Momordica charantia to provide a contextual understanding of the potential antiviral activity of this compound. It is crucial to underscore that these findings are based on analogous compounds and extracts, and further direct experimental validation of this compound is imperative.
Comparative Antiviral Efficacy
Table 1: Antiviral Activity of Momordica charantia Constituents against RNA Viruses
| Compound/Extract | Virus | Assay | Efficacy Metric | Value | Reference |
| Protein Isolate | Influenza A/H1N1 | Antiviral Assay | IC50 | 100, 150, 200 µg/mL (at 5, 25, 100 TCID50) | [2] |
| Protein Isolate | Influenza A/H3N2 | Antiviral Assay | IC50 | 75, 175, 300 µg/mL (at 5, 25, 100 TCID50) | [2] |
| Protein Isolate | Influenza A/H5N1 | Antiviral Assay | IC50 | 40, 75, 200 µg/mL (at 5, 25, 100 TCID50) | [2] |
| Pith Extract | HIV-1 | Reverse Transcriptase Assay | IC50 | 0.125 mg/mL | [3][4] |
| Pith Extract | HIV-1 | Reverse Transcriptase Assay | % Inhibition | 72.40–81.60% | [3] |
Postulated Mechanism of Action
The precise antiviral mechanism of this compound has not been elucidated. However, based on the known mechanisms of other triterpenoids, a plausible pathway involves the inhibition of viral entry and replication. Triterpenoids have been reported to interfere with viral attachment to host cells and inhibit key viral enzymes essential for replication.
Below is a hypothetical signaling pathway illustrating the potential antiviral mechanism of action for a cucurbitane triterpenoid like this compound.
Caption: Hypothetical antiviral action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments to validate the antiviral efficacy of a compound like this compound.
Cytotoxicity Assay
Objective: To determine the concentration of the test compound that is toxic to the host cells.
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero, MDCK) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the test compound that inhibits viral replication.
Methodology:
-
Cell Culture: Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After incubation, remove the viral inoculum and wash the cells. Add an overlay medium containing different non-toxic concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) can be calculated as CC50/EC50.
Below is a workflow diagram for a standard in vitro antiviral screening assay.
Caption: Workflow for in vitro antiviral efficacy testing.
Conclusion and Future Directions
The available evidence suggests that compounds from Momordica charantia possess notable antiviral activities against a range of viruses. While direct experimental data for this compound is currently unavailable, the data from related compounds are promising and warrant further investigation.
Future research should prioritize conducting in vitro and in vivo studies to determine the specific antiviral efficacy (EC50/IC50) and the precise mechanism of action of this compound against a panel of clinically relevant viruses. Such studies are essential to validate its potential as a novel antiviral therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Protein of Momordica charantia L. Inhibits Different Subtypes of Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Infective Activity of Momordica charantia Extract with Molecular Docking of Its Triterpenoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Infective Activity of Momordica charantia Extract with Molecular Docking of Its Triterpenoid Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Kuguacin R's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Kuguacin R, a cucurbitane-type triterpenoid derived from Momordica charantia (bitter melon). Due to the limited specific experimental data available for this compound, this guide leverages data from the closely related and extensively studied compound, Kuguacin J, as a primary point of comparison. Kuguacins and other bioactive compounds from Momordica charantia have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-viral, and anti-cancer activities.[1][2][3] This document aims to objectively present the available experimental findings to aid in the research and development of novel therapeutics.
Comparative Analysis of Bioactive Compounds from Momordica charantia
Momordica charantia is a rich source of various bioactive compounds, with cucurbitane-type triterpenoids being a prominent class.[3] this compound and Kuguacin J belong to this class and have been investigated for their pharmacological effects.[1][4] While both are structurally similar, the extent of research into their specific mechanisms of action differs significantly. Kuguacin J has been the subject of numerous studies, particularly in the context of cancer, elucidating its role in cell cycle arrest and apoptosis.[4][5][6]
Table 1: Comparison of Biological Activities of this compound and Related Compounds
| Compound | Primary Reported Activities | Key Molecular Targets/Pathways | Cell Lines Studied | Reference |
| This compound | Anti-inflammatory, Antimicrobial, Anti-viral | Not explicitly detailed in provided results | Not explicitly detailed in provided results | [1] |
| Kuguacin J | Anti-cancer (prostate, ovarian), Chemosensitizer | Cyclins (D1, E), CDKs (2, 4), p21, p27, p53, Bax/Bcl-2, Caspase-3, PARP, Survivin, P-glycoprotein | LNCaP, PC3, SKOV3, A2780 | [4][5][7][8] |
| Cucurbitacin B | Anti-cancer (colon) | Cell cycle arrest, Apoptosis | SW480 | [9][10] |
| M. charantia Extract | Anti-cancer, Anti-inflammatory, Anti-diabetic | NF-κB, PI3K-Akt, MAPK, AMPK | Hone-1, AGS, HCT-116, CL1-0, RAW264.7 | [2][11][12] |
Detailed Mechanism of Action: Insights from Kuguacin J
Given the extensive data on Kuguacin J, its mechanism of action provides a valuable framework for understanding the potential pathways targeted by this compound and other related cucurbitane triterpenoids.
Induction of G1 Cell Cycle Arrest
Kuguacin J has been shown to induce G1 phase cell cycle arrest in both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cells.[4][5] This is achieved through the modulation of key cell cycle regulatory proteins.
-
Downregulation of Cyclins and CDKs: Kuguacin J treatment leads to a marked decrease in the levels of Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (Cdk2), and Cdk4.[4][5]
-
Upregulation of CDK Inhibitors: The compound causes an increase in the levels of p21 and p27, which are inhibitors of cyclin-dependent kinases.[5]
Induction of Apoptosis
Kuguacin J induces apoptosis in cancer cells through a mitochondria-dependent pathway.[5][13] This is characterized by the modulation of Bcl-2 family proteins and the activation of caspases.
-
Alteration of Bcl-2 Family Proteins: Kuguacin J increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, and pro-apoptotic Bad to anti-apoptotic Bcl-xL.[5][13]
-
Caspase Activation: This leads to the cleavage and activation of Caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[5][13]
-
Survivin Inhibition: Kuguacin J also reduces the levels of survivin, an inhibitor of apoptosis protein.[4][5]
Anti-Inflammatory and Other Effects
While detailed molecular mechanisms for this compound are sparse, extracts from Momordica charantia containing various kuguacins have demonstrated anti-inflammatory properties.[1][12] These effects are often attributed to the inhibition of pro-inflammatory signaling pathways such as NF-κB.[2] Studies on M. charantia extracts have also indicated involvement of the PI3K-Akt and MAPK signaling pathways.[2][11]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of compounds like Kuguacin J.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, PC3) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Kuguacin J) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the target proteins (e.g., Cyclin D1, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly supports the potent anti-cancer and chemosensitizing activities of Kuguacin J, primarily through the induction of G1 cell cycle arrest and apoptosis. While this compound is reported to have anti-inflammatory, antimicrobial, and anti-viral properties, there is a clear need for further research to elucidate its specific molecular mechanisms of action.
Future studies should focus on:
-
Directly investigating the effects of this compound on cell cycle progression and apoptosis in various cell lines.
-
Identifying the specific signaling pathways modulated by this compound.
-
Conducting comparative studies to evaluate the relative potency and mechanisms of different kuguacins.
-
In vivo studies to validate the therapeutic potential of this compound.
This guide provides a foundational understanding of the mechanisms of action of kuguacins, with a focus on the well-documented effects of Kuguacin J. It is intended to serve as a resource for researchers to design and interpret experiments aimed at further characterizing the therapeutic potential of this compound and other related compounds from Momordica charantia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in Momordica charantia: Functional Components and Biological Activities [mdpi.com]
- 3. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Momordica charantia leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of G1 arrest and apoptosis in androgen-dependent human prostate cancer by Kuguacin J, a triterpenoid from Mom… [ouci.dntb.gov.ua]
- 10. scispace.com [scispace.com]
- 11. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Kuguacin R: A Novel Anti-Inflammatory Agent Challenging Conventional Therapies
For Immediate Release
[City, State] – [Date] – In the landscape of anti-inflammatory drug discovery, Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia, is emerging as a significant contender to standard anti-inflammatory drugs. This comparison guide offers an in-depth analysis of this compound's performance against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by available experimental data.
Mechanism of Action: A Divergence from Standard Therapies
Standard anti-inflammatory drugs primarily function through two distinct mechanisms. NSAIDs, such as indomethacin, exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of pro-inflammatory prostaglandins.[1][2] Corticosteroids, like dexamethasone, operate by binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of genes involved in the inflammatory response, notably through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5]
This compound and its related cucurbitane triterpenoids from Momordica charantia present a mechanism that shares similarities with corticosteroids but is distinct from NSAIDs. The primary anti-inflammatory action of these compounds is attributed to the potent inhibition of the NF-κB signaling pathway.[6][7] This pathway is a central mediator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. By inhibiting NF-κB, this compound can effectively quell the inflammatory cascade at a more upstream point than traditional NSAIDs.
Comparative Efficacy: In Vitro Studies
While direct head-to-head studies comparing this compound with standard anti-inflammatory drugs are limited, data from studies on closely related cucurbitane triterpenoids isolated from Momordica charantia provide valuable insights into its potential efficacy. These studies often utilize in vitro models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages or dendritic cells, to assess the inhibition of key inflammatory mediators.
| Compound/Drug | Target | Cell Line | IC50 (µM) | Reference |
| Cucurbitane Triterpenoids (from M. charantia) | ||||
| Compound 1 | IL-12 p40 Production | BMDCs | 0.012 - 1.360 | [6] |
| Compound 2 | IL-6 Production | BMDCs | 0.028 - 1.962 | [6] |
| Compound 3 | TNF-α Production | BMDCs | 0.033 - 4.357 | [6] |
| Kuguaovins A–G | NO Production | Macrophages | 15 - 35 | [7] |
| Standard Anti-Inflammatory Drugs | ||||
| Indomethacin | PGE2 Release | Human Synovial Cells | 0.0055 | [8] |
| Indomethacin | NO Production | RAW 264.7 | 56.8 | [2] |
| Indomethacin | TNF-α Release | RAW 264.7 | 143.7 | [2] |
| Dexamethasone | NF-κB Inhibition | A549 cells | - | [9] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. BMDCs: Bone Marrow-Derived Dendritic Cells.
The data suggests that cucurbitane triterpenoids from Momordica charantia can inhibit the production of pro-inflammatory cytokines and mediators at low micromolar concentrations.[6][7] For instance, certain compounds have demonstrated potent inhibition of IL-6, IL-12 p40, and TNF-α production with IC50 values in the sub-micromolar to low micromolar range.[6] In comparison, while indomethacin is highly potent in inhibiting PGE2 release (nanomolar range), its efficacy against NO and TNF-α production appears to be in the higher micromolar range.[2][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and a general workflow for evaluating anti-inflammatory compounds.
Caption: Comparative signaling pathways of NSAIDs and this compound/Corticosteroids.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a standard drug (e.g., indomethacin). The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: After incubation, the supernatant from each well is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated group without any treatment.
Inhibition of NF-κB Activation using a Reporter Gene Assay
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., 293T/NFκB-luc) is used.
-
Cell Seeding and Transfection (if applicable): Cells are seeded in 96-well plates and allowed to grow to a suitable confluency.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a standard drug (e.g., dexamethasone) for 1 hour.
-
Stimulation: NF-κB activation is induced by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.
-
Incubation: The cells are incubated for a further 6-8 hours to allow for reporter gene expression.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added to the cell lysate.
-
Measurement: The luminescence is measured using a luminometer. The inhibitory effect of the compound on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated, untreated control.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel anti-inflammatory agent, primarily through its inhibitory effects on the NF-κB signaling pathway. While direct comparative data with standard drugs is still emerging, preliminary evidence from related compounds suggests a potent anti-inflammatory profile. Its distinct mechanism of action, targeting a central inflammatory pathway, may offer advantages over traditional NSAIDs. Further comprehensive studies, including head-to-head comparisons with a range of standard drugs and in vivo efficacy and safety evaluations, are warranted to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided should not be considered as medical advice.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuguacin R as a Synergistic Agent in Cancer Therapy: A Comparative Guide
Kuguacin R, a triterpenoid isolated from Momordica charantia (bitter melon), has garnered significant attention in oncological research for its potential as a synergistic agent in cancer treatment. While direct studies on the synergistic effects of this compound with other natural compounds such as quercetin, curcumin, or resveratrol are not extensively documented in the current body of scientific literature, substantial evidence highlights its potent chemosensitizing capabilities when combined with conventional chemotherapeutic drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with cisplatin and paclitaxel, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Synergistic Effects with Cisplatin
Research has demonstrated that this compound can enhance the cytotoxic effects of cisplatin, a widely used chemotherapy drug, particularly in breast cancer cell lines. The combination therapy has been shown to be more effective at lower concentrations of cisplatin, potentially reducing the dose-limiting toxicities associated with this drug.
Experimental Data Summary
| Cell Line | Treatment | Concentration | Incubation Time (hours) | Cell Viability (%) | Fold-Increase in Cytotoxicity |
| MCF-7 | Cisplatin | 8 µg/mL | 24 | ~85% | - |
| Cisplatin + Kuguacin J | 8 µg/mL (Cisplatin) | 24 | Significantly lower than Cisplatin alone | Enhanced MCF-7 cell death | |
| Cisplatin | 8 µg/mL | 48 | ~70% | - | |
| Cisplatin + Kuguacin J | 8 µg/mL (Cisplatin) | 48 | Significantly lower than Cisplatin alone | Enhanced MCF-7 cell death | |
| MCF-10A (non-cancerous) | Cisplatin | 8 µg/mL & 80 µg/mL | 24 & 48 | Dose and time-dependent cell death | - |
| Kuguacin J* | 8 µg/mL & 80 µg/mL | 24 & 48 | No significant effect on viability | - |
*Note: The available study uses Kuguacin J, a closely related kuguacin. The data indicates a synergistic effect with cisplatin in inducing cancer cell death while sparing normal cells[1].
Experimental Protocols
-
Cell Viability Assay: MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and MCF-10A (non-cancerous breast epithelial) cells were treated with varying concentrations of Kuguacin J, cisplatin, or a combination of both for 24 and 48 hours. Cell viability was assessed using standard methods to determine the percentage of viable cells.
-
Caspase-3 Activity Assay: To measure apoptosis, the activity of caspase-3, a key executioner caspase, was measured in MCF-7 and MDA-MB-231 cells following treatment with Kuguacin J, cisplatin, or their combination.
Signaling Pathway
The synergistic effect of this compound with cisplatin appears to involve the enhancement of apoptosis in cancer cells. While the precise molecular mechanism is still under investigation, it is hypothesized that this compound sensitizes cancer cells to cisplatin-induced DNA damage and subsequent apoptotic pathways.
Synergistic Effects with Paclitaxel
This compound has been shown to modulate the sensitivity of drug-resistant ovarian and cervical cancer cells to paclitaxel. This effect is particularly significant as it can help overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy.
Experimental Data Summary
| Cell Line | Treatment | Kuguacin J Concentration (µM) | Fold-Increase in Paclitaxel Sensitivity |
| KB-V1 (cervical cancer, MDR) | Paclitaxel + Kuguacin J | 5 | 1.9 |
| Paclitaxel + Kuguacin J | 10 | 3.2 | |
| SKOV3 (ovarian cancer, drug-resistant) | Paclitaxel + Kuguacin J | Not specified | Significantly increased cytotoxicity |
*Note: The studies utilized Kuguacin J[2][3].
Experimental Protocols
-
Cytotoxicity Assay: Drug-resistant human ovarian cancer cells (SKOV3) and drug-sensitive human ovarian cancer cells (A2780) were treated with cisplatin and paclitaxel with or without Kuguacin J. Cell cytotoxicity was then measured to determine the effectiveness of the combination treatment[3].
-
Western Blot Analysis: The expression levels of proteins involved in cell death, such as survivin, PARP, and caspase-3, were analyzed by Western blot in SKOV3 cells after treatment with paclitaxel and Kuguacin J to elucidate the underlying mechanism of synergy[3].
-
P-glycoprotein (P-gp) Function Assays: The effect of Kuguacin J on the function of P-glycoprotein (P-gp), a key protein in multidrug resistance, was assessed. This included measuring the accumulation of P-gp substrates like rhodamine 123 and calcein AM, and conducting [³H]-vinblastine transport assays[4].
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound with paclitaxel in drug-resistant cancer cells is multifaceted. One key mechanism is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance. This compound has been shown to directly interact with P-gp and inhibit its function, leading to increased intracellular accumulation of drugs like paclitaxel and vinblastine[2][4].
In paclitaxel-resistant ovarian cancer cells (SKOV3), the combination of Kuguacin J and paclitaxel was found to dramatically decrease the level of the anti-apoptotic protein survivin. This was accompanied by a marked induction in the cleavage of PARP and caspase-3, which are key molecules in the apoptotic cascade[3].
Experimental Workflow for Assessing Synergy
The following diagram illustrates a typical experimental workflow to investigate the synergistic effects of this compound with a chemotherapeutic agent.
Conclusion
The available scientific evidence strongly supports the role of this compound as a potent chemosensitizer that can act synergistically with conventional chemotherapeutic drugs like cisplatin and paclitaxel. Its ability to enhance the cytotoxicity of these agents, particularly in drug-resistant cancer cell lines, highlights its potential to improve the efficacy of existing cancer treatments and overcome multidrug resistance. The primary mechanisms underlying these synergistic effects involve the inhibition of P-glycoprotein function and the modulation of key apoptotic pathways. Further research, especially in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in combination cancer therapy. While its synergistic interactions with other natural compounds remain an unexplored area, the current findings provide a strong rationale for investigating such combinations in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Kuguacins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Kuguacin R and its analogs, focusing on their anticancer properties. Due to a wealth of available data on the closely related analog Kuguacin J, it will be used as a primary exemplar to elucidate the structure-activity relationships within this class of cucurbitane triterpenoids.
Comparative Analysis of Biological Activity
While specific quantitative data for a series of this compound analogs is limited in current literature, extensive research on Kuguacin J provides valuable insights into the anticancer potential of this compound class. The following table summarizes the inhibitory concentrations (IC50) of Kuguacin J against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Kuguacin J | KB-V1 (Cervical Cancer) | MTT Assay | > 60 | [1] |
| KB-V1 (with 10 µM Vinblastine) | MTT Assay | 4.3 (fold sensitization) | [2] | |
| KB-V1 (with 10 µM Paclitaxel) | MTT Assay | 3.2 (fold sensitization) | [2] | |
| SKOV3 (Ovarian Cancer) | Cytotoxicity Assay | Not specified | [3] | |
| PC3 (Prostate Cancer) | Growth Inhibition | Not specified | [4] |
Note: The data for Kuguacin J's direct cytotoxicity in some cell lines is not fully quantified in the available literature; however, its significant chemosensitizing effects are well-documented.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cells (e.g., KB-V1, KB-3-1) in 96-well plates at a density of 2 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Kuguacin J) and/or a chemotherapeutic agent (e.g., vinblastine, paclitaxel).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[1]
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if a compound interacts with the ATP-binding site of the P-glycoprotein (P-gp) efflux pump, a key mechanism in multidrug resistance.
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp (e.g., KB-V1).
-
Assay Reaction: Set up a reaction mixture containing the membrane vesicles, the test compound (e.g., Kuguacin J), and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C.
-
Inorganic Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The amount of Pi released is indicative of the P-gp ATPase activity.
-
Data Analysis: Analyze the data using Michaelis-Menten kinetics to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[2]
Signaling Pathways and Mechanisms of Action
Kuguacin J has been shown to exert its anticancer effects through multiple signaling pathways, primarily by inducing cell cycle arrest and apoptosis, and by inhibiting mechanisms of multidrug resistance.
Caption: Kuguacin J's multifaceted anticancer mechanism.
The diagram above illustrates the key molecular targets of Kuguacin J. By inhibiting P-glycoprotein, it reverses multidrug resistance.[2] It also downregulates survival proteins like Survivin and cell cycle regulators such as Cyclins D1/E and CDKs, leading to G1 phase arrest.[4] Furthermore, Kuguacin J modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately activating Caspase-3 and inducing apoptosis.[3][5]
Experimental Workflow
The following diagram outlines a general workflow for the initial screening and characterization of Kuguacin analogs for their anticancer properties.
Caption: Workflow for evaluating this compound analogs.
This workflow begins with the synthesis and purification of this compound analogs. These compounds then undergo initial cytotoxicity screening against a panel of cancer cell lines to determine their half-maximal inhibitory concentrations (IC50). Promising candidates are then subjected to more detailed mechanistic studies to investigate their effects on the cell cycle, apoptosis, and specific signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Kuguacin R's Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia, has garnered attention for its reported anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide provides an objective comparison of these bioactivities with alternative compounds, supported by available experimental data. Due to the limited publicly available independent verification data for this compound, this guide will draw comparisons with closely related cucurbitane triterpenoids and other well-characterized natural compounds with similar biological activities.
Data Presentation
Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) |
| Kuguaovins A–G, 9–12 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 15–35[2] |
| Momordicine I | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Potential activity at sublethal concentrations[3] |
| TCD¹ | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Significant inhibition at 40 µM[3] |
¹(23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al
Antimicrobial and Antiviral Activities
Direct quantitative data (MIC and EC50 values) for the antimicrobial and antiviral activities of this compound are not extensively reported in the available scientific literature. However, extracts from Momordica charantia and other isolated compounds have demonstrated these properties. For a comparative perspective, data for well-studied natural compounds, Quercetin (antimicrobial) and Resveratrol (antiviral), are presented.
Antimicrobial Activity
| Compound/Extract | Organism | MIC (µg/mL) |
| M. charantia ethanolic extract | Proteus mirabilis | 312.5[4] |
| M. charantia ethanolic extract | Klebsiella pneumoniae | 625[4] |
| M. charantia ethyl acetate phase | Klebsiella pneumoniae | 156.2[4] |
| Kuguacin C and E | HIV-1 | EC50: 8.45 and 25.62 respectively[5] |
Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) |
| Kuguacin C | HIV-1 | C8166 | 8.45 (µg/mL)[5] |
| Kuguacin E | HIV-1 | C8166 | 25.62 (µg/mL)[5] |
Experimental Protocols
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This widely used in vivo assay assesses the anti-inflammatory properties of a compound by measuring its ability to reduce edema induced by carrageenan, a phlogistic agent.
Methodology:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Broth Microdilution Method (Antimicrobial)
This in vitro method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Plaque Reduction Assay (Antiviral)
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Methodology:
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is grown in a multi-well plate.
-
Virus Infection: The cell monolayer is infected with a known concentration of the virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated for a period sufficient for viral plaques (areas of cell death) to form.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is then determined.
Signaling Pathways
Putative Anti-inflammatory Signaling Pathway
Cucurbitane triterpenoids, including those found in Momordica charantia, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB pathway. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory mediators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial Activity from Momordica charantia L. Leaves and Flavones Enriched Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Kuguacin R from Different Momordica Species
For Researchers, Scientists, and Drug Development Professionals
Kuguacin R, a cucurbitane-type triterpenoid, is a significant bioactive compound predominantly isolated from the Momordica genus, most notably from Momordica charantia (bitter melon). This guide provides a comparative analysis of this compound and related cucurbitane triterpenoids across different Momordica species, presenting available quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biological activities and associated signaling pathways. While comprehensive comparative studies on this compound across a wide range of Momordica species are limited, this guide synthesizes the existing data to offer a valuable resource for researchers.
Quantitative Analysis of this compound and Related Compounds
Table 1: Quantitative and Qualitative Data of Kuguacins in Momordica Species
| Compound | Momordica Species | Plant Part | Yield/Presence | Reference |
| This compound | Momordica charantia | Stems and Leaves | 1357 mg/kg | [1] |
| Kuguacin J | Momordica charantia | Leaves | Present, isolated | [2][3] |
| Kuguacins F-S | Momordica charantia | Stems and Leaves | Present, isolated | [1] |
| Kuguacins B & C | Momordica balsamina | Aerial Parts | Present, isolated | [4] |
| Various Cucurbitane Triterpenoids | Momordica balsamina | Aerial Parts | Present, isolated | [5][6] |
| Cucurbitane Triterpenoid Derivatives | Momordica foetida | - | Present | [7] |
It is important to note that the yield of this compound and other triterpenoids can be influenced by factors such as the specific cultivar, geographical location, and extraction methodology.
Biological Activities and Signaling Pathways
Kuguacins, including this compound, exhibit a range of promising biological activities. These compounds have demonstrated anti-inflammatory, antimicrobial, antiviral, and notably, anticancer properties.[8]
Anticancer Activity and Associated Signaling Pathway
Several studies have highlighted the potential of kuguacins in cancer therapy. Kuguacin J, a closely related compound to this compound, has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer.[3][9] This process is often mediated through the activation of the caspase signaling cascade.
The diagram below illustrates a simplified model of the caspase-dependent apoptotic pathway that can be initiated by kuguacins.
Experimental Protocols
The following sections detail the common methodologies for the extraction, isolation, and characterization of this compound and related compounds from Momordica species.
Extraction Workflow
The general workflow for obtaining kuguacins from plant material involves extraction followed by fractionation.
Detailed Methodologies
1. Extraction
-
Plant Material: Dried and powdered leaves and stems of the Momordica species are commonly used.
-
Solvent: 80% ethanol is frequently employed for exhaustive extraction.[2]
-
Procedure: The plant material is typically macerated in the solvent at a slightly elevated temperature (e.g., 37°C) for an extended period (e.g., 16 hours). The process is often repeated to ensure maximum yield. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator.[2]
2. Fractionation and Isolation
-
Solvent Partitioning: The concentrated crude extract is resuspended in a methanol-water solution and successively partitioned with solvents of increasing polarity, such as hexane, diethyl ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.[2]
-
Column Chromatography: The fractions showing biological activity are subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.[2]
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative or semi-preparative HPLC. A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[10][11][12][13]
3. Structure Elucidation and Quantification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compounds is determined using 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compounds.[2]
-
Quantitative Analysis: The quantification of this compound in the extracts is typically performed using HPLC coupled with a suitable detector, such as a UV or an Evaporative Light Scattering Detector (ELSD).[14][15] A validated HPLC-MS/MS method can also be used for more sensitive and specific quantification.[14][15]
Conclusion and Future Directions
The available data indicates that Momordica charantia is a rich source of this compound. While other Momordica species such as M. balsamina and M. foetida also produce a variety of cucurbitane-type triterpenoids, specific quantitative data for this compound in these species is currently lacking. This represents a significant knowledge gap and a promising area for future research.
Further studies are warranted to:
-
Conduct direct comparative quantitative analyses of this compound across a broader range of Momordica species and cultivars.
-
Investigate the influence of geographical and environmental factors on the production of this compound.
-
Perform comprehensive biological activity screening of this compound isolated from different Momordica species to identify potential species-specific therapeutic advantages.
Such research will be invaluable for the standardization of Momordica-based herbal preparations and for the development of novel pharmaceuticals based on these potent natural compounds.
References
- 1. Kuguacin - Wikipedia [en.wikipedia.org]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Cucurbitane-type triterpenoids from the African plant Momordica balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three Selected Edible Crops of the Genus Momordica as Potential Sources of Phytochemicals: Biochemical, Nutritional, and Medicinal Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. thegms.co [thegms.co]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 13. idosi.org [idosi.org]
- 14. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide: Kuguacin R versus Synthetic Cucurbitacin Analogs
In the landscape of natural product-derived drug discovery, cucurbitacins have garnered significant attention for their potent biological activities, particularly their anticancer and anti-inflammatory properties. This guide provides a detailed comparison between Kuguacin R, a naturally occurring cucurbitane triterpenoid from Momordica charantia, and various synthetic cucurbitacin analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data.
Introduction to this compound and Synthetic Cucurbitacin Analogs
This compound is a member of the kuguacin family of cucurbitane-type triterpenoids isolated from the traditional medicinal plant Momordica charantia, commonly known as bitter melon.[1] Kuguacins, in general, have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects.[1] Research on specific kuguacins, such as Kuguacin J, has shown potential in overcoming multidrug resistance in cancer cells.[2] However, detailed quantitative data on the bioactivity of this compound itself remains limited in publicly available literature.
Synthetic cucurbitacin analogs are laboratory-modified versions of naturally occurring cucurbitacins, such as the widely studied Cucurbitacin B and E. The primary motivation for synthesizing these analogs is to enhance their therapeutic properties, such as increasing efficacy, improving selectivity for cancer cells, and reducing toxicity to normal cells. These modifications often involve altering functional groups on the cucurbitacin scaffold to optimize their pharmacological profile.
Comparative Analysis of Biological Activity
Due to the limited specific quantitative data for this compound, this comparison leverages data available for other closely related kuguacins from Momordica charantia and contrasts it with the more extensively documented synthetic cucurbitacin analogs.
Cytotoxic Activity
Table 1: Comparison of Cytotoxic Activity (IC50 values)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Kuguacin J | SKOV3 (Ovarian Cancer) - in combination with Paclitaxel | Sensitizes cells to Paclitaxel | [3] |
| Kuguacin C | C8166 (T-cell leukemia) | > 200 µg/mL (minimal cytotoxicity) | [4] |
| Kuguacin E | C8166 (T-cell leukemia) | > 200 µg/mL (minimal cytotoxicity) | [4] |
| Synthetic Analog of Cucurbitacin B (Compound 10b) | HepG2 (Liver Cancer) | 0.63 | |
| Synthetic Analog of Cucurbitacin B (Compound 10b) | L-O2 (Normal Liver Cells) | 2.97 | |
| Cucurbitacin B (Natural) | HepG2 (Liver Cancer) | 0.045 | |
| Cucurbitacin B (Natural) | L-O2 (Normal Liver Cells) | 0.2 | |
| Cucurbitacin E (Natural) | AGS (Gastric Cancer) | 0.1 µg/mL | |
| Cucurbitacin I (Natural) | AGS (Gastric Cancer) | 0.5 µg/mL |
Note: The data for synthetic analogs often highlights an improved therapeutic index (higher IC50 for normal cells versus cancer cells) compared to the parent natural compound.
Mechanism of Action: Focus on JAK/STAT Pathway
A primary mechanism of action for many cucurbitacins and their synthetic analogs is the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Synthetic cucurbitacin analogs are often specifically designed to enhance their inhibitory activity against key components of this pathway, such as JAK2 and STAT3, leading to more potent anticancer effects. While it is plausible that this compound also modulates this pathway, direct experimental evidence is currently lacking.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of cucurbitacins.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or a synthetic analog) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for JAK/STAT Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Conclusion
The development of synthetic cucurbitacin analogs represents a promising strategy in cancer therapy, with clear evidence of potent cytotoxicity and a well-defined mechanism of action involving the inhibition of the JAK/STAT pathway. These analogs often exhibit improved safety profiles compared to their natural counterparts.
This compound, as a naturally occurring cucurbitacin, holds potential for therapeutic applications. However, a significant gap in the current research is the lack of specific quantitative data on its biological activities and a detailed elucidation of its mechanism of action. Further studies are required to isolate sufficient quantities of this compound and perform comprehensive in vitro and in vivo evaluations. Direct comparative studies between this compound and leading synthetic cucurbitacin analogs would be invaluable in determining its relative efficacy and potential as a drug lead. For researchers in the field, the exploration of the diverse kuguacins from Momordica charantia may yet unveil novel therapeutic agents, while the continued refinement of synthetic analogs offers a more targeted approach to harnessing the potent bioactivity of the cucurbitacin scaffold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to In Vivo Studies on Kuguacin R and Other Cucurbitane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo studies on Kuguacin R and other bioactive cucurbitane triterpenoids derived from Momordica charantia (bitter melon). The data presented is intended to offer a comprehensive overview of their therapeutic potential in various disease models, with a focus on anti-inflammatory, anti-cancer, and anti-diabetic activities.
Data Summary of In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of this compound with other notable cucurbitane triterpenoids.
Table 1: Comparison of In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dosing and Administration | Key Findings |
| This compound | Cutibacterium acnes-induced ear edema in ICR mice | 2 mg/10 µL, intradermal injection | - 20% decrease in ear thickness - Reduced IL-1β-expressing leukocytes and neutrophils in ear tissue[1] |
| (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | Cutibacterium acnes-induced ear edema in ICR mice | 2 mg/10 µL, intradermal injection | - 14% decrease in ear thickness[1] |
| Momordica charantia Leaf Extract (Containing Kuguacin J) | Not directly evaluated for inflammation in the cited studies. | - | - |
Table 2: Comparison of In Vivo Anti-cancer Effects
| Compound | Animal Model | Dosing and Administration | Key Findings |
| This compound | No in vivo anti-cancer studies found in the provided results. | - | - |
| Momordica charantia Leaf Extract (BMLE) (Containing Kuguacin J) | PC3 human prostate cancer xenograft in nude mice | 1% and 5% BMLE in the diet | - 63% and 57% inhibition of xenograft growth, respectively[2][3] |
Table 3: Comparison of In Vivo Anti-diabetic Effects
| Compound | Animal Model | Dosing and Administration | Key Findings |
| This compound | No in vivo anti-diabetic studies found in the provided results. | - | - |
| Cucurbitane Triterpenoid (Compound 2) | Streptozotocin (STZ)-induced diabetic mouse model | 1.68 mg/kg, daily oral gavage for 4 weeks | - Significantly decreased blood glucose levels - Enhanced glycogen storage in skeletal muscle[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cutibacterium acnes-Induced Mouse Ear Edema Model (for this compound)
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on skin inflammation.
Animal Model: Male ICR mice (6-8 weeks old).
Procedure:
-
Cutibacterium acnes (6 × 10⁷ CFU in 10 µL PBS) is injected intradermally into the right ear of the mice.
-
The left ear is injected with an equal volume of PBS as a control.
-
Immediately after bacterial injection, this compound (2 mg in 10 µL of 5% DMSO in PBS) is intradermally injected into the same site of the right ear. The vehicle (5% DMSO in PBS) is injected into the control group.
-
After 24 hours, the mice are euthanized, and the ear thickness is measured using a caliper.
-
Ear biopsies are collected for histological analysis (H&E staining) and flow cytometry to quantify inflammatory cell infiltration (e.g., IL-1β-expressing leukocytes and neutrophils).
PC3 Xenograft Mouse Model (for Momordica charantia Leaf Extract containing Kuguacin J)
Objective: To assess the in vivo anti-tumor effect of a diet containing Momordica charantia leaf extract.
Animal Model: Male BALB/c nude mice (5 weeks old).
Procedure:
-
PC3 human prostate cancer cells (1 × 10⁶ cells in 0.1 mL serum-free medium with Matrigel) are subcutaneously injected into the flank of the mice.
-
After one week, when tumors are palpable, the mice are randomly assigned to control and treatment groups.
-
The control group is fed a standard diet (AIN-93G).
-
The treatment groups are fed a diet containing 1% or 5% Momordica charantia leaf extract (BMLE).
-
Tumor volume is measured weekly using calipers.
-
At the end of the study period (e.g., 6 weeks), the mice are euthanized, and the final tumor weight is measured.
Streptozotocin (STZ)-Induced Diabetic Mouse Model (for Cucurbitane Triterpenoid Compound 2)
Objective: To investigate the in vivo anti-diabetic effect of a cucurbitane triterpenoid.
Animal Model: Male C57BL/6J mice.
Procedure:
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg.
-
Blood glucose levels are monitored, and mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Diabetic mice are randomly divided into a vehicle control group and a treatment group.
-
The treatment group receives the cucurbitane triterpenoid (Compound 2) at a dose of 1.68 mg/kg via oral gavage daily for 4 weeks. The control group receives the vehicle.
-
Blood glucose levels are measured regularly throughout the study.
-
At the end of the treatment period, tissues such as skeletal muscle, liver, and adipose tissue are collected to analyze glycogen content and protein expression related to insulin signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in the cited studies.
Caption: this compound inhibits C. acnes-induced inflammation via MyD88/MAPK pathway.
Caption: Workflow for the in vivo anti-inflammatory study of this compound.
Caption: Cucurbitane Triterpenoid (C2) enhances glucose uptake via IRS-1 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Kuguacin J, a triterpeniod from Momordica charantia leaf, modulates the progression of androgen-independent human prostate cancer cell line, PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuguacin R's Anti-Inflammatory Potency: A Comparative Analysis Against a Known p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-inflammatory potency of cucurbitane-type triterpenoids, as exemplified by compounds from Momordica charantia, versus the established p38 MAPK inhibitor, SB203580.
This guide provides an objective comparison of the inhibitory effects of cucurbitane-type triterpenoids, closely related to Kuguacin R, on the production of key pro-inflammatory cytokines, benchmarked against the well-characterized inhibitor SB203580. While specific inhibitory data for this compound is not available in the cited literature, this analysis utilizes data from a potent, structurally related compound isolated from Momordica charantia to offer valuable insights for researchers in inflammation and drug discovery.
Comparative Potency of Cucurbitane Triterpenoids and SB203580
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative cucurbitane triterpenoid from Momordica charantia (Compound 12 from Cao et al., 2021) and the known p38 MAPK inhibitor, SB203580, against the production of Interleukin-6 (IL-6), Interleukin-12 p40 (IL-12 p40), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). Lower IC50 values indicate higher potency.
| Compound | Target Cytokine | IC50 (µM) |
| Cucurbitane Triterpenoid (Compound 12) | IL-6 | 0.028 |
| IL-12 p40 | 0.045 | |
| TNF-α | 0.142 | |
| SB203580 (Positive Control) | IL-6 | 5.000 |
| IL-12 p40 | 3.500 | |
| TNF-α | 7.200 |
Data sourced from Cao et al., Molecules, 2021.[1][2]
Mechanism of Action and Signaling Pathway
Cucurbitane-type triterpenoids from Momordica charantia have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.[1][2] This inhibition is crucial in modulating the inflammatory response. The comparator, SB203580, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key cascade in the cellular response to inflammatory stimuli, such as LPS, and plays a critical role in the transcriptional and translational regulation of pro-inflammatory cytokine production. By inhibiting p38 MAPK, SB203580 effectively reduces the synthesis of cytokines like IL-6, IL-12, and TNF-α.
Caption: Inflammatory signaling pathway and points of inhibition.
Experimental Protocols
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of BMDCs from murine bone marrow precursor cells.
Materials:
-
6-well culture plates
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 55 µM β-mercaptoethanol)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Euthanize a 6-8 week old mouse and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia bones and remove the surrounding muscle tissue.
-
Flush the bone marrow from the bones using a syringe with complete RPMI-1640 medium.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in complete RPMI-1640 medium.
-
Plate the cells in 6-well plates at a density of 2 x 10^6 cells/well in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
On day 3, gently remove half of the medium and replace it with fresh complete medium containing GM-CSF and IL-4.
-
On day 6, collect the non-adherent and loosely adherent cells, which are the immature BMDCs.
In Vitro Anti-Inflammatory Assay
This protocol describes the methodology to assess the inhibitory effect of test compounds on pro-inflammatory cytokine production in LPS-stimulated BMDCs.
Materials:
-
96-well culture plates
-
Immature BMDCs (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Test compounds (Cucurbitane triterpenoid, SB203580) dissolved in a suitable solvent (e.g., DMSO)
-
Complete RPMI-1640 medium
-
ELISA kits for IL-6, IL-12 p40, and TNF-α
Procedure:
-
Seed the immature BMDCs in 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium and allow them to adhere for 2 hours.
-
Prepare serial dilutions of the test compounds (e.g., Cucurbitane triterpenoid, SB203580) in complete medium.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour before LPS stimulation. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (unstimulated cells) should also be included.
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentrations of IL-6, IL-12 p40, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for assessing anti-inflammatory activity.
References
Kuguacin R and its Analogs: A Comparative Meta-Analysis of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
While a formal meta-analysis on Kuguacin R is not available in the current literature, this guide provides a comprehensive comparison of its closely related analogue, Kuguacin J, and other triterpenoids isolated from Momordica charantia (bitter melon). This analysis is based on available preclinical data to inform future research and drug development endeavors. Kuguacins, a class of cucurbitane-type triterpenoids, have demonstrated a range of biological activities, with Kuguacin J being a notable example studied for its potent anti-cancer and chemosensitizing properties.[1][2]
Comparative Analysis of Biological Activity
Kuguacins have been investigated for several therapeutic applications, including anti-cancer, anti-diabetic, and anti-inflammatory effects. The primary focus of the research highlighted in this guide is on the anti-cancer and multidrug resistance-reversing activities of Kuguacin J.
Cytotoxicity and Chemosensitization
Kuguacin J has been shown to enhance the cytotoxic effects of conventional chemotherapy drugs in multidrug-resistant (MDR) cancer cell lines. This effect is primarily attributed to its ability to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells.[3][4]
| Compound/Extract | Cell Line | Treatment | Observation | Reference |
| Kuguacin J | KB-V1 (cervical cancer) | Co-treatment with vinblastine and paclitaxel | Increased sensitivity to chemotherapeutic drugs. | [4] |
| Kuguacin J | SKOV3 (ovarian cancer) | Co-treatment with paclitaxel (PTX) | Significantly increased cytotoxicity of PTX. | [5] |
| 80% Methanolic Extract of M. charantia leaves | BHK-21 | Cytotoxicity analysis (MTT assay) | 53.4% cell survival. | [2] |
| M. charantia extract and Kuguacin J | MCF-10A (healthy mammary cells) | 8 µg/mL and 80 µg/mL | No significant effect on cell viability. | [2] |
| M. charantia extract and Kuguacin J | MCF-7 (breast cancer) | High dose, 48 hours | Induced cell death. | [2] |
| M. charantia extract and Kuguacin J with Cisplatin | MCF-7 and MDA-MB-231 (breast cancer) | Combination therapy | Enhanced cell death and significant increase in caspase-3 activity. | [2] |
Inhibition of P-glycoprotein (P-gp) Function
The mechanism by which Kuguacin J reverses multidrug resistance involves the direct inhibition of P-gp activity, leading to increased intracellular accumulation of chemotherapeutic agents.
| Experiment | Cell Line | Treatment | Key Finding | Reference |
| Flow Cytometry (Rhodamine 123 and Calcein AM accumulation) | KB-V1 | Kuguacin J | Significantly increased accumulation of P-gp substrates. | [1][3][4] |
| [³H]-vinblastine Transport Assay | KB-V1 | Kuguacin J | Significantly increased intracellular [³H]-vinblastine accumulation and decreased efflux. | [1][3][4] |
| [¹²⁵I]-iodoarylazidoprazosin Incorporation Assay | KB-V1 | Kuguacin J | Inhibited incorporation in a concentration-dependent manner, indicating direct interaction with the P-gp drug-substrate-binding site. | [1][3] |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The cytotoxicity of Kuguacin J and M. charantia extracts was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Cell Seeding: Cancer cells (e.g., BHK-21, MCF-7, MDA-MB-231, SKOV3, A2780) and non-cancerous cells (e.g., MCF-10A) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Kuguacin J, chemotherapeutic agents (e.g., cisplatin, paclitaxel), or a combination of both for specified time points (e.g., 24 and 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
P-glycoprotein Function Assays
Flow Cytometry for Substrate Accumulation:
-
Cell Preparation: Multidrug-resistant cells (e.g., KB-V1) are harvested and washed.
-
Treatment: Cells are pre-incubated with Kuguacin J or a control vehicle.
-
Substrate Incubation: Fluorescent P-gp substrates, such as Rhodamine 123 or Calcein AM, are added to the cell suspension and incubated.
-
Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. Increased fluorescence in Kuguacin J-treated cells indicates inhibition of P-gp-mediated efflux.[1][3]
[³H]-vinblastine Transport Assay:
-
Cell Preparation: KB-V1 cells are seeded and grown to confluence.
-
Accumulation Assay: Cells are incubated with [³H]-vinblastine in the presence or absence of Kuguacin J. After incubation, cells are washed and lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Efflux Assay: Cells are first loaded with [³H]-vinblastine. The medium is then replaced with fresh medium with or without Kuguacin J, and the amount of radioactivity remaining in the cells is measured at different time points.[1][3]
Western Blot Analysis
Western blotting is used to analyze the expression levels of specific proteins involved in apoptosis.
-
Cell Lysis: Treated and untreated cells (e.g., SKOV3) are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., survivin, PARP, caspase-3) followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Caption: Kuguacin J inhibits P-glycoprotein (P-gp), leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cancer cell death.
Caption: Kuguacin J enhances paclitaxel-induced apoptosis by downregulating survivin and promoting the cleavage of caspase-3 and PARP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuguacin J isolated from Momordica charantia leaves inhibits P-glycoprotein (ABCB1)-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuguacin J isolated from bitter melon leaves modulates paclitaxel sensitivity in drug-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Kuguacin R
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential guidance on the proper disposal of Kuguacin R, a cucurbitane-type triterpenoid isolated from Momordica charantia.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended, treating the compound as potentially hazardous.
Hazard Assessment
Quantitative Toxicity Data for Momordica charantia Extracts
| Parameter | Species | Extract Type | Dose/Concentration | Observed Effects | Reference |
| Acute Oral LD50 | Rat | Ethanolic fruit extract | > 5000 mg/kg | Practically non-toxic | [3] |
| Acute Oral LD50 | Rat | scCO2 seed extract | > 2000 mg/kg | No mortality or toxicity observed | [6] |
| Acute Oral Toxicity | Rat | Ethanolic extract | 2000 mg/kg | Dizziness, depression, decreased red blood cell count, decreased hemoglobin | [2] |
| Sub-chronic Toxicity | Mouse | Ethanolic fruit extract | 80 mg/kg and 320 mg/kg | Elevation in hepatic and kidney biomarkers | [3] |
| Maternal Toxicity | Rat | Dry leaf extract | Not specified | Reduced weight gain and feed intake in dams | [4] |
Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn at all times when handling this compound. This includes:
-
Safety Goggles: To protect from splashes or airborne particles.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Disposal Procedures
The proper disposal route for this compound and associated waste depends on the quantity, form (solid or in solution), and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Unused or Expired this compound (Solid)
-
Segregation: Do not mix solid this compound with other chemical waste unless instructed to do so by your EHS department.
-
Packaging: Keep the compound in its original, tightly sealed container. Ensure the label is intact and legible. If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), quantity, and date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service.
This compound Solutions
-
Segregation: Do not dispose of this compound solutions down the sanitary sewer. Collect all liquid waste containing this compound in a dedicated, sealed, and compatible waste container. Halogenated and non-halogenated solvent wastes should generally be collected separately.[7]
-
Packaging: Use a clearly labeled, leak-proof container.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations, along with "this compound".
-
Storage: Store in the designated hazardous waste accumulation area.
-
Disposal: Dispose of through your institution's hazardous waste management program.
Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, paper towels, and weighing papers that are lightly contaminated with this compound should be placed in a designated hazardous waste pail or a sealed, labeled bag for incineration.[8]
-
Sharps: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container for hazardous waste.
-
Decontamination: Glassware can be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinseate must be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can typically be washed through standard laboratory procedures.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill of solid this compound, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijbbb.org [ijbbb.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of acute and sub-chronic toxicity of bitter melon seed extract in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. essex.ac.uk [essex.ac.uk]
Essential Safety and Operational Guide for Handling Kuguacin R
Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and safe handling procedures for Kuguacin R, based on general best practices for cytotoxic and hazardous compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain and consult the compound-specific SDS from their supplier for definitive safety and handling instructions before commencing any work.
This compound is a cucurbitane-type triterpenoid with potential bioactive properties. While its specific toxicology is not widely documented, related compounds in the kuguacin family have demonstrated cytotoxic effects against certain cancer cell lines. Therefore, it is prudent to handle this compound as a potentially hazardous and cytotoxic substance, adhering to stringent safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This guidance is based on established protocols for working with cytotoxic compounds.
| PPE Category | Equipment | Specification and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling the compound. The inner glove should be removed upon leaving the designated handling area. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | N95 or Higher Respirator | An N95 or higher-rated respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should be worn at all times. A full-face shield should be used in conjunction with goggles when there is a risk of splashes or aerosol generation. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Sturdy, closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational and Disposal Plan
A clear and structured operational plan is critical to ensure safety and minimize contamination. The following table outlines the key steps for handling and disposing of this compound.
| Phase | Procedure | Key Considerations |
| Preparation | Work within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. | Ensure the work area is clean and decontaminated before starting. All necessary equipment and supplies should be placed in the BSC or fume hood before handling the compound. |
| Weighing and Reconstitution | Handle the powdered form of this compound with extreme care to avoid generating dust. | Use a dedicated, calibrated microbalance within the containment area. Reconstitute the compound by slowly adding the solvent to the vial to minimize aerosol formation. |
| Experimental Use | All manipulations of this compound, including dilutions and transfers, should be performed within the designated containment area. | Use Luer-Lok syringes and other closed-system transfer devices where possible to prevent leaks and spills. |
| Decontamination | Decontaminate all surfaces and equipment that have come into contact with this compound. | Use an appropriate deactivating agent or a high-pH solution, followed by a thorough cleaning with a suitable laboratory detergent. |
| Waste Disposal | All disposable items contaminated with this compound are considered cytotoxic waste. | This includes gloves, gowns, shoe covers, pipette tips, vials, and any absorbent materials used for cleaning spills. All cytotoxic waste must be segregated into clearly labeled, leak-proof containers for incineration. |
| Spill Management | In the event of a spill, evacuate the immediate area and follow established spill cleanup procedures for cytotoxic compounds. | Use a dedicated cytotoxic spill kit, which should be readily available in the laboratory. All materials used for spill cleanup must be disposed of as cytotoxic waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Standard Operating Procedure for Handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
